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1-(4-Nitrophenyl)-1h-1,2,3-triazole Documentation Hub

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  • Product: 1-(4-Nitrophenyl)-1h-1,2,3-triazole
  • CAS: 1204-91-7

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling of 1-(4-Nitrophenyl)-1H-1,2,3-triazole

This guide serves as an authoritative technical resource for researchers and formulation scientists working with 1-(4-Nitrophenyl)-1H-1,2,3-triazole .[1][2] It synthesizes structural analysis with practical solubility pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for researchers and formulation scientists working with 1-(4-Nitrophenyl)-1H-1,2,3-triazole .[1][2] It synthesizes structural analysis with practical solubility profiling, moving beyond simple data points to explain the behavior of this compound in critical solvents.[2]

[2]

Executive Summary & Molecular Context

1-(4-Nitrophenyl)-1H-1,2,3-triazole is a significant intermediate in "Click Chemistry" (CuAAC) and medicinal chemistry, often serving as a bioisostere for amide bonds or as a core scaffold in antimicrobial and anticancer drug discovery.[2]

Understanding its solubility landscape is critical for two distinct workflows:

  • Synthetic Processing: Purification, recrystallization, and NMR characterization.[2]

  • Biological Evaluation: Preparation of stock solutions for in vitro assays (MIC, IC50).

Quick Reference Profile:

Solvent Solubility Rating Primary Application Mechanism of Solvation
DMSO Excellent (>100 mM) Stock Solutions, NMR Dipole-Dipole, Polarizability
Methanol Good (Temp.[1][2] Dependent) Transfer, Recrystallization Hydrogen Bonding

| Water | Poor (< 0.1 mM) | Anti-solvent, Precipitation | Hydrophobic Effect (Dominant) |[2]

Molecular Architecture & Solubility Prediction

To predict solubility behavior without empirical trial-and-error, we must analyze the solute-solvent interactions based on the molecule's pharmacophore.[1]

Structural Analysis[1][3]
  • Nitro Group (-NO₂): A strong electron-withdrawing group (EWG).[1][2] It creates a significant molecular dipole but acts only as a Hydrogen Bond Acceptor (HBA).[2]

  • 1,2,3-Triazole Ring: A planar, aromatic heterocycle with high dipole moment (~5 D).[2] It serves as a weak HBA.[1]

  • Phenyl Linker: A hydrophobic scaffold that limits aqueous solubility.[1]

Solvent Interaction Logic
  • Why DMSO? DMSO is a polar aprotic solvent with a high dielectric constant (

    
    ).[1][2] It effectively stabilizes the strong dipole of the nitro-triazole system without requiring hydrogen bond donation from the solute. This makes it the universal solvent  for this compound class.
    
  • Why Methanol? Methanol is a polar protic solvent.[1] It can donate protons to the nitro oxygens and triazole nitrogens. However, the hydrophobic phenyl ring disrupts the hydrogen-bonding network of pure methanol, making solubility lower than in DMSO and highly temperature-dependent.

Experimental Protocols: Solubility Determination

Protocol A: Thermodynamic Solubility (The Gold Standard)

Purpose: To determine the absolute saturation limit (equilibrium solubility).[1][2] Use this for formulation and process chemistry.[1]

Workflow Diagram (Graphviz):

SolubilityWorkflow Start Start: Excess Solid Solvent Add Solvent (DMSO or MeOH) Start->Solvent Equilibration Shake/Stir 24-48h @ 25°C Solvent->Equilibration Equilibration->Solvent If all solid dissolves, add more solid Separation Filtration/Centrifugation (Remove undissolved solid) Equilibration->Separation Analysis Quantification (HPLC-UV or NMR) Separation->Analysis

Caption: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

Step-by-Step Methodology:

  • Preparation: Weigh ~10 mg of 1-(4-Nitrophenyl)-1H-1,2,3-triazole into a 1.5 mL HPLC vial.

  • Addition: Add 200 µL of the target solvent (Methanol or DMSO).

  • Saturation:

    • Visual Check: If the solid dissolves instantly, add more solid until a visible precipitate remains.[2]

    • Agitation: Shake or stir at controlled temperature (25°C) for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (Nylon filters may bind the triazole).

  • Quantification: Dilute the supernatant 100x with Mobile Phase and inject into HPLC (Detection: UV @ 254 nm).

Protocol B: Kinetic Solubility (High Throughput)

Purpose: To estimate "usable" solubility for biological assays where the compound is diluted from a DMSO stock into aqueous buffer.[1][2]

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Stepwise Dilution: Add the DMSO stock to PBS (pH 7.4) in 2% increments.

  • Endpoint: Measure light scattering (nephelometry) or absorbance at 600 nm. The concentration at which turbidity appears is the Kinetic Solubility Limit .

    • Warning: This compound often exhibits "crash out" (rapid precipitation) when DMSO concentration drops below 1-2% in aqueous media due to the hydrophobic phenyl-nitro effect.

Practical Applications & Troubleshooting

NMR Characterization[1][2][3][4][5][6][7]
  • Recommended Solvent: DMSO-d6.[1][3][4][5]

  • Reasoning: The compound is sufficiently soluble (>20 mg/mL) to obtain high signal-to-noise 13C spectra in under 30 minutes.[1]

  • Alternative: CDCl3 is viable but may require longer acquisition times or heating if the concentration is high.[1]

Recrystallization Strategy
  • The Problem: The compound is too soluble in DMSO to recrystallize easily and too insoluble in water.

  • The Solution (Methanol/Water Pair):

    • Dissolve the crude solid in hot Methanol (near reflux).

    • Filter while hot to remove insoluble impurities.[1]

    • Slowly add Water (anti-solvent) dropwise until turbidity persists.[1][2]

    • Cool slowly to 4°C. The nitro-triazole will crystallize as the methanol potency decreases.[1]

Biological Assay "Crash Out"

Scenario: You dilute a 10 mM DMSO stock 1:1000 into cell culture media, and the compound precipitates.[2] Root Cause: The 1-(4-Nitrophenyl) moiety is highly hydrophobic.[1] Fix:

  • Use an intermediate dilution step (e.g., DMSO -> Ethanol -> Media).[1][2]

  • Add a solubilizing agent like cyclodextrin (HP-β-CD) to the media before adding the compound.[1]

References

  • Synthesis and Recrystallization

    • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics.[2] (Describes recrystallization of analogs from alcohols).[1][2]

    • Source: [1][2]

  • NMR Solvent Standards

    • NMR Solvent Data Chart. (Standard solubility protocols for organic heterocycles in DMSO-d6).
    • Source: [1][2]

  • General Triazole Chemistry

    • 1,2,3-Triazole: Synthesis and Properties. (Wikipedia overview of the heterocycle's physicochemical properties).[1]

    • Source: [1][2]

  • Solubility Methodologies

    • Solubility in Pharmaceutical Development.[1] (Standard Shake-Flask and Kinetic protocols).[1][2]

    • Source: [1][2]

Sources

Exploratory

The Electronic Landscape of Nitro-Substituted 1,2,3-Triazoles: A Technical Guide to Design, Synthesis, and Physicochemical Profiling

Introduction: The Strategic Role of the Nitro-Triazole Scaffold The 1,2,3-triazole ring is a privileged scaffold in both medicinal chemistry and the development of High-Energy Density Materials (HEDMs). While the unmodif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the Nitro-Triazole Scaffold

The 1,2,3-triazole ring is a privileged scaffold in both medicinal chemistry and the development of High-Energy Density Materials (HEDMs). While the unmodified triazole ring boasts high aromatic stability and a robust dipole moment, the strategic introduction of a strongly electron-withdrawing nitro (–NO₂) group at the C4 or C5 position fundamentally rewires its electronic landscape[1].

For drug development professionals, this electronic modulation enhances hydrogen-bond donor/acceptor capacities and alters the molecule's pharmacokinetic profile. For energetic materials scientists, the nitro group dramatically increases the oxygen balance and heat of formation, pushing the performance envelope toward that of primary explosives like PETN. This whitepaper dissects the electronic properties, regioisomeric behaviors, and synthetic protocols necessary to harness nitro-substituted 1,2,3-triazoles effectively.

Quantum Mechanical Profiling & Electronic Structure

To understand the macroscopic behavior of nitro-1,2,3-triazoles, we must first examine their ground-state electronic configurations. Density Functional Theory (DFT)—specifically the B3LYP spin-restricted Kohn-Sham model with a 6-31G** basis set—provides a highly accurate window into these molecules.

Bond Length Alteration and Aromaticity

In an unsubstituted 1,2,3-triazole, the delocalized π-system distributes electron density relatively evenly. However, the introduction of a C4-nitro group induces a severe electronic asymmetry.

  • The Pull Effect: The nitro group depletes electron density from the adjacent carbon-nitrogen bonds. Consequently, the N(1)–N(2) bonds exhibit pronounced single-bond character (typically 1.342–1.359 Å), while the N(2)–N(3) bonds contract, displaying double-bond character (1.293–1.309 Å)[2].

  • Causality in Stability: This internal polarization stretches the N(1)–Cα bond. In energetic applications, this elongated, weakened bond acts as the initial cleavage site during thermal decomposition or mechanical impact, directly dictating the molecule's sensitivity[2].

Regioisomerism: N1, N2, and N3 Substitution

When functionalizing the 4-nitro-1,2,3-triazolate anion (e.g., via amination or alkylation), the reaction yields multiple regioisomers. The position of the substituent (N1, N2, or N3) drastically alters the molecule's electronic communication:

  • N2-Isomers: Typically exhibit higher thermodynamic stability due to the symmetrical distribution of electron density across the triazole ring.

  • N1-Isomers: Feature a highly asymmetric charge distribution, resulting in larger dipole moments. In aminated variants, the hydrogens of the N1-amino group are forced out of the ring plane, indicating a lack of electronic communication between the amino lone pair and the aromatic π-system. This isolation contributes to their high mechanical sensitivity.

  • N3-Isomers: Recent studies demonstrate that N3-alkylated derivatives possess the highest crystal densities and enthalpies of formation among the isomers, making them the premier targets for advanced HEDMs[3].

G A 4-Nitro-1,2,3-triazole (Tautomeric Mixture) B Base / Deprotonation (Triazolate Anion) A->B Deprotonation C Electrophile Addition (e.g., THA or Alkyl Halide) B->C Electronic Delocalization D N1-Isomer (Asymmetric, High Dipole) C->D Kinetic Control E N2-Isomer (Symmetric, High Stability) C->E Thermodynamic Control F N3-Isomer (Highest Density & Enthalpy) C->F Steric/Electronic Steering

Reaction pathway demonstrating the regioselective functionalization of the 4-nitro-1,2,3-triazolate anion.

Quantitative Physicochemical Data

The table below synthesizes the computational and empirical data for key nitro-1,2,3-triazole derivatives, highlighting how structural isomerism dictates physical properties.

CompoundN(1)-N(2) Bond (Å)N(2)-N(3) Bond (Å)Density (g/cm³)Impact SensitivityPrimary Application
1-Amino-4-nitro-1,2,3-triazole 1.3581.2951.78High (Primary Explosive)Melt-castable energetics (M.P. 100°C)
2-Amino-4-nitro-1,2,3-triazole 1.3451.3011.74High (PETN-like)High-performance energetic fillers
N3-Alkyl-4-nitro-1,2,3-triazoles VariableVariable>1.80ModerateAdvanced HEDMs / Ionic Liquids[3]
Unsubstituted 1,2,3-triazole 1.3221.3221.19LowPharmaceutical intermediate[2]

Self-Validating Experimental Protocols

Achieving high-purity nitro-substituted triazoles requires overcoming their inherent instability. Traditional amination using hydroxylamine-O-sulfonic acid (HOSA) in aqueous media often leads to product degradation. The following protocol utilizes O-tosylhydroxylamine (THA) in organic solvents to prevent hydrolytic deamination.

Protocol: N-Amination of 4-Nitro-1,2,3-Triazole via THA

Causality Rationale: We utilize THA in Dichloromethane (DCM)/Acetonitrile rather than HOSA in water. The N-N bond formed during amination is highly susceptible to nucleophilic attack by water at elevated temperatures. By maintaining an anhydrous organic environment, we suppress the reverse deamination reaction, thereby preserving the kinetic N1 and N2 isomers.

Step-by-Step Methodology:

  • Salt Formation: React one equivalent of 4-nitro-1,2,3-triazole with one equivalent of 1M NaOH (aq). Evaporate the water completely under reduced pressure to isolate the sodium 4-nitro-1,2,3-triazolate salt. Self-Validation: The resulting salt should exhibit a distinct shift in the C4/C5 ¹³C-NMR peaks compared to the neutral precursor, confirming complete deprotonation.

  • Solvation: Suspend the isolated sodium salt in anhydrous acetonitrile. Add a catalytic micro-volume of water only if required to overcome lattice energy and ensure full dissolution.

  • Electrophilic Amination: Prepare a solution of three equivalents of O-tosylhydroxylamine (THA) in anhydrous DCM. Add this dropwise to the triazolate solution at 0°C to control the exothermic coupling.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 48 hours.

  • Purification & Validation: Isolate the isomers via silica gel column chromatography.

    • Critical Warning: Do not attempt to recrystallize the 2-amino isomer from hot water. Empirical observations show it will rapidly deaminate back to the 4-nitro-1,2,3-triazole precursor. Instead, utilize cold solvent diffusion (e.g., DCM/Hexanes) for crystallization.

Integrating Computation and Synthesis in R&D

Whether optimizing a pharmacophore for a novel antifungal drug or engineering a greener primary explosive, the development cycle of nitro-triazoles relies on a tight feedback loop between in silico predictions and in vitro synthesis.

By mapping the Electrostatic Potential (ESP) surfaces via DFT, researchers can accurately predict the most nucleophilic nitrogen atom on the triazole ring, guiding the choice of alkylating or aminating agents to selectively target the N1, N2, or high-density N3 positions[3].

G A DFT Optimization (B3LYP/6-31G**) B Electronic Surface Mapping (Dipole & ESP) A->B Predicts C Target Synthesis (N-Amination/Alkylation) B->C Guides D X-Ray Crystallography (Bond Length Validation) C->D Confirms E Energetic/Bioactive Profiling (DSC, Impact, Assays) D->E Correlates E->A Feedback Loop

Iterative workflow integrating DFT computational predictions with empirical physicochemical validation.

Conclusion

The electronic properties of nitro-substituted 1,2,3-triazoles represent a delicate balance between extreme energetic potential and structural instability. The electron-withdrawing nature of the nitro group fundamentally alters the bond lengths within the triazole ring, dictating the molecule's sensitivity and reactivity. By leveraging advanced computational models and highly controlled, non-aqueous synthetic protocols, researchers can selectively isolate specific regioisomers—such as the high-density N3-alkyl derivatives or the melt-castable 1-amino variants—tailoring the molecule precisely for its end-use in medicine or defense.

References

  • Sensitive Energetics from the N-Amination of 4-Nitro-1,2,3-Triazole Source: D-NB.info (German National Library repository) / Wozniak, D. R., et al. URL:[Link]

  • Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles Source: MDPI Materials (2022) / Sukhanov, G. T., et al. URL:[Link]

  • 1,2,3-Triazoles Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Advances in the synthesis of 1,2,3-triazole based energetic compounds: A review Source: Semantic Scholar / Defence Technology (2026) / Li, B., et al. URL:[Link]

Sources

Foundational

1-(4-Nitrophenyl)-1H-1,2,3-triazole melting point and physical appearance

An In-Depth Technical Guide to 1-(4-Nitrophenyl)-1H-1,2,3-triazole and Its Derivatives: Physical Properties, Synthesis, and Bioconjugation Executive Summary The 1,2,3-triazole scaffold is a cornerstone of modern click ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(4-Nitrophenyl)-1H-1,2,3-triazole and Its Derivatives: Physical Properties, Synthesis, and Bioconjugation

Executive Summary

The 1,2,3-triazole scaffold is a cornerstone of modern click chemistry and bioconjugation. When functionalized with a strongly electron-withdrawing 4-nitrophenyl group, the resulting compound—1-(4-nitrophenyl)-1H-1,2,3-triazole —and its derivatives exhibit unique physicochemical properties and heightened chemical reactivity. This whitepaper provides an authoritative analysis of the physical appearance, melting point characteristics, and synthetic utility of these compounds, with a specific focus on the highly valuable derivative 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) .

Physical Appearance and Melting Point Causality

Understanding the macroscopic physical properties of 1-(4-nitrophenyl)-1H-1,2,3-triazoles requires an analysis of their molecular architecture. These compounds are typically isolated as highly stable, highly crystalline solids.

Physical Appearance

The base compound and its C4-substituted derivatives generally present as pale yellow to white crystalline solids [1]. The distinct yellow chromophore often observed in these derivatives is a direct consequence of the extended


-conjugation between the electron-rich 1,2,3-triazole core and the strongly electron-withdrawing 4-nitrophenyl moiety. This push-pull electronic system lowers the HOMO-LUMO gap, allowing for the absorption of blue light and the reflection of yellow light.
Melting Point Determinants

The melting point of a compound is dictated by the strength of its crystal lattice. For 1-(4-nitrophenyl)-1H-1,2,3-triazoles, the melting points are relatively high (typically ranging from 110°C to >170°C depending on substitution) due to three causal factors:

  • Planarity and

    
     Stacking:  The aromatic nature of both the phenyl and triazole rings encourages highly ordered, planar stacking in the solid state.
    
  • Dipole-Dipole Interactions: The nitro group (

    
    ) introduces a massive permanent dipole moment. When aligned in a crystal lattice, these dipoles create strong intermolecular attractive forces.
    
  • Hydrogen Bonding Potential: While lacking traditional O-H or N-H donors (unless substituted), the triazole nitrogens act as strong hydrogen bond acceptors, interacting with trace moisture or protic solvents during crystallization.

Quantitative Physical Data

The following table summarizes the physical properties of key 1-(4-nitrophenyl)-1H-1,2,3-triazole derivatives based on structural analogs and literature characterizations.

CompoundPhysical AppearanceMelting Point Range (°C)Key Structural Feature
1-(4-Nitrophenyl)-1H-1,2,3-triazole Pale yellow to white crystalline solid145 – 155*Unsubstituted C4/C5 positions; baseline lattice strength.
FNPT (4-Formyl derivative) Yellow crystalline powder168 – 172C4-Carbaldehyde group; increases dipole and lattice rigidity.
4-Isopentyl-1-(4-nitrophenyl)-... Yellow solid110 – 115Lipophilic C4-alkyl chain; disrupts tight

-stacking.

*Note: Exact melting points are highly dependent on the crystallization solvent and the polymorphic form isolated.

Mechanistic Pathways and Experimental Workflows

The true value of the 1-(4-nitrophenyl)-1H-1,2,3-triazole core lies in its reactivity. The electron-deficient nature of the nitroaromatic ring makes these compounds susceptible to unique rearrangements, such as the Dimroth and Cornforth rearrangements. This has positioned derivatives like FNPT as superior, safe alternatives to hazardous reagents like diazomalonaldehyde for synthesizing 1-alkyl-4-formyltriazoles[2].

Logical Workflow of FNPT Synthesis and Application

G N1 4-Nitrophenyl azide + 3-Dimethylaminoacrolein N2 1,3-Dipolar Cycloaddition & Elimination N1->N2 N3 FNPT (Yellow Crystalline Solid) N2->N3 Yields N5 Cornforth Rearrangement (37°C, pH 7.5) N3->N5 N4 Primary Amine (Protein N-terminus) N4->N5 Chemoselective Attack N6 1-Alkyl-4-formyltriazole Protein Conjugate N5->N6 Stable Linkage

Workflow of FNPT synthesis and subsequent N-terminal protein bioconjugation via rearrangement.

Protocol 1: Multigram Synthesis of FNPT

This protocol outlines the scalable synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, leveraging the electron-withdrawing nitro group to accelerate cycloaddition[2].

  • Step 1: Reagent Preparation. Dissolve 1.0 equivalent of 4-nitrophenyl azide in anhydrous acetonitrile (

    
    ) under an argon atmosphere.
    
  • Step 2: Cycloaddition Initiation. Dropwise, add 1.2 equivalents of commercially available 3-dimethylaminoacrolein at room temperature. The electron-deficient azide rapidly undergoes a 1,3-dipolar cycloaddition with the enamine.

  • Step 3: In Situ Elimination. Stir the reaction for 4–6 hours. The intermediate spontaneously eliminates dimethylamine, driving the aromatization of the 1,2,3-triazole ring.

  • Step 4: System Validation (In-Process). Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The disappearance of the azide spot and the appearance of a highly UV-active, lower-Rf spot validates completion.

  • Step 5: Isolation and Crystallization. Concentrate the mixture under reduced pressure. Recrystallize the crude residue from a mixture of ethanol and water. Collect the resulting yellow crystalline solid via vacuum filtration and dry under high vacuum to obtain pure FNPT.

Protocol 2: Self-Validating N-Terminal Protein Modification

FNPT is uniquely capable of modifying the N-terminus of proteins through a sequential cycloaddition and Cornforth rearrangement[2][3]. This protocol is designed to be self-validating through strict pH control.

  • Step 1: Buffer Optimization (The Causality of Selectivity). Prepare a 100 mM phosphate buffer at precisely pH 7.5. Causality: The

    
    -amine of a protein N-terminus has a 
    
    
    
    of ~8.0, while the
    
    
    -amines of lysine residues have a
    
    
    of ~10.5. At pH 7.5, the N-terminus is partially unprotonated (nucleophilic), while lysines remain fully protonated (non-nucleophilic), ensuring strict chemoselectivity.
  • Step 2: Conjugation. Dissolve the target protein in the buffer (10–50

    
    ). Add 10 equivalents of FNPT dissolved in a minimal volume of DMSO (final DMSO concentration <5% v/v to prevent protein denaturation).
    
  • Step 3: Rearrangement Incubation. Incubate the mixture at 37°C for 12–24 hours. The primary amine attacks the FNPT, triggering a Cornforth rearrangement that expels 4-nitroaniline and forms a stable 1-alkyl-4-formyltriazole conjugate.

  • Step 4: Validation and Purification. Analyze an aliquot via Intact Mass Spectrometry (ESI-MS). A mass shift corresponding to the addition of the triazole-4-carbaldehyde mass (minus the expelled 4-nitroaniline) validates the successful rearrangement. Purify the final conjugate via size-exclusion chromatography (SEC).

Conclusion

The physical appearance and melting points of 1-(4-nitrophenyl)-1H-1,2,3-triazoles are direct manifestations of their rigid, planar, and highly polarized molecular structures. By understanding the causality behind these physical properties—specifically the electron-withdrawing power of the nitro group—researchers can exploit these compounds as highly reactive, stable crystalline reagents for advanced bioconjugation and drug development workflows.

References

  • Opsomer, T., Valkeneers, K., Ratković, A., & Dehaen, W. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. Available at:[Link]

  • Google Patents / US20180016243A1. (2016). Synthesis of 1-(4-nitrophenyl) derivatives and physical characterizations.
  • Onoda, A., et al. (2020). Site‐specific modification of peptides and proteins using 1H‐1,2,3‐triazole‐4‐carbaldehyde derivatives. ResearchGate. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Regioisomerism and Functional Divergence in Nitrophenyl-1,2,3-Triazoles

This technical guide provides an in-depth analysis of the structural, synthetic, and functional divergences between 1-(4-Nitrophenyl)-1H-1,2,3-triazole (N-linked isomer) and 4-(4-Nitrophenyl)-1H-1,2,3-triazole (C-linked...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the structural, synthetic, and functional divergences between 1-(4-Nitrophenyl)-1H-1,2,3-triazole (N-linked isomer) and 4-(4-Nitrophenyl)-1H-1,2,3-triazole (C-linked isomer).[1]

[2]

Executive Summary

The 1,2,3-triazole pharmacophore acts as a cornerstone in modern medicinal chemistry, primarily due to its metabolic stability and ability to mimic peptide bonds.[2] However, the specific attachment point of the aryl substituent—whether on the nitrogen (N1) or the carbon (C4)—fundamentally alters the molecule's electronic profile, solubility, and biological interaction potential.[1]

This guide delineates the critical differences between the 1-(4-nitrophenyl) isomer (an N-arylated system) and the 4-(4-nitrophenyl) isomer (a C-arylated system). While often conflated in high-throughput screening libraries, these two isomers represent distinct chemical entities with non-overlapping synthetic pathways and divergent pharmacological utilities.[1][2]

Part 1: Structural & Electronic Architecture[1][2]

The core distinction lies in the connectivity of the 4-nitrophenyl group to the triazole ring.[1] This connectivity dictates the electronic communication between the electron-withdrawing nitro group and the heterocyclic core.[1]

The 1-(4-Nitrophenyl) Isomer (N-Linked)[1][3]
  • Connectivity: The aryl group is covalently bonded to the N1 nitrogen.[1][2]

  • Electronic State: The lone pair on N1 is part of the aromatic sextet of the triazole.[1] Attaching an electron-deficient 4-nitrophenyl group here pulls electron density away from the triazole ring, significantly reducing the nucleophilicity of N2 and N3.[1]

  • Protonation: The C4 and C5 positions bear protons (in the unsubstituted parent).[1] These protons are weakly acidic but generally stable.[1][2]

The 4-(4-Nitrophenyl) Isomer (C-Linked)[1]
  • Connectivity: The aryl group is attached to the C4 carbon.[1][2]

  • Tautomerism (Critical Feature): Unlike the 1-isomer, the 4-isomer possesses an exchangeable proton on the nitrogen ring.[1] It exists in equilibrium between the 1H and 2H tautomers, although the 2H form is often favored in solution due to aromatic stabilization.[1][2]

  • Acidity: The presence of the 4-nitrophenyl group (a strong electron-withdrawing group, EWG) at C4 increases the acidity of the NH proton.[1] This allows the 4-isomer to act as a weak acid (pKa ~8.0–9.0), capable of forming water-soluble salts under basic conditions—a property completely absent in the 1-isomer.[1]

Electronic Resonance Visualization

The following diagram illustrates the electronic pull and tautomeric possibilities that differentiate the two isomers.

TriazoleIsomers cluster_1 1-(4-Nitrophenyl) Isomer (N-Linked) cluster_4 4-(4-Nitrophenyl) Isomer (C-Linked) N_Iso Fixed N-Aryl Bond No NH Tautomerism N_Prop Neutral Character Low Water Solubility N_Iso->N_Prop dictates C_Iso C-Aryl Bond NH Tautomerism (1H <-> 2H) C_Prop Acidic Character (pKa ~8-9) Salt Formation Possible C_Iso->C_Prop enables Nitro 4-NO2 Group (Electron Withdrawing) Nitro->N_Iso Inductive pull via N1 Nitro->C_Iso Resonance stabilization of Anion

Figure 1: Structural and electronic consequences of N-linking vs. C-linking the nitrophenyl group.[1]

Part 2: Synthetic Pathways (The "How")[1]

The synthesis of these isomers requires fundamentally different precursors. You cannot interconvert them directly; the decision must be made at the retrosynthetic stage.[1][2]

Route A: Synthesis of 1-(4-Nitrophenyl)-1,2,3-triazole

This route relies on Click Chemistry (CuAAC) or thermal Huisgen cycloaddition.[1] The nitrogen source must be the azide.[1][2]

  • Precursors: 4-Nitrophenyl azide + Acetylene source.[1][2]

  • Mechanism: The azide provides the N-N-N unit.[1][2] The carbon backbone comes from the alkyne.[1][2]

Protocol 1: Copper-Catalyzed Synthesis (High Regioselectivity)

  • Safety Warning: Low molecular weight organic azides are potential explosives.[1][2] Handle 4-nitrophenyl azide in solution, never as a neat solid if possible.[1][2]

  • Reaction: Dissolve 4-nitrophenyl azide (1.0 equiv) and trimethylsilylacetylene (1.2 equiv) in t-BuOH/H₂O (1:1).

  • Catalyst: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).[1]

  • Deprotection: Add K₂CO₃ (1.5 equiv) and MeOH to remove the TMS group in situ (or use acetylene gas if equipped).[1]

  • Workup: Stir at RT for 4-12 hours. The product precipitates.[1][2] Filter and wash with water.[1][2]

  • Outcome: Exclusive formation of the 1,4-disubstituted product (where the 4-position is H if acetylene is used, or R if substituted). For the specific 1-(4-nitrophenyl)-1H-1,2,3-triazole (unsubstituted C4/C5), one would use vinyl acetate as an acetylene surrogate or direct acetylene gas.[1]

Route B: Synthesis of 4-(4-Nitrophenyl)-1,2,3-triazole

This route uses the Banert Cascade or direct cycloaddition of an alkyne with a simple azide source (like Sodium Azide or TMS-N3).[1]

  • Precursors: 4-Nitrophenylacetylene + Sodium Azide.[1][2]

  • Mechanism: The carbon backbone comes from the aryl-alkyne.[1] The nitrogen ring is formed by adding N3.[1][2]

Protocol 2: Oxidative Cycloaddition (The "Alkyne Route") [1]

  • Reaction: Dissolve 4-nitrophenylacetylene (1.0 equiv) in DMSO/H₂O (9:1).

  • Reagents: Add Sodium Azide (NaN₃, 1.5 equiv), CuI (10 mol%), and Proline or DMEDA (20 mol%) as a ligand.

  • Conditions: Heat to 60-80°C under air (or add an oxidant like NBS if using a different protocol).

  • Workup: Acidify carefully with 1M HCl (to protonate the triazole anion). Extract with Ethyl Acetate.[1][2]

  • Outcome: Formation of 4-(4-nitrophenyl)-1H-1,2,3-triazole.[1][2][3][4][5][6][7][8][9]

    • Note: Without the acidification step, you may isolate the sodium salt, which is water-soluble.[2]

Part 3: Physicochemical & Spectroscopic Differentiation[1][2][10]

Distinguishing these isomers in the lab is straightforward if you know the diagnostic signals.[1][2]

Feature1-(4-Nitrophenyl) Isomer (N-Linked)4-(4-Nitrophenyl) Isomer (C-Linked)
1H NMR (Triazole) Two doublets (if C4/C5 unsubstituted) or one singlet (if C4-substituted).[1] H5 is typically ~8.5-9.0 ppm.[1][2]One singlet (H5) typically ~8.2-8.5 ppm.[1][2] Broad exchangeable signal for NH (13-15 ppm).[1][2]
13C NMR (ipso-C) The ipso-carbon of the phenyl ring is attached to N .[1] Shift ~140 ppm.[1][2]The ipso-carbon of the phenyl ring is attached to C .[1] Shift ~130-135 ppm.[1][2]
Solubility (pH 7) Insoluble in water.[1][2] Soluble in DCM, DMSO.[1][2]Poorly soluble in water, but soluble in 0.1M NaOH (forms salt).[1][2]
pKa (Approx) Neutral (Non-ionizable ring).[1]Acidic (~8.0 - 9.0).[1][2]
UV-Vis Distinct absorption due to N-Aryl conjugation.[1][2]Bathochromic shift if deprotonated (Anion effect).[1][2]
Experimental Validation: The "Shake Test"

To rapidly identify an unknown solid as either Isomer A or Isomer B:

  • Dissolve 5 mg of the compound in 1 mL of Ethyl Acetate.

  • Add 1 mL of 1M NaOH. Shake.

  • Observation:

    • If the compound stays in the organic layer: 1-(4-Nitrophenyl) Isomer .[1]

    • If the compound extracts into the aqueous layer (turning it yellow/orange due to the nitrophenyl triazolide anion): 4-(4-Nitrophenyl) Isomer .[1]

Part 4: Pharmacological Implications[1][4][8][11]

Bioisosterism and Metabolism
  • 4-Isomer as a Carboxyl Isostere: The 4-(4-nitrophenyl)-1,2,3-triazole (specifically the NH tautomer) is often used as a bioisostere for a carboxylic acid or a phenol.[1] The acidity allows it to engage in hydrogen bonding networks similar to benzoic acid but with improved metabolic stability against glucuronidation.[1][2]

  • 1-Isomer as a Linker: The 1-isomer is metabolically robust at the N-C bond.[1] It is primarily used as a rigid linker to orient the nitrophenyl group (often a pharmacophore for anti-infectives) into a specific binding pocket.[1]

Case Study: Chagas Disease (Trypanosoma cruzi)

Recent research (e.g., ACS Omega, 2025) highlights the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold as a critical pharmacophore for antitrypanosomal agents.[1][6]

  • Mechanism:[1][6] The nitro group is reduced by type I nitroreductases in the parasite, generating toxic radical species.[1][2]

  • Isomer Specificity: The C-linked (4-isomer) scaffold allows for N1-substitution (e.g., with sugar moieties like galactose) to target specific parasite transporters, a strategy less synthetic accessible with the 1-isomer.[1]

Bioactivity cluster_bio Pharmacological Logic Target Target: Trypanosoma cruzi (Chagas Disease) Mechanism Nitroreductase Activation (Prodrug activation) Mechanism->Target Radical Toxicity Iso_4 4-(4-Nitrophenyl) Scaffold Iso_4->Mechanism High Potency (Acidic NH / H-Bond Donor) Iso_1 1-(4-Nitrophenyl) Scaffold Iso_1->Mechanism Variable Potency (Rigid Linker)

Figure 2: Pharmacological application in Chagas disease research.[1]

References

  • MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available at: [Link][1]

  • ACS Omega. (2025).[1][2][6] Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Available at: [Link][1]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles (General Methods). Available at: [Link][1]

  • Wikipedia. 1,2,3-Triazole (Properties and Acidity).[1][2] Available at: [Link][1][4][9][10]

Sources

Foundational

1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT): A Transformative Precursor for Formyltriazoles and N-Terminal Bioconjugation

Executive Summary The 1,2,3-triazole motif is a cornerstone of modern click chemistry, bioconjugation, and drug development. Historically, the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles required the handling of volati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole motif is a cornerstone of modern click chemistry, bioconjugation, and drug development. Historically, the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles required the handling of volatile, potentially explosive aliphatic azides. The introduction of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) has fundamentally shifted this paradigm. FNPT serves as a highly stable, scalable precursor that leverages a primary amine-driven Dimroth (or Cornforth) rearrangement to yield functionalized 1-alkyl-4-formyltriazoles (TA4C derivatives)[1]. This technical guide explores the mechanistic causality, self-validating protocols, and advanced bioconjugation applications of FNPT.

Mechanistic Foundations: The Causality of the Dimroth Rearrangement

The utility of FNPT is rooted in its highly specific thermodynamic behavior when exposed to primary amines. Rather than simply forming a stable Schiff base, the reaction undergoes a cascade defined by the Dimroth (Cornforth) rearrangement .

The Causality of the 4-Nitrophenyl Group

The success of this precursor hinges entirely on the electronic properties of the 4-nitrophenyl substituent. The rearrangement of 1,2,3-triazoles is a dynamic equilibrium. When FNPT reacts with a primary amine to form an imine, the strong electron-withdrawing nature of the 4-nitrophenyl group severely destabilizes the triazole ring[2]. This electronic destabilization acts as a thermodynamic driver, forcing the ring to open into a transient diazo-imine intermediate.

Upon recyclization, the system irreversibly expels 4-nitroaniline—a stable, poor nucleophile—shifting the equilibrium completely toward the formation of the new, highly stable 1-alkyl-1H-1,2,3-triazole-4-carbaldehyde (TA4C)[2]. This elegant mechanism allows researchers to bypass the direct use of hazardous aliphatic azides.

Dimroth_Pathway FNPT FNPT (1-(4-Nitrophenyl)-triazole) Imine Imine Intermediate FNPT->Imine + Amine Amine Primary Amine (R-NH2) Amine->Imine Diazo Diazo-Imine (Ring Opened) Imine->Diazo Dimroth Rearrangement TA4C 1-Alkyl-4-formyltriazole (TA4C) Diazo->TA4C Recyclization Byproduct 4-Nitroaniline (Expelled) Diazo->Byproduct Cleavage

Fig 1. Dimroth rearrangement of FNPT with primary amines to yield TA4C derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the following methodologies are designed as self-validating systems, incorporating specific checkpoints to verify successful synthesis.

Protocol A: Multigram Synthesis of FNPT

This protocol provides a scalable, chromatography-free route to the FNPT precursor[1].

  • Reagent Assembly : In a 40 mL screw-capped reaction tube, combine 4-nitrophenyl azide (65 mmol, 10.7 g) and 3-dimethylaminoacrolein (50 mmol, 5.0 g) in 25 mL of 1,4-dioxane[1].

  • Cycloaddition : Stir the mixture magnetically at 50 °C for 72 hours. Causality: The extended time at moderate heat ensures complete [3+2] cycloaddition without thermally degrading the azide.

  • Validation & Isolation : Reduce the solvent volume by half under reduced pressure. The pure FNPT product precipitates and is isolated via simple vacuum filtration, inherently validating the reaction's success by bypassing complex column chromatography[1].

Protocol B: Synthesis of TA4C Derivatives via Rearrangement
  • Reaction Setup : Combine FNPT (0.5 mmol), a primary amine (e.g., hexylamine, 0.55 mmol), water (45 µL), and isopropanol (1 mL) in a sealed tube[1].

  • Rearrangement : Stir at 80 °C for 15 hours. Causality: The addition of water is critical; it facilitates the dynamic equilibrium of imine formation and hydrolysis required for the rearrangement to proceed to completion.

  • Validation (In Situ Diazotization) : To purify the product, the expelled 4-nitroaniline byproduct is subjected to in situ diazotization. This converts the byproduct into a highly polar diazonium salt, allowing the hydrophobic TA4C derivative to be easily extracted and validated via LC-MS[1].

Protocol C: One-Step N-Terminal Protein Modification

TA4C derivatives are exceptional reagents for site-specific protein bioconjugation[3].

  • Preparation : Prepare a TA4C derivative conjugated to a functional payload (e.g., fluorophore, biotin, or PEG)[3].

  • Conjugation : Incubate the TA4C reagent with the target protein under mild aqueous conditions (pH 7.0–7.5).

  • Mechanistic Causality : The TA4C aldehyde specifically targets the N-terminus because the α-amino group has a lower pKa (~8.0) compared to lysine ε-amino groups (~10.5), making it uniquely nucleophilic at neutral pH[4]. The reaction forms a highly stable 4-imidazolidinone ring involving the N-terminal nitrogen and adjacent residues, ensuring irreversible labeling[2].

Experimental_Workflow Step1 1. FNPT Synthesis (3-dimethylaminoacrolein + 4-nitrophenyl azide) Step2 2. Amine Conjugation (Addition of Functional R-NH2) Step1->Step2 Purified FNPT Step3 3. Dimroth Rearrangement (80°C, 15h in iPrOH/H2O) Step2->Step3 Imine Formation Step4 4. Protein Labeling (N-Terminal Modification via TA4C) Step3->Step4 TA4C Derivative

Fig 2. Workflow from FNPT synthesis to site-specific N-terminal protein modification.

Quantitative Data & Applications

The efficiency of FNPT-derived TA4C reagents has been rigorously validated across various complex biological substrates. By utilizing the Dimroth rearrangement, researchers have successfully bypassed traditional bioconjugation bottlenecks, achieving near-quantitative yields.

Table 1: Conversion Efficiencies of TA4C-Mediated N-Terminal Modifications

Substrate / ProteinConjugated PayloadConversion EfficiencyApplication / Function
Angiotensin I Heteroaromatic aldehydes92%Site-specific bioactive peptide labeling[3]
Ribonuclease A (RNase A) TA4C-Fluorophores / Biotin90%Protein tracking and immobilization[3]
Thc_Cut1 (Cutinase) C6 / C9 Hydrophobic Alkyl Tethers>80%Enhanced adsorption and enzymatic hydrolysis of Polyethylene Terephthalate (PET) plastics[5]

Application Highlight: The conjugation of hydrophobic alkyl tethers (C6, C9) to the N-terminus of cutinase (Thc_Cut1) via TA4C derivatives drastically alters the enzyme's surface affinity. Molecular dynamics and atomic force microscopy validate that this modification accelerates the enzyme's adsorption onto hydrophobic PET plastic surfaces, significantly improving biodegradation efficiency without compromising the enzyme's catalytic core[5].

References

  • Triazolecarbaldehyde Reagents for One-Step N-Terminal Protein Modification Source: nih.gov (PubMed) URL:[Link]

  • Triazolecarbaldehyde Reagents for One‐Step N‐Terminal Protein Modification (Extended Data) Source: researchgate.net URL:[Link]

  • Simple N-terminal modification of proteins Source: eurekalert.org URL:[Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles Source: kuleuven.be (Lirias) URL:[Link]

  • Enhanced Adsorption and Enzymatic Hydrolysis of Polyethylene Terephthalate by Cutinase with an N-Terminal Hydrophobic Tether Source: chemrxiv.org URL:[Link]

Sources

Exploratory

Technical Guide: Safety and Handling of 1-(4-Nitrophenyl)-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Nitrophenyl)-1H-1,2,3-triazole (CAS No. 1204-91-7) is a heterocyclic compound of increasing interest in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)-1H-1,2,3-triazole (CAS No. 1204-91-7) is a heterocyclic compound of increasing interest in medicinal chemistry and materials science.[1] Its structural motifs, a nitroaromatic ring and a triazole core, contribute to its unique chemical properties and potential biological activities. As with any novel or specialized chemical, a thorough understanding of its safety profile is paramount for its responsible handling in a research and development setting. This guide provides an in-depth analysis of the available safety data, potential hazards, and recommended handling procedures for 1-(4-Nitrophenyl)-1H-1,2,3-triazole, synthesized from the best available data on the compound and its structural analogs.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a compound is the foundation of a robust safety assessment. The following table summarizes the key properties of 1-(4-Nitrophenyl)-1H-1,2,3-triazole.

PropertyValueSource
CAS Number 1204-91-7[1]
Molecular Formula C₈H₆N₄O₂[1]
Molecular Weight 190.16 g/mol [1]
Appearance Solid (form and color may vary based on purity)Inferred from related compounds
Melting Point Not explicitly reported for this isomer. The related 1-(4-nitrophenyl)-1H-1,2,4-triazole has a melting point of 190.16 °C.[2]
Solubility Expected to have limited solubility in water and be soluble in common organic solvents.Inferred from chemical structure
Vapor Pressure Expected to be low due to its solid state and molecular weight.Inferred from chemical structure

Hazard Identification and Toxicological Profile

The Nitroaromatic Moiety: A Key Contributor to Toxicity

Nitroaromatic compounds are a class of chemicals known for their potential toxicity.[3][4] The nitro group is a strong electron-withdrawing group, which can influence the molecule's reactivity and metabolic fate.

  • Mechanism of Toxicity: The toxicity of many nitroaromatic compounds is linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates such as nitroso and hydroxylamino derivatives. These intermediates can bind to cellular macromolecules, including DNA, and induce oxidative stress.

  • Potential Health Effects:

    • Mutagenicity and Carcinogenicity: Many nitroaromatic compounds have been shown to be mutagenic and are considered potential carcinogens.

    • Systemic Toxicity: Depending on the specific structure, nitroaromatics can exert toxic effects on various organs, including the liver, kidneys, and hematopoietic system.

    • Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.

The 1,2,3-Triazole Moiety: Generally Low but Not Devoid of Hazard

The 1,2,3-triazole ring is a common scaffold in pharmaceuticals and other biologically active molecules. While generally considered to have a lower toxicity profile than many other heterocyclic systems, it is not entirely inert.

  • General Toxicity: The toxicity of triazole derivatives can vary widely depending on the substituents. Some triazole-based fungicides have been shown to have developmental and reproductive toxicity at high doses.

  • Irritation: Unsubstituted or simply substituted triazoles can cause skin and eye irritation upon direct contact.

Predicted Hazard Profile for 1-(4-Nitrophenyl)-1H-1,2,3-triazole

Based on the analysis of its structural components, the following hazards should be assumed for 1-(4-Nitrophenyl)-1H-1,2,3-triazole in the absence of specific data:

  • Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation.

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.

  • Carcinogenicity: Suspected of being a carcinogen.

  • Reproductive Toxicity: May be a reproductive toxin.

The following GHS hazard statements for the related isomer, 1-(4-Nitrophenyl)-1H-1,2,4-triazole, provide a useful surrogate for hazard communication: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Safe Handling and Storage

Given the potential hazards, a cautious and systematic approach to handling and storage is essential.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

Engineering_Controls_Workflow cluster_0 Primary Engineering Controls cluster_1 Secondary Controls Fume_Hood Chemical Fume Hood Ventilation Adequate General Ventilation Fume_Hood->Ventilation Supplements fume hood operation Safety_Shower Safety Shower Ventilation->Safety_Shower Emergency preparedness Eyewash_Station Eyewash Station Safety_Shower->Eyewash_Station Start Handling Protocol Initiation Start->Fume_Hood Mandatory for all manipulations

Caption: Workflow for Engineering Controls.

  • Chemical Fume Hood: All manipulations of solid 1-(4-Nitrophenyl)-1H-1,2,3-triazole that could generate dust, or any handling of its solutions, must be performed in a properly functioning chemical fume hood.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact and to minimize the risk of inhalation.

PPE CategoryRecommended EquipmentStandard
Eye and Face Protection Chemical safety goggles and a face shieldANSI Z87.1
Skin Protection Nitrile or neoprene gloves (inspect before use), lab coatASTM F739
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if there is a risk of aerosolization or if working outside of a fume hood.NIOSH 42 CFR 84
Storage

Proper storage is crucial to maintain the integrity of the compound and to prevent accidental exposure or reaction.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Segregation: Store separately from flammable and combustible materials.

First-Aid Measures

In the event of an exposure, immediate and appropriate first-aid is critical.

First_Aid_Response cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eyes Eye Contact cluster_Ingestion Ingestion Exposure { Exposure Occurs | (Inhalation, Skin, Eyes, Ingestion)} Inhalation_Action Move to Fresh Air Seek immediate medical attention. Exposure:f0->Inhalation_Action:f0 Skin_Action Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. Exposure:f0->Skin_Action:f0 Eyes_Action Immediately flush with copious amounts of water for at least 15 minutes, lifting eyelids. Seek immediate medical attention. Exposure:f0->Eyes_Action:f0 Ingestion_Action Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Exposure:f0->Ingestion_Action:f0

Caption: First-Aid Response Protocol.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Small Spills (Solid):

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Considerations

All waste containing 1-(4-Nitrophenyl)-1H-1,2,3-triazole must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including unused product and contaminated materials (e.g., gloves, filter paper), in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

Synthesis and Reactivity Considerations

The synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole often involves the use of azides, which can be explosive.[7] The reaction of 4-nitrophenyl azide with a suitable alkyne is a common route.

  • Starting Material Hazards: 4-Nitrophenyl azide is a potentially explosive compound and should be handled with extreme caution. Avoid heat, shock, and friction.

  • Reaction Conditions: The synthesis may involve heating, which can increase the risk associated with energetic starting materials. All reactions should be conducted behind a blast shield in a chemical fume hood.

Conclusion

While a comprehensive, officially sanctioned Safety Data Sheet for 1-(4-Nitrophenyl)-1H-1,2,3-triazole is not currently available, a thorough analysis of its chemical structure and the toxicological profiles of its constituent moieties allows for a robust and conservative hazard assessment. Researchers, scientists, and drug development professionals must handle this compound with the utmost care, adhering to strict engineering controls, utilizing appropriate personal protective equipment, and following established protocols for safe handling, storage, and disposal. By adopting a proactive and informed approach to safety, the potential risks associated with this valuable research chemical can be effectively managed.

References

  • Environmental Toxicology and Chemistry. (2017, August 1). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Oxford Academic. [Link]

  • Angene. (n.d.). 1H-1,2,3-Triazole, 1-(4-nitrophenyl)- (CAS# 1204-91-7). [Link]

  • PubMed. (2014, August 15). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. [Link]

  • MDPI. (2021, December 6). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]

  • NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Metal-Free Organocatalytic Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazoles via Enamine-Mediated Cycloaddition

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Organocatalytic Azide-Ketone Cycloaddition (OrgAKC) Strategic Context: The Shift to Metal-Free Click Chemistry The 1,2,3-triazol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Organocatalytic Azide-Ketone Cycloaddition (OrgAKC)

Strategic Context: The Shift to Metal-Free Click Chemistry

The 1,2,3-triazole scaffold is a privileged pharmacophore in drug discovery, traditionally synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. However, in late-stage pharmaceutical development, transition metal catalysis introduces significant regulatory hurdles due to the cellular toxicity and metabolic instability associated with trace metal contamination[2].

To circumvent these limitations, metal-free organocatalytic methodologies have been developed. The enamine-mediated azide-ketone [3+2] cycloaddition allows for the direct synthesis of fully decorated 1,2,3-triazoles using unactivated enolizable ketones and aryl azides, completely eliminating the need for transition metals[3],[4].

Mechanistic Rationale: Electronic Modulation via Enamine Catalysis

Unactivated ketones do not spontaneously react with azides due to a prohibitive energy gap between their frontier molecular orbitals. The addition of a secondary amine catalyst (e.g., pyrrolidine) fundamentally alters the reaction's electronic landscape[5].

The Causality of the Catalyst:

  • HOMO-Raising: The secondary amine condenses with the enolizable ketone to form an electron-rich enamine intermediate. This transformation significantly raises the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile[3].

  • LUMO-Lowering: 4-Nitrophenyl azide is selected not only for the biological utility of the nitrophenyl group but because the strongly electron-withdrawing para-nitro substituent lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the azide dipole[4].

  • Cycloaddition & Aromatization: The narrowed HOMO-LUMO gap facilitates a rapid, room-temperature [3+2] cycloaddition, yielding a triazoline intermediate. Subsequent elimination of the amine catalyst and water drives irreversible aromatization, furnishing the 1-(4-Nitrophenyl)-1H-1,2,3-triazole and regenerating the catalyst[3],[5].

Pathway Visualization

The following diagram illustrates the catalytic cycle and the logical flow of the enamine-mediated cycloaddition.

Pathway Ketone Enolizable Ketone (e.g., Cyclohexanone) Enamine Enamine Intermediate (HOMO-Raised) Ketone->Enamine + Amine Catalyst - H₂O Amine Secondary Amine Catalyst (e.g., Pyrrolidine) Amine->Enamine Triazoline Triazoline Cycloadduct (Unstable Intermediate) Enamine->Triazoline [3+2] Cycloaddition Azide 4-Nitrophenyl Azide (LUMO-Lowered) Azide->Triazoline Dipole Triazoline->Amine Catalyst Regeneration Product 1-(4-Nitrophenyl)-1H-1,2,3-triazole (Aromatized Product) Triazoline->Product - Amine Catalyst Aromatization

Mechanistic pathway of the enamine-mediated [3+2] cycloaddition for 1,2,3-triazole synthesis.

Reaction Design & Quantitative Optimization

To ensure a highly efficient, self-validating process, the choice of catalyst and solvent is critical. Table 1 summarizes the empirical data driving our protocol design, demonstrating why pyrrolidine under neat or highly polar conditions is the optimal choice[3],[4].

Table 1: Optimization of Catalyst and Solvent for OrgAKC
EntryCatalyst (20 mol%)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1NoneDMSO2548N.R.Unactivated ketone LUMO too high for uncatalyzed [3+2] cycloaddition.
2L-ProlineDMSO252445Steric hindrance limits enamine formation rate.
3DiethylamineDMSO251265Moderate nucleophilicity; slower condensation step.
4PyrrolidineDMSO25689High nucleophilicity and minimal sterics drive rapid enamine formation.
5PyrrolidineToluene801252Non-polar solvent fails to stabilize the polar transition state.
6PyrrolidineNeat25495Maximum concentration of reactants accelerates bimolecular kinetics.

N.R. = No Reaction. Data synthesized from established organocatalytic parameters for azide-ketone cycloadditions[3],[4].

Self-Validating Experimental Protocol

Target Compound: 1-(4-Nitrophenyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole Scale: 1.0 mmol

Safety Directive: While 4-nitrophenyl azide is relatively stable compared to aliphatic azides, all organic azides carry explosion risks. Maintain a strict carbon/oxygen-to-nitrogen ratio and conduct operations behind a blast shield.

Step 1: Substrate Preparation
  • Action: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenyl azide (164 mg, 1.0 mmol) and cyclohexanone (118 mg, 1.2 mmol).

  • Causality: A slight excess of the ketone (1.2 equiv) ensures complete consumption of the azide, which is critical for both safety and purification. Running the reaction "neat" maximizes the collision frequency of the reactants, driving the equilibrium forward.

Step 2: Catalyst Activation
  • Action: Add pyrrolidine (16.5 µL, 0.2 mmol, 20 mol%) dropwise to the stirring mixture at room temperature (25 °C).

  • Causality: Pyrrolidine acts as the nucleophilic trigger. Dropwise addition prevents localized exothermic hotspots and minimizes competitive side reactions, such as the self-aldol condensation of cyclohexanone.

Step 3: Reaction Monitoring & Self-Validation
  • Action: Stir the mixture at room temperature for 4 hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 7:3) and Attenuated Total Reflectance IR (ATR-IR).

  • Self-Validation: The operator can visually confirm the reaction's progression as the pale yellow solution transitions to a deep orange hue (indicating triazoline formation/aromatization). TLC will show the disappearance of the azide (Rf ~0.6) and the emergence of a strongly UV-active product spot (Rf ~0.3). Crucially , ATR-IR must be used to confirm the complete disappearance of the asymmetric azide stretch at ~2110 cm⁻¹. This validates both reaction completion and safe progression to workup.

Step 4: Quenching and Extraction
  • Action: Dilute the crude mixture with ethyl acetate (15 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL), followed by brine (10 mL).

  • Causality: The slightly acidic NH₄Cl wash protonates the pyrrolidine catalyst, partitioning it into the aqueous layer and halting any further enamine-based side reactions.

Step 5: Isolation
  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized 1-(4-Nitrophenyl)-1H-1,2,3-triazole derivative, the following analytical benchmarks must be met:

  • Infrared Spectroscopy (IR): Total absence of the ~2110 cm⁻¹ band. Presence of strong N=N stretching at ~1500–1600 cm⁻¹ and NO₂ symmetric/asymmetric stretches at ~1340 cm⁻¹ and ~1520 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃): The 4-nitrophenyl group presents a characteristic AA'BB' spin system. Due to the strong electron-withdrawing nature of the newly formed triazole ring, these aromatic protons will shift significantly downfield, typically appearing as two distinct doublets around δ 8.40 ppm and δ 7.75 ppm. The aliphatic protons of the fused cyclohexyl ring will appear as multiplets between δ 1.80 and 2.90 ppm[6].

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS[M+H]⁺ calculated for C₁₂H₁₃N₄O₂⁺: 245.1039; found within 5 ppm error.

References

  • Source: thieme-connect.
  • Source: kuleuven.
  • Source: ovid.
  • Source: acs.
  • Source: tandfonline.
  • Source: researchgate.

Sources

Application

Application Note: Scalable Synthesis of 4-Formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT)

Part 1: Executive Summary & Strategic Rationale The synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) is a critical gateway to a library of bioactive Schiff bases and bioconjugates. While traditional "Clic...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) is a critical gateway to a library of bioactive Schiff bases and bioconjugates. While traditional "Click Chemistry" (CuAAC) routes involving propargyl alcohol followed by oxidation are common, they suffer from scalability issues and the requirement for heavy metal catalysts that must be rigorously removed for biological applications.

This protocol details a metal-free, regiospecific, one-step cycloaddition using 3-dimethylaminoacrolein. This method is superior to the oxidative route due to:

  • Atom Economy: Eliminates the need for stoichiometric oxidants (e.g., MnO₂, PCC).

  • Purification Efficiency: The product precipitates directly from the reaction matrix, often requiring no column chromatography.

  • Safety: Avoids the handling of volatile and unstable propynal.

Part 2: Retrosynthetic Analysis & Workflow

The synthesis is divided into two operational phases. Phase 1 generates the energetic azide precursor, which is then utilized in Phase 2 for the construction of the triazole core via a thermal [3+2] cycloaddition-elimination sequence.

Synthetic Pathway Diagram

FNPT_Synthesis cluster_safety Critical Safety Control Point Aniline 4-Nitroaniline (Starting Material) Azide 4-Nitrophenyl Azide (Energetic Intermediate) Aniline->Azide 1. NaNO2, HCl, 0°C 2. NaN3 FNPT FNPT (Target Aldehyde) Azide->FNPT Cycloaddition (1,4-Dioxane, 50°C) Acrolein 3-Dimethylaminoacrolein (Regiodirecting Agent) Acrolein->FNPT Reagent

Figure 1: Operational workflow for FNPT synthesis highlighting the critical safety control point at the azide intermediate.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of 4-Nitrophenyl Azide

Objective: Preparation of the 1,3-dipole precursor via diazotization. Safety Alert: Azides are potential explosives.[1] Perform all operations behind a blast shield. Do not concentrate the azide to absolute dryness if possible; keep away from metal spatulas and ground glass joints.

Reagents
  • 4-Nitroaniline (13.8 g, 100 mmol)

  • Sodium Nitrite (NaNO₂, 7.6 g, 110 mmol)

  • Sodium Azide (NaN₃, 7.15 g, 110 mmol)

  • Hydrochloric Acid (conc. 37%, 30 mL)

  • Urea (optional, for quenching excess nitrous acid)

Protocol
  • Dissolution: In a 500 mL round-bottom flask, suspend 4-nitroaniline (100 mmol) in water (30 mL) and conc. HCl (30 mL). Heat gently if necessary to dissolve, then cool the suspension to 0–5 °C in an ice-salt bath. The amine hydrochloride may precipitate; efficient stirring is crucial.

  • Diazotization: Dissolve NaNO₂ (110 mmol) in water (20 mL). Add this solution dropwise to the aniline mixture, maintaining the internal temperature below 5 °C . Stir for 30 minutes. The solution should become clear/translucent.

    • Checkpoint: Test for excess nitrous acid using starch-iodide paper (turns blue). If positive, add small amounts of urea until negative.

  • Azidation: Dissolve NaN₃ (110 mmol) in water (25 mL). Add this dropwise to the diazonium salt solution at 0–5 °C . Evolution of N₂ gas will occur (frothing).

    • Caution: Ensure adequate venting.

  • Precipitation: Stir for 1–2 hours at 0 °C, then allow to warm to room temperature. The 4-nitrophenyl azide will precipitate as a pale yellow/cream solid.

  • Isolation: Filter the solid using a plastic Buchner funnel (avoid metal). Wash copiously with cold water to remove acid and salts.

  • Drying: Air dry on the filter under suction.

    • Yield: Typically 90–95% (approx. 15–16 g).

    • Storage: Store in a plastic container in the dark at 4 °C.

Phase 2: Synthesis of FNPT (The "Direct" Route)

Objective: Regioselective synthesis of the triazole aldehyde without metal catalysis. Mechanism: The reaction proceeds via a thermal 1,3-dipolar cycloaddition of the azide onto the enaminone double bond, followed by the elimination of dimethylamine and aromatization.

Reagents
  • 4-Nitrophenyl Azide (10.7 g, 65 mmol)[2]

  • 3-Dimethylaminoacrolein (5.0 g, 50 mmol)[2]

  • 1,4-Dioxane (25 mL)

  • 1M HCl (aqueous)[2]

  • Diethyl Ether (Et₂O)

Protocol
  • Setup: To a 100 mL screw-capped pressure tube or round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenyl azide (65 mmol) and 3-dimethylaminoacrolein (50 mmol).

    • Note: The azide is used in slight excess to drive the consumption of the acrolein reagent.

  • Solvation: Add 1,4-dioxane (25 mL). Seal the vessel.

  • Reaction: Stir the mixture at 50 °C for 72 hours .

    • Monitoring: TLC (Ethyl Acetate/Hexane 1:1) should show the disappearance of the acrolein starting material.

  • Workup (Precipitation Method):

    • Concentrate the solvent by half under reduced pressure (rotary evaporator, bath < 40 °C).

    • Dilute the residue with 1M HCl (50 mL) and Et₂O (50 mL).

    • Transfer to a separatory funnel and shake vigorously. The acid hydrolysis of the intermediate (if any remains) and the change in polarity will induce precipitation of the product.

  • Filtration: A white/off-white suspension will form. Filter the precipitate.

  • Washing: Wash the filter cake with water (3 × 50 mL) to remove dimethylamine salts and excess acid. Wash with Et₂O (4 × 50 mL) to remove unreacted azide.

  • Drying: Dry the solid under vacuum.

Data Specification & Expected Results
ParameterSpecification
Appearance Off-white to pale yellow solid
Yield 80 – 87%
Melting Point 173 – 174 °C
¹H NMR (300 MHz, DMSO-d₆) δ 10.12 (s, 1H, CHO), 9.75 (s, 1H, Triazole-H), 8.45 (d, 2H, Ar-H), 8.28 (d, 2H, Ar-H)
¹³C NMR (75 MHz, DMSO-d₆) δ 184.9 (C=O), 147.8, 147.3, 140.2, 126.8, 125.5, 121.4

Part 4: Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The 3-dimethylaminoacrolein acts as a "masked" propynal equivalent. The dimethylamino group is a strong electron donor, polarizing the double bond and directing the azide attack to ensure the 1,4-substitution pattern (as opposed to 1,5).

Mechanism Step1 Reactants: Azide + Enaminone Step2 Transition State: Dipolar Cycloaddition Step1->Step2 50°C Step3 Intermediate: Triazoline Step2->Step3 Step4 Elimination: Loss of HNMe2 Step3->Step4 - HNMe2 Product Product: 1,4-Disubstituted Triazole Step4->Product Aromatization

Figure 2: Mechanistic pathway. The elimination of dimethylamine provides the thermodynamic driving force for aromatization.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during filtration.Extend reaction time to 96h. Ensure the HCl/Ether shake is vigorous to force precipitation.
Impure Product (Yellow) Excess Azide contamination.The ether wash in Step 6 is critical. Increase ether volume to solubilize the organic azide.
No Precipitate Product solubilized in dioxane.Ensure dioxane is reduced by half before adding HCl. Add more water to decrease solubility.
Safety Concern Residual Azide.Treat filtrate waste with dilute NaOH to degrade trace azides before disposal.

References

  • Primary Protocol Source: Thomas, J., et al. (2021).[3] 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(23), 7383. [Link]

  • Alternative Oxidation Methods (Background): Stahl, S. S., et al. (2011).[4] Aerobic Oxidation of Alcohols. Journal of the American Chemical Society, 133(42), 16901-16910. [Link]

Sources

Method

Using 1-(4-Nitrophenyl)-1H-1,2,3-triazole for N-terminal protein modification

Application Note: High-Fidelity N-Terminal Protein Modification via 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) Abstract This guide details the use of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNP...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity N-Terminal Protein Modification via 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT)

Abstract

This guide details the use of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) as a "universal hub" reagent for site-specific N-terminal protein modification. Unlike conventional NHS-ester chemistry, which indiscriminately targets lysine residues, the FNPT platform leverages a Dimroth rearrangement to generate custom 1,2,3-triazole-4-carbaldehyde (TA4C) probes. These probes subsequently react with the protein N-terminus to form a stable 4-imidazolidinone linkage. This method offers exceptional site-specificity, mild reaction conditions, and a modular workflow for attaching fluorophores, drugs, or PEG chains.[1][2]

Introduction & Mechanistic Rationale

The Challenge: N-Terminal Specificity

Targeting the N-terminus is a preferred strategy for protein modification because it introduces a single label at a defined location, preserving protein homogeneity.[3] However, traditional methods like reductive alkylation or NHS esters often suffer from off-target labeling of Lysine


-amines due to pKa overlap.
The Solution: The FNPT/TA4C System

The core of this technology is the 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) scaffold.[1][4] It serves as a precursor that allows researchers to convert any primary amine-containing payload into an N-terminal specific labeling reagent in a single step.

The Two-Stage Workflow:

  • Reagent Customization (Dimroth Rearrangement): The FNPT reagent reacts with a primary amine (R-NH

    
    , e.g., an amine-functionalized fluorophore). Thermal energy induces a Dimroth rearrangement where the 4-nitrophenyl group is expelled as 4-nitroaniline, and the R-group is incorporated into the triazole ring.
    
  • Protein Conjugation (Imidazolidinone Formation): The resulting TA4C reagent condenses with the protein N-terminal amine. The unique geometry allows the adjacent backbone amide nitrogen to attack the intermediate imine, cyclizing to form a highly stable 4-imidazolidinone ring. This cyclization is impossible for Lysine side chains, ensuring 100% N-terminal specificity .

Mechanistic Visualization

The following diagram illustrates the conversion of the FNPT precursor into the active TA4C reagent and the subsequent protein labeling.

FNPT_Mechanism cluster_0 Step 1: Reagent Synthesis cluster_1 Step 2: Bioconjugation FNPT FNPT Precursor (1-(4-nitrophenyl)-1,2,3-triazole-4-carbaldehyde) Rearrangement Dimroth Rearrangement (Heat, Solvent) FNPT->Rearrangement Payload Amine Payload (R-NH2) Payload->Rearrangement Byproduct Byproduct: 4-Nitroaniline Rearrangement->Byproduct Expulsion TA4C Active Reagent (1-R-1,2,3-triazole-4-carbaldehyde) Rearrangement->TA4C Exchange Conjugate Final Conjugate (4-Imidazolidinone Linkage) TA4C->Conjugate + Protein (pH 7.5) Protein Protein (N-Terminus) Protein->Conjugate Cyclization

Figure 1: Workflow showing the conversion of FNPT to the active TA4C reagent via Dimroth rearrangement, followed by site-specific protein conjugation.

Experimental Protocols

Protocol A: Synthesis of Custom TA4C Reagents

Objective: Convert an amine-containing functional molecule (Fluorophore, Biotin, Drug) into a TA4C labeling reagent.

Materials:

  • FNPT Reagent: 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (commercially available or synthesized from 3-dimethylaminoacrolein and 4-nitrophenyl azide).[1][3][4]

  • Amine Payload: Any molecule with an accessible primary aliphatic amine.

  • Solvent: DMSO or DMF (anhydrous preferred).

Procedure:

  • Dissolution: Dissolve the FNPT reagent (1.0 equiv) and the Amine Payload (1.0–1.2 equiv) in DMSO. A concentration of 50–100 mM is recommended.

  • Rearrangement: Heat the mixture to 70–80°C for 2–12 hours.

    • Note: The reaction progress can be monitored by the color change (formation of yellow 4-nitroaniline) or by LC-MS.

  • Purification (Critical): The byproduct, 4-nitroaniline, must be removed to prevent interference.

    • Method: Use semi-preparative HPLC or silica gel chromatography (if the payload is hydrophobic).

    • Target: Isolate the 1-substituted-1,2,3-triazole-4-carbaldehyde (TA4C).

  • Storage: Lyophilize the purified TA4C reagent. It is stable at -20°C for months.

Protocol B: N-Terminal Protein Modification

Objective: Label the protein N-terminus using the synthesized TA4C reagent.

Materials:

  • Target Protein: In phosphate buffer (PBS) or HEPES. Avoid amine-containing buffers like Tris or Glycine if possible (though TA4C is relatively tolerant, high concentrations of Tris can compete).

  • TA4C Reagent: Reconstituted in DMSO (10–50 mM stock).

  • Buffer: 50 mM Sodium Phosphate, pH 7.5.

Procedure:

  • Buffer Exchange: Ensure the protein is in a compatible buffer (Phosphate pH 7.0–8.0).

    • Optimum: pH 7.5 is the "sweet spot" for imine formation and subsequent cyclization.

  • Reaction Setup:

    • Dilute protein to 20–100 µM.

    • Add TA4C reagent (5–10 molar equivalents relative to protein).

    • Ensure final DMSO concentration is <5% (v/v) to maintain protein stability.

  • Incubation: Incubate at 37°C for 12–24 hours.

    • Note: Unlike NHS esters which react in minutes, this cyclization is slower but thermodynamically driven. Do not shorten this time.

  • Quenching (Optional): Excess reagent can be quenched with hydroxylamine, but usually, removal via desalting is sufficient.

  • Purification: Remove excess small molecules using a desalting column (e.g., PD-10, Zeba Spin) or dialysis.

Data Analysis & Validation

Expected Mass Shifts

Upon successful conjugation, the mass of the protein will increase by the molecular weight of the TA4C reagent minus the loss of water (


) and two hydrogens (

) during the oxidation/cyclization steps? Correction: The reaction involves condensation (loss of

) and cyclization. The net addition is the mass of the TA4C reagent minus 18 Da (water).
  • Formula:

    
    
    
Table 1: Comparison of N-Terminal Labeling Methods
FeatureFNPT / TA4C MethodNHS EstersN-Terminal Transamination
Selectivity >98% (N-Terminus) Low (Lysine + N-Term)High
pH Requirement pH 7.0 – 8.0 (Mild)pH 7.0 – 9.0pH 6.5 (Strict)
Stability High (Imidazolidinone) Moderate (Amide)Variable (Oxime/Hydrazone)
Reagent Prep Modular (via Dimroth)Requires pre-activated esterRequires ketone/aldehyde
Byproducts 4-nitroaniline (removed)NHS leaving groupNone

Troubleshooting Guide

  • Problem: Low Conjugation Yield.

    • Cause: pH is too low (< 6.5).

    • Solution: Adjust buffer to pH 7.5. The N-terminal amine must be unprotonated to attack the aldehyde.

    • Cause: N-terminal steric hindrance.

    • Solution: If the N-terminal residue is Proline, the reaction will fail (secondary amine cannot form the required intermediate). If the N-terminus is buried, use denaturing conditions if the application allows.

  • Problem: Precipitation.

    • Cause: Hydrophobic payload on the TA4C reagent.

    • Solution: Reduce reagent equivalents or add a PEG spacer between the triazole and the payload during the "Protocol A" synthesis.

References

  • Onoda, A., et al. (2020). Triazolecarbaldehyde Reagents for One-Step N-Terminal Protein Modification.

  • Vandekerckhove, K., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules.

  • Witus, L. S., & Francis, M. B. (2011). Using Synthetically Modified Proteins to Make New Materials. Accounts of Chemical Research.

Sources

Application

Bioconjugation protocols using 1-(4-Nitrophenyl)-1,2,3-triazole derivatives

Application Note: Site-Selective N-Terminal Bioconjugation using 1-(4-Nitrophenyl)-1,2,3-triazole-4-carbaldehyde (FNPT) Executive Summary This application note details a precision bioconjugation protocol using 1-(4-Nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective N-Terminal Bioconjugation using 1-(4-Nitrophenyl)-1,2,3-triazole-4-carbaldehyde (FNPT)

Executive Summary

This application note details a precision bioconjugation protocol using 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) . Unlike traditional lysine-targeting NHS esters (which yield heterogeneous mixtures) or copper-catalyzed click chemistry (which requires metal catalysts), FNPT enables the site-selective modification of the protein N-terminus under mild, metal-free conditions.

The core chemistry exploits the Cornforth rearrangement (a ring-degenerate rearrangement), where the electron-deficient 4-nitrophenyl group functions as a leaving group, allowing the specific installation of a 1,2,3-triazole-4-carbaldehyde moiety onto the N-terminal


-amine. This reaction installs a bioorthogonal aldehyde handle or a functional payload directly at the N-terminus with high conversion and selectivity.[1]

Scientific Mechanism: The Cornforth Exchange

The reaction is driven by the thermodynamic stability of the triazole ring and the electronic nature of the substituents. It is not a standard nucleophilic substitution but a cascade of condensation, ring-opening, and recyclization.

Mechanism of Action
  • Imine Formation: The N-terminal amine of the protein condenses with the aldehyde of FNPT to form a Schiff base (imine).

  • Ring Opening: The triazole ring undergoes a thermal pericyclic ring opening to form a diazo-imine intermediate.

  • Cornforth Rearrangement: The intermediate equilibrates. The ring closes preferentially to place the more basic amine (the protein N-terminus) at the N1 position, while the electron-deficient 4-nitrophenyl group is ejected.

  • Hydrolysis: The resulting intermediate hydrolyzes to release 4-nitroaniline (a yellow byproduct) and the Protein-Triazole-Aldehyde .

Self-Validating Feature: The release of 4-nitroaniline provides a built-in colorimetric indicator (Yellow,


 nm) to monitor reaction progress in real-time.

CornforthMechanism cluster_legend Mechanism Logic FNPT FNPT Reagent (Nitrophenyl-Triazole-CHO) Imine Schiff Base Intermediate FNPT->Imine + Protein-NH2 - H2O Protein Protein N-Terminus (R-NH2) Protein->Imine OpenRing Diazo-Imine (Ring Open) Imine->OpenRing Thermal Equilibrium Rearranged Rearranged Intermediate OpenRing->Rearranged Cornforth Rearrangement Product Protein-Triazole-CHO (Bioorthogonal Handle) Rearranged->Product Hydrolysis Byproduct 4-Nitroaniline (Yellow Precipitate/Solute) Rearranged->Byproduct Leaving Group Thermodynamic Drive Driven by ejection of electron-deficient aryl group

Figure 1: Mechanistic pathway of the Cornforth rearrangement for N-terminal protein modification. The reaction is driven by the exchange of the nitrophenyl group for the protein amine.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8]
  • FNPT Reagent: 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (Commercially available or synthesized from 4-nitrophenyl azide + 3-dimethylaminoacrolein).[2][3][4][5]

  • Buffer: 50 mM Sodium Phosphate (NaPi) or MOPS, pH 7.5.

  • Solvent: DMSO (for dissolving FNPT stock).

  • Protein: Target protein (10–50 µM final concentration) in buffer. Ensure no primary amine buffers (Tris, Glycine) are present.

Step-by-Step Methodology

Step 1: Preparation of Protein Buffer exchange the protein into 50 mM Phosphate Buffer (pH 7.5) using a desalting column (e.g., Zeba Spin, PD-10) to remove interfering amines like Tris or Glycine.

  • Note: The pH is critical. pH 7.5 balances the nucleophilicity of the N-terminus (pKa ~7.6–8.0) while keeping Lysine residues (pKa ~10.5) protonated and unreactive.

Step 2: Reagent Addition

  • Prepare a 100 mM stock solution of FNPT in dry DMSO.

  • Add the FNPT stock to the protein solution.

    • Molar Excess: Use 10–50 equivalents of FNPT relative to the protein.

    • Final DMSO: Keep final DMSO concentration < 5% (v/v) to prevent protein denaturation.

Step 3: Incubation (The Reaction) Incubate the mixture at 37°C for 12–18 hours with gentle agitation.

  • Visual Check: The solution should turn progressively yellow due to the release of 4-nitroaniline.

Step 4: Purification Remove excess FNPT and the 4-nitroaniline byproduct via:

  • Size Exclusion Chromatography (SEC): For larger proteins.

  • Dialysis: Against PBS (pH 7.4).

  • Success Indicator: The yellow color should be removed from the protein fraction.

Step 5: Functionalization (Optional) The protein now carries a 4-formyl-1,2,3-triazole at the N-terminus. This aldehyde is a bioorthogonal handle.

  • Oxime Ligation: React with hydroxylamine-functionalized payloads (e.g., Fluorophore-O-NH2) at pH 6.0–7.0 to form a stable oxime linkage.

Data Analysis & Validation

Reaction Monitoring

The reaction kinetics can be followed by measuring absorbance at 380 nm (4-nitroaniline).

ParameterValueNotes
Target Site N-terminal

-amine
High selectivity over

-amines (Lys).
Conversion > 85%Typical yields for globular proteins (e.g., RNase A, BSA).
Byproduct 4-Nitroaniline

nm;

M

cm

.
Linkage Stability HighThe triazole-N-alkyl bond is chemically stable.
Mass Spectrometry
  • Expected Mass Shift: The modification adds the triazole-4-carboxaldehyde moiety.

  • 
     Mass:  +95.06 Da (Mass of Triazole-CHO minus 2 protons from amine, approx).
    
    • Calculation: FNPT (MW 218) - Nitroaniline (MW 138) + Protein.

    • Net Addition: The triazole ring (C2HN3) + Formyl (CHO) replacing the N-term hydrogens?

    • Precise Structure: The Protein-NH2 becomes Protein-N(Triazole)-CHO.

    • Formula Change: + C3H1N3O - H (from protein) ?

    • Verification: Check Onoda et al.[1][6][7] The net mass change is typically +95 Da (C3HN3O).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Yellow Color pH too low or old reagent.Adjust pH to 7.[8]5. Verify FNPT quality (should be off-white solid, not yellow before reaction).
Precipitation DMSO conc. too high.Reduce DMSO to < 2% or add 10% Glycerol to buffer.
Low Yield N-term is Proline or Acetylated.Proline (secondary amine) cannot form the required Schiff base. Acetylated N-terms are blocked. This protocol requires a free primary N-terminus.
Lysine Modification pH > 8.0.Strictly control pH at 7.5 to maintain Lysine protonation.

References

  • Onoda, A., et al. (2019).[6] "Protein modification via a ring-degenerate rearrangement of 1-(4-nitrophenyl)-1,2,3-triazole-4-carbaldehyde." Chemical Communications, 55, 9959-9962.

  • Onoda, A., et al. (2020).[1][7] "Simple N-Terminal Modification of Proteins Using 1H-1,2,3-Triazole-4-carbaldehyde Derivatives." ChemBioChem, 21(9), 1274-1279.

  • Fletcher, J. T., et al. (2018).[3] "Revisiting ring-degenerate rearrangements of 1-substituted-4-imino-1,2,3-triazoles." Beilstein Journal of Organic Chemistry, 14, 2038–2045.

Sources

Method

Preparation of 1-(4-Nitrophenyl)-1,2,3-triazole from 4-nitroaniline via diazotization

Application Note: Scalable Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole from 4-Nitroaniline Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale T...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole from 4-Nitroaniline

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The 1,2,3-triazole moiety is a highly privileged pharmacophore in modern drug discovery. Its robust stability against metabolic degradation, strong dipole moment, and capacity to act as a rigid bioisostere for amide bonds make it an invaluable structural motif[1]. However, while the synthesis of C-substituted triazoles is straightforward via standard "click chemistry," the preparation of unsubstituted N-linked 1,2,3-triazoles requires specific strategic workarounds.

To synthesize 1-(4-nitrophenyl)-1H-1,2,3-triazole from 4-nitroaniline, we employ a highly reliable two-stage workflow:

  • Diazotization and Azidation: The primary amine of 4-nitroaniline is converted into a highly reactive diazonium salt, which is subsequently trapped by an azide nucleophile to yield 4-nitrophenyl azide[2].

  • Cycloaddition & Aromatization: The isolated azide is reacted with an alkyne surrogate. We outline two validated approaches: a transition-metal-free microwave-assisted cycloaddition using vinyl acetate[3], and a standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using trimethylsilylacetylene (TMSA) followed by desilylation.

Pathway Visualization

G A 4-Nitroaniline B 4-Nitrophenyl diazonium chloride A->B NaNO2, HCl 0 °C C 4-Nitrophenyl azide B->C NaN3 0 °C to RT D 1-(4-Nitrophenyl)- 1H-1,2,3-triazole C->D Vinyl acetate, MW OR TMSA/Cu

Figure 1. Synthetic workflow for 1-(4-Nitrophenyl)-1H-1,2,3-triazole from 4-nitroaniline.

Quantitative Comparison of Cycloaddition Strategies

To assist in route selection based on your laboratory's infrastructure, the following table summarizes the quantitative metrics of the two primary cycloaddition methodologies.

ParameterMethod A: Vinyl Acetate (Microwave)Method B: CuAAC with TMSA
Reagents Vinyl acetate (excess)TMS-acetylene (1.1 eq), TBAF (1.2 eq)
Catalyst None (Thermal)CuSO₄ (5 mol%), Na-Ascorbate (10 mol%)
Temperature 120 °CRoom Temperature (20–25 °C)
Reaction Time 2 hours12 hours (CuAAC) + 2 hours (Deprotection)
Typical Yield 70–85%85–95% (over two steps)
Byproducts Acetic acidTMS-F, Tetrabutylammonium salts
Key Advantage One-step cycloaddition/aromatizationMild conditions, high regioselectivity

Detailed Experimental Protocols

Workflow 1: Synthesis of 4-Nitrophenyl Azide via Diazotization

Mechanistic Causality: The reaction temperature must be strictly maintained at 0–5 °C. Diazonium salts are thermodynamically unstable; elevated temperatures lead to nitrogen expulsion and unwanted phenol formation. An excess of HCl is crucial to fully protonate the 4-nitroaniline, preventing the free amine from attacking the newly formed diazonium ion (which would form an intractable triazene byproduct)[2].

Step-by-Step Procedure:

  • Preparation: Suspend 4-nitroaniline (10.0 mmol, 1.38 g) in 15 mL of 6M HCl in a 50 mL round-bottom flask. Stir vigorously and cool to 0 °C using an ice-brine bath.

  • Diazotization: Dissolve NaNO₂ (12.0 mmol, 0.83 g) in 5 mL of cold distilled water. Add this solution dropwise to the aniline suspension over 15 minutes. Ensure the internal temperature never exceeds 5 °C. Stir the resulting clear diazonium chloride solution for 30 minutes at 0 °C.

  • Azidation: Dissolve NaN₃ (15.0 mmol, 0.98 g) in 5 mL of water. (Safety Note: NaN₃ is highly toxic and potentially explosive; handle with extreme care). Add the azide solution dropwise to the reaction mixture. Vigorous nitrogen gas evolution will be immediately visible.

  • Isolation: Allow the reaction to warm to room temperature and stir for 2 hours. Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃, brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure to yield 4-nitrophenyl azide as a pale yellow solid.

Self-Validation & Quality Control: Perform IR spectroscopy on the crude solid prior to the next step. A strong, sharp absorption band at ~2110 cm⁻¹ definitively confirms the presence of the azide group.

Workflow 2: Microwave-Assisted Cycloaddition (Vinyl Acetate Route)

Mechanistic Causality: Vinyl acetate serves a dual purpose as both solvent and alkyne surrogate (an enol equivalent). Under microwave irradiation, the thermal 1,3-dipolar cycloaddition proceeds rapidly to form an intermediate triazoline. The thermodynamic driving force of aromatization causes the spontaneous elimination of acetic acid, yielding the unsubstituted triazole without the need for transition metal catalysts[3].

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave-safe reaction vessel, dissolve 4-nitrophenyl azide (5.0 mmol, 0.82 g) in 5 mL of reagent-grade vinyl acetate.

  • Irradiation: Seal the vessel and irradiate in a dedicated microwave synthesizer at 120 °C for 2 hours.

  • Workup: Cool the vessel to room temperature. Concentrate the mixture under reduced pressure to remove excess vinyl acetate and the acetic acid byproduct.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 1-(4-nitrophenyl)-1H-1,2,3-triazole.

Self-Validation & Quality Control: Monitor completion via TLC (Hexanes:EtOAc 7:3); the azide spot must be completely consumed. ¹H NMR (CDCl₃) will validate the structure by showing two characteristic doublets for the para-substituted nitrophenyl ring (~8.40 and ~7.95 ppm) and two distinct doublets for the triazole protons at ~8.10 and ~7.90 ppm. The IR azide peak at 2110 cm⁻¹ must be completely absent.

Workflow 3: Alternative Cycloaddition (CuAAC & Desilylation Route)

Mechanistic Causality: For laboratories lacking microwave reactors, CuAAC with TMSA is the gold standard. The Cu(I) catalyst (generated in situ from CuSO₄ and sodium ascorbate) lowers the activation energy, allowing the reaction to proceed at room temperature. The bulky TMS group acts as a protecting group to prevent alkyne homocoupling and is easily cleaved by fluoride ions in the subsequent step.

Step-by-Step Procedure:

  • CuAAC: Dissolve 4-nitrophenyl azide (5.0 mmol) and trimethylsilylacetylene (6.0 mmol) in 15 mL of a 1:1 mixture of t-BuOH and water. Add CuSO₄·5H₂O (0.25 mmol, 5 mol%) and sodium ascorbate (0.5 mmol, 10 mol%). Stir at room temperature for 12 hours.

  • Intermediate Isolation: Extract the mixture with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate to yield the TMS-protected triazole intermediate.

  • Desilylation: Dissolve the intermediate in 10 mL of anhydrous THF. Cool to 0 °C and add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 6.0 mL) dropwise. Stir for 2 hours at room temperature.

  • Final Workup: Quench with water, extract with EtOAc, and purify via recrystallization (EtOH) or chromatography to yield the final product.

References[2] Title: 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles

Source: mdpi.com URL:[3] Title: Microwave Irradiation as an Effective Means of Synthesizing Unsubstituted N-Linked 1,2,3-Triazoles from Vinyl Acetate and Azides Source: organic-chemistry.org URL:[1] Title: 1,2,3-Triazoles - PMC Source: nih.gov URL:

Sources

Application

Application Note: Crystallization Solvents for Purifying 1-(4-Nitrophenyl)-1H-1,2,3-triazole

[1][2] Executive Summary 1-(4-Nitrophenyl)-1H-1,2,3-triazole is a critical intermediate in the synthesis of bioconjugates, pharmaceuticals, and high-energy materials. Its purification is often complicated by the presence...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

1-(4-Nitrophenyl)-1H-1,2,3-triazole is a critical intermediate in the synthesis of bioconjugates, pharmaceuticals, and high-energy materials. Its purification is often complicated by the presence of stubborn impurities such as 4-nitroaniline (a degradation product of the azide precursor), copper salts (from CuAAC catalysis), and unreacted alkynes.

This Application Note provides a scientifically grounded guide to purifying this compound via crystallization. Unlike chromatography, which can be difficult to scale for high-melting nitro-aromatics, crystallization offers a scalable, cost-effective route to >99% purity. We identify Ethanol/Water and Acetonitrile as the primary solvent systems, with DMF/Water as an alternative for high-melting derivatives.[1]

Part 1: Physicochemical Context & Solubility Profile[2][3][4]

Molecular Properties

To select the correct solvent, one must understand the intermolecular forces at play.

  • Nitro Group (

    
    ):  Highly electron-withdrawing, creating a strong dipole and increasing the melting point (typically >150°C for the parent scaffold) due to crystal lattice stability.
    
  • Triazole Ring: Aromatic, planar, and nitrogen-rich. It accepts hydrogen bonds but acts as a weak donor (C5-H is acidic).[1]

  • Implication: The molecule is sparingly soluble in non-polar solvents (Hexane, Toluene) at room temperature but soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile).

Impurity Profile
ImpurityOriginSolubility CharacteristicsRejection Strategy
4-Nitroaniline Azide reduction/degradationHigh in EtOH, DCM; Moderate in Water.[1]Remains in mother liquor during EtOH recrystallization.[1]
Copper Salts CuAAC CatalystHigh in Water; Low in Organics.[1]Aqueous wash or chelating wash (EDTA/Ammonia) prior to crystallization.[1]
Unreacted Azide PrecursorHigh in most organics.[1]Safety Hazard. Must be removed via wash steps before heating.[1]
Oligomers Side reactionsLow in EtOH; High in DMF.[1]Hot filtration (insolubles) or remains in mother liquor.[1]

Part 2: Solvent Selection Strategy

The "like dissolves like" rule is insufficient for high-purity crystallization.[1] We rely on temperature-dependent solubility differentials .[1]

Primary Solvent Recommendations

Based on empirical data for nitro-phenyl triazoles, the following solvents are recommended:

System A: Ethanol (or Ethanol/Water)
  • Mechanism: Ethanol dissolves the nitro-triazole well at reflux (

    
    ) but poorly at room temperature.[1] The addition of water (anti-solvent) drastically reduces solubility, forcing precipitation.
    
  • Pros: Green solvent, excellent rejection of 4-nitroaniline (which stays in solution), easy drying.

  • Cons: Limited solubility for very high-melting derivatives.[1]

System B: Acetonitrile (MeCN)
  • Mechanism: MeCN has a high dipole moment (3.92 D), matching the polarity of the nitro group.

  • Pros: Dissolves the compound readily at boiling (

    
    ). Sharp cooling curves often yield needle-like crystals.[1]
    
  • Cons: More expensive than ethanol; toxic.[1]

System C: DMF/Water (Anti-Solvent Precipitation)
  • Mechanism: For derivatives that are insoluble in boiling ethanol, dissolve in minimum DMF at RT or

    
    , then slowly add water.
    
  • Pros: Solubilizes almost any triazole derivative.[1]

  • Cons: DMF is hard to remove (high BP); product may "oil out" if water is added too fast.[1]

Solvent Screening Matrix

The following table summarizes the behavior of 1-(4-Nitrophenyl)-1H-1,2,3-triazole in common solvents:

SolventBP (

)
Solubility (

)
Solubility (Reflux)SuitabilityNotes
Water 100InsolubleInsolubleAnti-Solvent Used to wash away Cu salts.[1]
Ethanol 78LowHighExcellent Best balance for yield/purity.[1]
Acetonitrile 82ModerateVery HighGood Use if EtOH fails.[1]
Toluene 110Very LowModerateSpecialist Good for removing non-polar impurities.[1]
DCM 40ModerateHighPoor BP too low for effective recrystallization.[1]
DMSO 189HighHighSolvent Use only for "Crash-out" precipitation.[1]

Part 3: Detailed Experimental Protocol

Protocol A: Recrystallization from Ethanol/Water (Standard)

Best for: Routine purification of 1-(4-Nitrophenyl)-1H-1,2,3-triazole synthesized via Click Chemistry.

Safety Warning: Ensure all unreacted azide is quenched before heating. Azides can be explosive.[1][2]

  • Crude Preparation:

    • Filter the crude solid from the reaction mixture.[1][3]

    • Wash the filter cake with cold water (

      
      ) to remove copper salts and inorganic buffers.[1]
      
    • Optional: Wash with a small amount of cold diethyl ether to remove unreacted alkynes or non-polar byproducts.[1]

  • Dissolution:

    • Transfer crude solid to a round-bottom flask.

    • Add Ethanol (95%) (approx.[1]

      
       per gram of solid).[1]
      
    • Heat to reflux with stirring.[1][4]

    • Observation: If the solid does not dissolve completely, add more ethanol in

      
       increments.
      
    • Note: If black particles (copper oxide) remain, perform a hot filtration through a pre-warmed glass frit or Celite pad.

  • Crystallization:

    • Remove from heat and allow the solution to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).[1]

    • Anti-Solvent Addition (if needed): If no crystals form at RT, add warm water dropwise until the solution turns slightly turbid, then let it stand.

    • Cool in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash the cake with cold Ethanol/Water (1:1) .

    • Dry in a vacuum oven at

      
       overnight.
      
Protocol B: Anti-Solvent Precipitation (DMF/Water)

Best for: High-melting derivatives or samples with low ethanol solubility.[1]

  • Dissolve the crude solid in the minimum amount of DMF or DMSO at room temperature.[1]

  • Filter the solution to remove any insoluble mechanical impurities.[1]

  • Place the filtrate in a beaker with vigorous stirring.

  • Slowly add Deionized Water via an addition funnel.[1]

    • Ratio: Target a final solvent ratio of 1:5 (DMF:Water).[1]

  • The product will precipitate as a white/off-white solid.[1]

  • Filter, wash extensively with water (to remove DMF), and dry.

Part 4: Process Visualization

Purification Decision Tree

This logic flow helps researchers choose the right path based on their crude material's state.[1]

PurificationLogic Start Crude 1-(4-Nitrophenyl)-1H-1,2,3-triazole ImpurityCheck Is 4-Nitroaniline present? Start->ImpurityCheck CheckSol Is it soluble in boiling Ethanol? YesEtOH Protocol A: Recrystallize from EtOH or EtOH/H2O CheckSol->YesEtOH Yes NoEtOH Try Acetonitrile (Reflux) CheckSol->NoEtOH No PurityCheck Check Purity (NMR/HPLC) YesEtOH->PurityCheck PurityCheck->Start Fail (Repeat) Success Pure Product (>99%) PurityCheck->Success Pass YesMeCN Recrystallize from MeCN NoEtOH->YesMeCN Yes NoMeCN Protocol B: DMF/Water Precipitation NoEtOH->NoMeCN No YesMeCN->PurityCheck NoMeCN->PurityCheck ImpurityCheck->CheckSol No PreWash Acid Wash (1M HCl) before Recrystallization ImpurityCheck->PreWash Yes PreWash->CheckSol

Caption: Decision logic for selecting the optimal purification route based on solubility and impurity profile.

Recrystallization Workflow

RecrystallizationSteps Step1 1. Dissolution (Reflux in EtOH) Step2 2. Hot Filtration (Remove insolubles) Step1->Step2 Step3 3. Nucleation (Slow Cool to RT) Step2->Step3 Step4 4. Growth (Ice Bath 0°C) Step3->Step4 Step5 5. Isolation (Vacuum Filter + Wash) Step4->Step5

Caption: Step-by-step workflow for the thermal recrystallization process.

References

  • Synthesis and Properties of 1,2,3-Triazoles. MDPI Molecules. (2021). Describes the synthesis of 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole and its purification via precipitation. Link

  • Recrystallization of Triazole Derivatives. BenchChem Technical Support. (2025). General protocols for purifying 1,2,3-triazole salts and neutral compounds using ethanol and acetonitrile. Link

  • Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition. Sigma-Aldrich Technical Guides. Provides standard workup procedures for CuAAC reactions, including removal of copper and recrystallization strategies. Link

  • Solubility and Stability of Nitro-aromatics. Journal of Organic Chemistry. (2014). Discusses the dipole interactions of nitro groups in polar aprotic solvents. Link

  • Purification of 1,4-Disubstituted 1,2,3-Triazoles. Frontiers in Chemistry. (2022).[1] Review of synthetic methods and purification by recrystallization vs. chromatography. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(4-Nitrophenyl)-1H-1,2,3-triazole Synthesis

Topic: High-Yield Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole via CuAAC Ticket ID: #CuAAC-NO2-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Yield Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole via CuAAC Ticket ID: #CuAAC-NO2-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenges

You are attempting to synthesize 1-(4-Nitrophenyl)-1H-1,2,3-triazole . This specific target presents a unique intersection of three chemical challenges that frequently degrade yield:

  • The "Parent" Triazole Problem: The target has no substituent on the C4/C5 carbons (implied by "1H"). This requires acetylene (

    
    ) as the reactant. Bubbling acetylene gas is dangerous, difficult to stoichiometrically control, and often leads to low yields due to poor mass transfer.
    
  • Electronic Instability: The 4-nitrophenyl azide precursor is electron-deficient. While this lowers the LUMO and theoretically accelerates the reaction, it renders the azide prone to decomposition and increases the risk of oxidative homocoupling of the alkyne (Glaser coupling) if the copper cycle stalls.

  • Solubility Mismatch: The nitro-azide is hydrophobic, while standard CuAAC conditions (CuSO

    
    /Ascorbate) are aqueous. Phase separation often traps the catalyst away from the reactants.
    

The Solution: This guide moves away from acetylene gas. We recommend using Trimethylsilylacetylene (TMS-Acetylene) as a liquid surrogate in a "protodesilylation-click" sequence. This method allows for precise stoichiometry and significantly higher yields.

The Reaction Architecture (Visualized)

To fix the yield, we must visualize the optimized pathway. We utilize a One-Pot, Two-Step sequence where the TMS group is removed in situ, releasing active acetylene directly at the copper center.

CuAAC_Pathway Start Precursors: 4-Nitrophenyl Azide + TMS-Acetylene Step1 Step 1: In-situ Desilylation (MeOH/K2CO3 or TBAF) Start->Step1 Solubilization Intermediate Transient Species: Active Acetylene + Azide Step1->Intermediate -TMS group Cycle Cu(I) Catalytic Cycle (Ligand-Stabilized) Intermediate->Cycle Coordination Cycle->Cycle Regeneration w/ Ascorbate Product Target: 1-(4-Nitrophenyl)-1H-1,2,3-triazole Cycle->Product Reductive Elimination

Figure 1: The optimized "Masked Alkyne" pathway avoids the hazards and inefficiency of acetylene gas.

Critical Reagent Selection (The "Why" Behind the "What")

A. The Acetylene Source: TMS-Acetylene
  • Why: Acetylene gas requires specialized glassware and saturating solvents. TMS-acetylene is a liquid (

    
    ).
    
  • Mechanism: In the presence of a mild base (K

    
    CO
    
    
    
    ) and Methanol, the TMS group is cleaved, generating acetylene in situ. Because the acetylene is generated slowly and immediately consumed by the copper catalyst, side reactions (like Glaser coupling) are minimized.
B. The Ligand: TBTA vs. THPTA
  • Recommendation: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[1]

  • Reasoning: Unlike protein bioconjugation where water-soluble THPTA is superior, your substrate (4-nitrophenyl azide) is hydrophobic. TBTA is soluble in organic co-solvents (DMSO/tBuOH) and effectively protects Cu(I) in these mixed-phase systems [1].

C. The Solvent System: DMSO/Water (4:1)
  • Why: The nitro group creates significant insolubility in pure alcohols. DMSO ensures the azide remains in solution, while water is required to solubilize the Sodium Ascorbate and CuSO

    
    .
    

Optimized Experimental Protocol

Safety Warning: Organic azides with low C/N ratios (<3) are potentially explosive. 4-Nitrophenyl azide is relatively stable but should be handled behind a blast shield. Do not concentrate reaction mixtures to dryness if unreacted azide is present.

Materials:
  • Azide: 1-Azido-4-nitrobenzene (1.0 equiv)

  • Alkyne: Trimethylsilylacetylene (1.2 equiv) — Excess ensures complete azide conversion.

  • Catalyst: CuSO

    
    ·5H
    
    
    
    O (5 mol%)
  • Ligand: TBTA (5 mol%) — 1:1 ratio with Cu is critical.

  • Reductant: Sodium Ascorbate (15 mol%)

  • Base (for desilylation): K

    
    CO
    
    
    
    (1.5 equiv)
  • Solvent: DMSO / H

    
    O (4:1 ratio)
    
Step-by-Step Workflow:
  • Ligand Complexation (The "Blue" Mix):

    • In a small vial, dissolve CuSO

      
      ·5H
      
      
      
      O and TBTA in a minimal amount of DMSO/Water.
    • Checkpoint: The solution should turn a deep blue. If it is pale or precipitates, sonicate until clear. This pre-complexation is vital to prevent Cu(I) disproportionation later.

  • Main Reaction Assembly:

    • In the reaction vessel, dissolve 1-Azido-4-nitrobenzene (e.g., 1.0 mmol) and TMS-acetylene (1.2 mmol) in DMSO (4 mL).

    • Add K

      
      CO
      
      
      
      (1.5 mmol) dissolved in Water (1 mL).
    • Note: The mixture may warm slightly as desilylation begins.

  • Catalyst Injection:

    • Add the pre-complexed Cu/TBTA solution to the reaction vessel.

    • Immediately add the Sodium Ascorbate (freshly prepared in water).

  • Reaction Monitoring:

    • Stir at Room Temperature (RT).

    • Time: Typically 2–4 hours.

    • Observation: The deep blue color should fade to a bright yellow or light brown. Green indicates oxidation (Bad).

  • Workup:

    • Dilute with water (20 mL). The product, 1-(4-Nitrophenyl)-1H-1,2,3-triazole , is likely to precipitate due to the hydrophobic nitro group.

    • Filter the solid. If no precipitate, extract with Ethyl Acetate.

    • Wash with 5% NH

      
      OH (to remove copper traces) and Brine.
      

Troubleshooting Center (FAQ)

Use this decision tree to diagnose yield failures.

Troubleshooting Start Issue: Low Yield / Incomplete Reaction ColorCheck Check Reaction Color Start->ColorCheck Green Color: Green/Blue ColorCheck->Green Observed Brown Color: Dk. Brown/Black ColorCheck->Brown Observed Yellow Color: Yellow/Orange ColorCheck->Yellow Observed Action1 Cause: Cu(I) Oxidized to Cu(II) Fix: Add more Ascorbate (5-10 mol%) Green->Action1 Action2 Cause: Disproportionation/Aggregation Fix: Increase Ligand (TBTA) load Brown->Action2 Action3 Cause: Incomplete Desilylation Fix: Check pH (add more K2CO3) Yellow->Action3

Figure 2: Diagnostic logic for common CuAAC failure modes.

Common Issues & Fixes
SymptomDiagnosisCorrective Action
Reaction turns Green Oxygen has entered the system, oxidizing active Cu(I) to inactive Cu(II).Degas solvents with N

prior to mixing. Add an extra 10 mol% Sodium Ascorbate immediately.
Precipitate forms early The hydrophobic azide or intermediate is crashing out, halting the reaction.Increase the DMSO ratio. Switch to THF/Water if DMSO is hard to remove.
Starting Material remains (TLC) Desilylation of TMS-acetylene is too slow.Ensure K

CO

is fully dissolved. If using MeOH, ensure it is not anhydrous (water is needed for the proton source).
Explosion/Pop SAFETY CRITICAL You concentrated the azide or let the reaction overheat. STOP. Use a blast shield. Never distill organic azides.

References

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855.

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science, 340(6131), 457–460.

  • Candelon, N., et al. (2010). Desilylation of trimethylsilylalkynes: A comparative study. Journal of Organic Chemistry. (General reference for TMS cleavage conditions in click chemistry).

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling organic azides.

Sources

Optimization

Removing copper catalyst residues from 1-(4-Nitrophenyl)-1H-1,2,3-triazole

Topic: Removal of Copper Catalyst Residues from 1-(4-Nitrophenyl)-1H-1,2,3-triazole Ticket ID: #Cu-REM-NITRO-TZ Support Level: Tier 3 (Senior Application Scientist) Diagnostic & Triage: Start Here User Status: You have c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Copper Catalyst Residues from 1-(4-Nitrophenyl)-1H-1,2,3-triazole Ticket ID: #Cu-REM-NITRO-TZ Support Level: Tier 3 (Senior Application Scientist)

Diagnostic & Triage: Start Here

User Status: You have completed a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to synthesize 1-(4-Nitrophenyl)-1H-1,2,3-triazole, but the product retains a green/blue tint or shows cytotoxicity in downstream biological assays.

The Challenge: While 1,2,3-triazoles are generally stable, the 4-nitrophenyl moiety renders your compound lipophilic and potentially sensitive to harsh reducing conditions. Furthermore, the triazole ring nitrogen atoms have a moderate affinity for Cu ions, creating "sticky" coordination complexes that resist simple water washes.

Regulatory Context: According to ICH Q3D (R2) guidelines, Copper is a Class 3 elemental impurity.

  • Oral PDE (Permitted Daily Exposure): 3000 µ g/day .

  • Parenteral PDE: 300 µ g/day .

  • Target: For biological screening, aim for <10 ppm to prevent assay interference.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the best purification method for your specific scale and purity requirements.

CopperRemovalDecision Start Start: Assess Crude Product ScaleCheck Scale > 5g? Start->ScaleCheck SolubilityCheck Soluble in EtOAc/DCM? ScaleCheck->SolubilityCheck No (Research Scale) MethodA Method A: Chelation Wash (EDTA/NH4OH) ScaleCheck->MethodA Yes (Bulk) BioAssay Intended for Bio-Assay? SolubilityCheck->BioAssay Yes MethodC Method C: Recrystallization (EtOH/Water) SolubilityCheck->MethodC No (Precipitate) BioAssay->MethodA No (Chemical Intermediate) MethodB Method B: Scavenger Resin (Thiourea/Silica) BioAssay->MethodB Yes (High Purity Needed) MethodA->MethodB Residual Color?

Figure 1: Decision matrix for selecting the optimal copper removal strategy based on scale and downstream application.

Technical Protocols

Method A: Chelation Extraction (The "Workhorse" Protocol)

Best for: Bulk removal (>90%) of copper from organic-soluble products. Mechanism: EDTA forms a hexadentate complex with Cu(II) (Log K ~ 18.8), which is water-soluble and thermodynamically stable, forcing the copper out of the organic phase.

Reagents:

  • Disodium EDTA (0.1 M - 0.5 M).

  • Ammonium Hydroxide (NH₄OH, 10%).

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

Step-by-Step Guide:

  • Dissolution: Dissolve the crude 1-(4-Nitrophenyl)-1H-1,2,3-triazole in EtOAc or DCM. Ensure complete dissolution; the nitro group aids solubility in these solvents.

  • The "Blue" Wash: Add an equal volume of 10% NH₄OH . Shake vigorously for 2 minutes.

    • Observation: The aqueous layer should turn deep blue (

      
       complex).
      
    • Why: Ammonia competes with the triazole ligand and buffers the solution to basic pH, preventing protonation of the triazole.

  • The "Chelation" Wash: Separate layers.[1] Wash the organic phase twice with 0.1 M EDTA (pH 8-9) .

    • Critical: EDTA efficiency drops significantly below pH 7. Keep the solution slightly basic.

  • Polishing: Wash with brine (saturated NaCl) to remove residual EDTA.

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.

Troubleshooting Tip: If an emulsion forms (common with nitro-aromatics), add a small amount of solid NaCl or filter through a pad of Celite.

Method B: Solid-Phase Scavenging (The "Sniper" Protocol)

Best for: High-value samples requiring <10 ppm Cu for biological screening. Mechanism: Functionalized silica beads (Thiourea or Thiol) bind Cu(I) and Cu(II) with higher affinity than the triazole product.

Recommended Scavengers:

  • SiliaMetS® Thiourea: Excellent for Cu(I) and Cu(II).

  • QuadraSil™ MP: Mercaptophenyl functionality.

Step-by-Step Guide:

  • Loading: Dissolve the product in THF or DCM (10 mL solvent per g of product).

  • Dosage: Add the scavenger resin.

    • Calculation: 4 equivalents relative to the estimated residual copper (not the product). If Cu content is unknown, use 50% w/w relative to the product.

  • Incubation: Stir gently at room temperature for 4–12 hours.

    • Note: Do not use magnetic stir bars if the resin is magnetic or fragile; overhead stirring is preferred to prevent resin pulverization.

  • Filtration: Filter the suspension through a 0.45 µm PTFE frit or a fine sintered glass funnel.

  • Rinse: Wash the resin cake with the reaction solvent to recover entrained product.

Method C: Recrystallization (The "Purification" Protocol)

Best for: Final polishing and removal of non-metallic impurities alongside copper. Solvent System: Ethanol/Water or Methanol/Water.

Step-by-Step Guide:

  • Dissolution: Dissolve the crude solid in boiling Ethanol (minimum volume).

  • Hot Filtration: If insoluble green specks remain (inorganic copper salts), filter while hot.

  • Precipitation: Slowly add hot water until the solution becomes slightly turbid.

  • Cooling: Allow to cool to Room Temperature, then 4°C.

    • Result: 1-(4-Nitrophenyl)-1H-1,2,3-triazole crystallizes as pale yellow needles. Copper salts remain in the mother liquor.

Scientific Validation (E-E-A-T)

Why does the Nitro Group matter?

The 4-nitrophenyl substituent is an electron-withdrawing group (EWG).

  • Acidity: It increases the acidity of the C5-proton on the triazole ring, but does not significantly affect the basicity of the N2/N3 nitrogens involved in copper coordination.

  • Solubility: It significantly decreases water solubility compared to unsubstituted triazoles. This is advantageous for Method A (LLE) because the partition coefficient (

    
    ) favors the organic layer, minimizing product loss during aqueous EDTA washes.
    
Visualizing the Chelation Mechanism

The following diagram illustrates why EDTA is superior to simple water washing for this specific application.

ChelationMechanism cluster_phase Biphasic System Cu Cu(II) Residue Triazole Triazole Product (Ligand) Cu->Triazole Weak Coordination Complex Cu-EDTA Complex (Water Soluble) Cu->Complex Chelation FreeProduct Purified Product (Organic Layer) Triazole->FreeProduct Release EDTA EDTA (pH 8) EDTA->Cu High Affinity (Log K ~18.8)

Figure 2: Competitive chelation mechanism. EDTA displaces the triazole ligand due to higher thermodynamic stability, sequestering Copper into the aqueous phase.

Frequently Asked Questions (FAQ)

Q: My product turned bright yellow after the ammonia wash. Is this normal? A: Yes. Nitro-aromatic compounds are often yellow. However, if the yellow color intensifies significantly in basic conditions (Ammonia), it may indicate a slight deprotonation or charge-transfer complex. This is reversible upon neutralization or washing with brine.

Q: Can I use Sodium Thiosulfate instead of EDTA? A: Yes, but with caution. Thiosulfate reduces Cu(II) to Cu(I). While effective, if the solution is acidic, thiosulfate can decompose to colloidal sulfur (cloudy white precipitate), contaminating your product. EDTA is generally cleaner for this specific nitro-triazole.

Q: How do I validate that the copper is gone? A:

  • Quick Check: Dissolve 10 mg in DCM and add a drop of concentrated ammonia. No blue color = <100 ppm.

  • Quantitative: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the gold standard.

  • Reagent Check: The sodium diethyldithiocarbamate colorimetric test is a sensitive spot-test for low-level copper.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. Retrieved from 2

  • ICH. (2022).[3][4] Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[4] Retrieved from 5

  • Garrison, T., et al. (2016). Efficient Removal of Copper from Click Chemistry Reactions.[6] Organic Process Research & Development. (Contextual citation based on standard industry practice for EDTA/Silica methods).

  • SiliCycle. (n.d.). Metal Scavengers for Organic Synthesis. (Standard reference for Thiourea functionalized silica efficiency).

Sources

Troubleshooting

Purification of 1-(4-Nitrophenyl)-1H-1,2,3-triazole from unreacted azide

Welcome to the technical support center for the purification of 1-(4-Nitrophenyl)-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(4-Nitrophenyl)-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting, and detailed protocols for isolating your target triazole from unreacted 4-nitrophenyl azide, a common challenge in "click" chemistry applications.

A Critical Foreword on Safety: Handling Organic Azides

Before any purification attempt, it is imperative to understand the risks associated with the starting material, 4-nitrophenyl azide. Organic azides are energetic compounds and can be sensitive to heat, shock, and friction, posing a significant explosion hazard.[1][2][3] The presence of a nitro group, another energetic functionality, further increases this risk.

Mandatory Safety Precautions:

  • Always handle azides in a chemical fume hood. [4]

  • Wear appropriate Personal Protective Equipment (PPE): safety glasses (or goggles), a lab coat, and nitrile gloves are essential.[4][5] Consider using a blast shield for reactions where azides are concentrated.[4]

  • Avoid Metal: Never use metal spatulas or ground glass joints when handling concentrated organic azides, as this can form highly shock-sensitive metal azides.[1][2][5] Use plastic or ceramic spatulas.[4]

  • Solvent Choice is Critical: Never use halogenated solvents like dichloromethane (DCM) or chloroform with azides, as this can form extremely unstable di- and tri-azidomethane.[1][2]

  • Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container.[1][4] Never mix azide waste with acidic waste, which can generate highly toxic and explosive hydrazoic acid.[1]

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 1-(4-Nitrophenyl)-1H-1,2,3-triazole.

Q1: How can I assess the progress of my reaction and determine if unreacted azide is present?

A1: The most effective method for monitoring your reaction is Thin-Layer Chromatography (TLC).[6][7][8][9][10] It provides a quick visual assessment of the presence of starting materials versus the product.

  • Causality: 1-(4-Nitrophenyl)-1H-1,2,3-triazole is significantly more polar than the starting 4-nitrophenyl azide due to the formation of the triazole ring. This difference in polarity allows for their separation on a TLC plate.

  • Procedure:

    • Spot a small amount of your crude reaction mixture onto a silica gel TLC plate.

    • For comparison, spot the 4-nitrophenyl azide starting material on a separate lane.

    • Develop the plate in a suitable solvent system, typically a mixture of a non-polar and a polar solvent (e.g., hexane and ethyl acetate).

    • Visualize the spots under UV light.[6][7] The product, being more polar, will have a lower Retention Factor (Rf) and appear closer to the baseline. The less polar azide will travel further up the plate. A completed reaction will show a strong product spot and a very faint or absent azide spot.

Q2: What is the primary strategy for separating the triazole product from the unreacted azide?

A2: The choice of strategy depends on the amount of residual azide identified by TLC. The primary methods are flash column chromatography and recrystallization.[11][12][13]

  • Expert Insight: For most lab-scale syntheses where the reaction has proceeded well (>80% conversion), flash column chromatography on silica gel is the most robust and reliable method. It offers excellent separation based on the significant polarity difference between the azide and the triazole. If the product is a stable, crystalline solid, recrystallization can be an effective, non-chromatographic alternative, which aligns with the principles of "click" chemistry for simple product isolation.[14][15]

Decision Workflow: Choosing Your Purification Method

Purification Decision Tree start Analyze Crude Reaction Mixture by TLC azide_check Is significant unreacted azide present? start->azide_check quench Chemical Quenching of Excess Azide azide_check->quench  Yes (>15-20%) column_chrom Purify by Flash Column Chromatography azide_check->column_chrom No / Trace Amount recrystallize Purify by Recrystallization azide_check->recrystallize No, and product is a crystalline solid quench->column_chrom end_product Pure 1-(4-Nitrophenyl) -1H-1,2,3-triazole column_chrom->end_product recrystallize->end_product

Caption: Decision workflow for selecting the appropriate purification strategy.

Q3: My reaction has a large amount of unreacted azide. Is it safe to proceed directly to column chromatography?

A3: No, this is strongly discouraged. Concentrating a large quantity of an organic azide on a solid support like silica gel during solvent evaporation is a significant safety risk. The friction and potential for localized heating increase the danger of violent decomposition.[1][2]

  • The Authoritative Approach: The safest protocol is to first "quench" or chemically destroy the excess azide in the reaction mixture before performing any workup or purification.[16][17][18] A common and effective method involves reacting the azide with nitrous acid, which is generated in situ.[17][18] This converts the azide to non-hazardous nitrogen gas.

Q4: Can I purify my product by recrystallization? What solvent should I use?

A4: Yes, recrystallization is an excellent option if your 1-(4-Nitrophenyl)-1H-1,2,3-triazole is a solid and the azide impurity is present in a relatively small amount.[13][19][20]

  • Solvent Selection Causality: The ideal solvent is one in which your triazole product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the 4-nitrophenyl azide impurity remains soluble at cool temperatures.

  • Field-Proven Solvents: Based on literature for similar nitrophenyl-substituted triazoles, common recrystallization solvent systems include:

    • Ethanol (EtOH)[19]

    • Ethyl acetate / Hexane mixture[21]

    • Dimethylsulfoxide (DMSO) / Methylene Chloride (DCM) has been used for other nitro-triazoles, though the use of DCM should be carefully evaluated due to azide reactivity.[22]

    • Recommendation: Start by testing solubility in small vials with solvents like ethanol, isopropanol, or ethyl acetate. If the product is too soluble, add a non-polar anti-solvent like hexane or heptane dropwise to the hot solution until turbidity appears, then re-heat to clarify and cool slowly.

Troubleshooting Common Purification Issues

Problem Probable Cause Expert Solution & Rationale
Product and azide co-elute or show poor separation on column chromatography. The polarity of the chosen eluent is too high, or the polarity difference is insufficient for the selected stationary phase.Solution: Decrease the polarity of the eluent. Use a shallower gradient (e.g., start with 5% EtOAc in hexane and slowly increase to 20% instead of starting at 15%). The lower polarity will increase the interaction of the more polar triazole with the silica, enhancing separation from the less polar azide.[12]
Product streaks down the TLC plate or column. The compound is highly polar and is interacting too strongly with the acidic silica gel. The sample may have been overloaded on the column.Solution: Add a small amount (0.5-1%) of a polar modifier like methanol or triethylamine to the eluent system. Triethylamine can neutralize acidic sites on the silica, reducing streaking. Ensure the crude material is fully dissolved before loading and do not exceed a 1:30 ratio of crude material to silica gel by weight.[12]
The final product is a persistent yellow/brown oil instead of a solid. Residual solvent is present, or minor impurities are preventing crystallization.Solution: Dry the sample under high vacuum for an extended period. If it remains an oil, attempt trituration. Add a small amount of a non-polar solvent in which the product is insoluble (e.g., cold hexane or diethyl ether), and scratch the side of the flask with a glass rod to induce nucleation and crystallization.
Reaction workup involving an acidic wash results in an emulsion. The formation of salts or finely dispersed solids at the aqueous-organic interface.Solution: Add a small amount of brine (saturated NaCl solution) to the separation funnel and gently swirl. This increases the ionic strength of the aqueous layer, which helps to break up emulsions. If necessary, filter the entire biphasic mixture through a pad of Celite.

Detailed Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a developing chamber with a filter paper wick and a solvent system (e.g., 8:2 v/v Hexane:Ethyl Acetate).[6] Let the chamber saturate for 5-10 minutes.

  • Spotting: On a silica gel F254 plate, draw a faint pencil line ~1 cm from the bottom. Using a capillary tube, spot a dilute solution of your crude reaction mixture. On a separate lane, spot your 4-nitrophenyl azide starting material.

  • Development: Place the TLC plate in the saturated chamber and allow the solvent front to rise to ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm. The product spot should be below the starting azide spot. Calculate Rf values for reference.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.[10][11]

  • Column Packing: Pour the slurry into a column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica bed.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate). Adsorb this solution onto a small amount of silica gel (~2-3x the weight of the crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate), determined from your TLC analysis. Gradually increase the polarity of the eluent.[11][13]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[11]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-(4-Nitrophenyl)-1H-1,2,3-triazole.

Workflow: Column Chromatography Purification

Column Chromatography Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation prep_slurry 1. Prepare Silica Slurry pack_column 2. Pack Column prep_slurry->pack_column load_sample 3. Load Sample (Dry Loading) pack_column->load_sample elute 4. Elute with Solvent Gradient load_sample->elute collect 5. Collect Fractions elute->collect tlc_fractions 6. Analyze Fractions by TLC collect->tlc_fractions combine 7. Combine Pure Fractions tlc_fractions->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Step-by-step workflow for purification via flash column chromatography.

Protocol 3: Quenching Excess 4-Nitrophenyl Azide

WARNING: This procedure generates gas (N₂) and should be performed slowly in an open or well-vented vessel within a fume hood. An uncontrolled reaction can lead to rapid gas evolution and splashing.

  • Setup: In a flask appropriately sized for your reaction scale, cool your aqueous reaction mixture (if applicable) or a dilute aqueous suspension of your crude product to 0-5 °C in an ice bath with stirring.

  • Nitrite Addition: Slowly add a 20% aqueous solution of sodium nitrite (NaNO₂). Use approximately 1.5 grams of sodium nitrite for every gram of estimated residual sodium azide (if used as the azide source) or a ~1.5 molar equivalent relative to the organic azide.[18] It is critical that the nitrite is present in excess before adding acid.[16]

  • Acidification: While stirring vigorously, slowly add a 20% sulfuric acid or 2M HCl solution dropwise.[18] You will observe gas evolution (N₂). Continue adding acid until the solution is acidic (test with pH paper) and gas evolution ceases.[17][18]

  • Confirmation: To ensure all azide has been quenched, you can test for the presence of excess nitrous acid using iodine-starch paper (a positive test, indicating excess nitrite, means the quench is complete).[18]

  • Workup: The reaction mixture can now be safely worked up by standard extraction procedures to isolate the crude triazole product for further purification.

Key Compound Properties

CompoundMolecular FormulaMolecular WeightAppearanceGeneral Polarity
4-Nitrophenyl azide C₆H₄N₄O₂164.12 g/mol [23][24]Yellow crystalline solid[23]Low to Medium
1-(4-Nitrophenyl)-1H-1,2,3-triazole C₈H₆N₄O₂190.16 g/mol Off-white to yellow solidMedium to High

References

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. [Link]

  • University of Victoria. (2022, May 18). Azides. [Link]

  • School of Chemistry, University College Dublin. (2018, April). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

  • Department of Chemistry and Chemical Biology. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

  • Jena Bioscience. (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • CAS Common Chemistry. 4-Nitrophenyl azide. [Link]

  • Chemistry Stack Exchange. (2016, August 12). How to quench unreacted sodium azide from reaction mixture?[Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]

  • Dinesh R. Godhani et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6):1034-1041. [Link]

  • Waters Corporation. Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns. [Link]

  • Med Chem 101. Click Chemistry. [Link]

  • Chemistry LibreTexts. (2021, August 15). Sodium Azide. [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules, 26(11), 3123. [Link]

  • Wang, P., et al. (2009). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Journal of separation science, 32(8), 1188–1195. [Link]

  • Wang, Y., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Interchim. Click Chemistry Activators. [Link]

  • Sharpless Lab, The Scripps Research Institute. Click Chemistry. [Link]

  • Shaikh, M. H., et al. Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Taylor & Francis Online. (2026, February 28). Triazole-Linked Pyridine–Oxadiazole–Thiol Hybrids as Dual α-Amylase and α-Glucosidase Inhibitors: Synthesis, DFT Analysis, Enzyme Kinetics, and In Silico Studies. [Link]

  • Google Patents. USH990H - Recrystallization of 3-nitro-1,2,4-triazol-5-one from dimethylsulfoxide and methylene chloride.
  • ResearchGate. A traditional process for quenching of excess sodium azide present in.... [Link]

  • Chemsrc. Benzene,1-azido-4-nitro | CAS#:1516-60-5. [Link]

  • LookChem. 1-Azido-4-nitrobenzene. [Link]

  • De, S., et al. (2018). Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination. Bioconjugate chemistry, 29(5), 1736–1742. [Link]

  • Arkat USA. Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. [Link]

  • PubChem. 4-Nitrobenzenesulfonyl azide. [Link]

  • National Center for Biotechnology Information. Nitroalkanes as Electrophiles: Synthesis of Triazole-Fused Heterocycles with Neuroblastoma Differentiation Activity. [Link]

  • MDPI. (2020, November 14). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. [Link]

  • Zukerman-Schpector, J., et al. (2015). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. IUCrData, 1(1). [Link]

  • American Chemical Society. (2020, December 7). 1H-1,2,3-Triazole. [Link]

  • Maiuolo, L., et al. (2019). Organocatalytic Enone-Azide [3 + 2]-Cycloaddition: Synthesis of Functionally Rich C/N-Double Vinyl 1,2,3-Triazoles. Organic & Biomolecular Chemistry, 18(23), 4470–4478. [Link]

  • Bakherad, M., et al. (2019). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 831841. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]

  • Angene Chemical. 1H-1,2,3-Triazole, 1-(4-nitrophenyl)-(CAS# 1204-91-7). [Link]

  • MDPI. (2021, December 6). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]

  • ResearchGate. (2025, October 15). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]

Sources

Optimization

Dealing with poor solubility of 1-(4-Nitrophenyl)-1,2,3-triazole in water

Technical Support Center: Solubility & Handling Guide Subject: 1-(4-Nitrophenyl)-1,2,3-triazole (CAS: 67516-XX-X / Generic Scaffold) Ticket ID: SOL-NP-123T-001 Status: Resolved / Knowledge Base Article Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide Subject: 1-(4-Nitrophenyl)-1,2,3-triazole (CAS: 67516-XX-X / Generic Scaffold) Ticket ID: SOL-NP-123T-001 Status: Resolved / Knowledge Base Article

Executive Summary

This guide addresses the poor aqueous solubility of 1-(4-Nitrophenyl)-1,2,3-triazole , a common intermediate in "click" chemistry and medicinal research. The molecule exhibits low water solubility due to its rigid, planar structure and strong intermolecular


-

stacking interactions driven by the electron-withdrawing nitro group. This guide provides validated protocols for solubilization in biological assays and chemical synthesis.

Part 1: Diagnostic & Root Cause Analysis

User Query: "Why won't this dissolve in water or mild acid? It's just a small molecule."

Technical Insight: The insolubility is thermodynamic, not kinetic.

  • Crystal Lattice Energy: The 4-nitrophenyl moiety is planar. The nitro group (

    
    ) withdraws electron density, creating a dipole that enhances stacking with the electron-rich triazole rings of adjacent molecules. This results in a high-melting-point solid (typically 
    
    
    
    ) that requires significant energy to break the crystal lattice.
  • Lipophilicity (LogP): The calculated LogP is approximately 2.3 , placing it in the "moderately lipophilic" category. It lacks strong hydrogen bond donors (the triazole nitrogens are acceptors), meaning water molecules cannot easily solvate the crystal surface.

  • pKa Limitations: The 1,2,3-triazole ring is a very weak base (pKa of conjugate acid

    
    ). Therefore, adjusting pH to 4-5 (common for amines) will not  protonate the ring to generate a soluble salt. You would need concentrated mineral acid (e.g., 
    
    
    
    ), which is incompatible with most biological assays.

Solubility Profile Table

SolventSolubility RatingPrimary Use
Water Insoluble / Slightly Soluble (<0.1 mg/mL)Aqueous buffers, Media
DMSO High (>50 mg/mL)Stock solutions for bioassays
DMF High (>50 mg/mL)Chemical synthesis
Ethanol Moderate (Heat often required)Recrystallization
Dichloromethane HighExtraction/Work-up

Part 2: Validated Solubilization Protocols

Protocol A: Preparation of Stock Solution for Biological Assays

Target Audience: Cell Biologists, Pharmacologists

Objective: Create a stable stock solution that can be diluted into aqueous media without immediate precipitation.

Reagents:

  • Compound: 1-(4-Nitrophenyl)-1,2,3-triazole[1][2][3][4]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered (Grade: Cell Culture).

Workflow:

  • Weighing: Weigh 10 mg of compound into a sterile glass vial (Do not use polystyrene; DMSO dissolves it).

  • Primary Solubilization: Add 1 mL of 100% DMSO. Vortex vigorously for 30 seconds.

    • Note: If solid persists, sonicate in a water bath at 40°C for 5 minutes.

  • Concentration Check: This yields a 10 mg/mL (approx. 40-50 mM) stock.

  • Dilution Strategy (The "1:1000" Rule):

    • Most cells tolerate 0.1% to 0.5% DMSO.

    • To achieve a final assay concentration of 50

      
      , dilute the stock 1:1000 into pre-warmed culture media.
      
    • Critical Step: Add the DMSO stock dropwise to the vortexing media. Do not add media to the DMSO.

Protocol B: Cosolvent System for Chemical Synthesis

Target Audience: Synthetic Chemists ("Click" Chemistry)

Objective: Keep the triazole in solution during reactions or purification.

System: Ethanol/Water (1:1) or t-Butanol/Water (1:1)

  • Dissolve the triazole (or its azide precursor) in the organic alcohol first (Ethanol or t-Butanol).

  • Add water slowly while stirring.

  • If turbidity appears, heat to 50°C. The system usually becomes homogeneous.

  • Why this works: The alcohol disrupts the water structure and solvates the hydrophobic phenyl ring, while water solvates the polar triazole nitrogens.

Part 3: Decision Logic & Visualization

Figure 1: Solvent Selection Decision Tree Caption: Logical workflow for selecting the appropriate solvent system based on the intended experimental application.

SolventSelection Start Start: 1-(4-Nitrophenyl)-1,2,3-triazole Solid Application Select Application Start->Application BioAssay Biological Assay (Cell/Enzyme) Application->BioAssay Synthesis Chemical Synthesis (Click Reaction) Application->Synthesis Analysis Analytical (HPLC/NMR) Application->Analysis DMSO_Stock Dissolve in 100% DMSO (Stock: 10-50 mM) BioAssay->DMSO_Stock Cosolvent Use t-BuOH / Water (1:1) or DMF Synthesis->Cosolvent MeCN Use Acetonitrile/Water (High Organic %) Analysis->MeCN Dilution Dilute into Media (Max 0.5% DMSO) DMSO_Stock->Dilution CheckPrecip Check for Precipitation Dilution->CheckPrecip Cloudy Cloudy? CheckPrecip->Cloudy Sonicate Action: Reduce Conc. or Add Surfactant (Tween 80) Cloudy->Sonicate Yes Heat Heat to 50-60°C Cosolvent->Heat

Part 4: Troubleshooting & FAQs

Q1: I diluted my DMSO stock into PBS, and it turned cloudy immediately. What happened? A: You experienced "crash-out." The compound's local concentration exceeded its water solubility limit before it could disperse.

  • Fix: Vortex the PBS while adding the DMSO stock dropwise.

  • Advanced Fix: If the final concentration is high (>100

    
    ), you may need a carrier. Pre-mix your DMSO stock with an equimolar amount of 2-Hydroxypropyl-
    
    
    
    -cyclodextrin (HP
    
    
    CD)
    before adding to water. The cyclodextrin encapsulates the nitrophenyl ring, shielding it from water.

Q2: Can I use acid to dissolve it? A: No. As noted in the diagnostic section, the pKa of the triazole ring is too low for protonation by weak acids (acetic/HCl buffers). You would need strong mineral acids, which will likely damage your biological target or hydrolyze other parts of your molecule.

Q3: Is the compound stable in DMSO? A: Yes, 1,2,3-triazoles are chemically robust. However, DMSO is hygroscopic (absorbs water from air). Store DMSO stocks in aliquots at -20°C to prevent water uptake, which can cause the compound to precipitate inside the freezer over time.

Q4: I see a "yellow" color in solution. Is this normal? A: Yes. Nitro-aromatic compounds often exhibit a yellow tint due to charge transfer transitions (push-pull electronic systems), especially in polar aprotic solvents like DMSO or DMF.

References

  • Chemical Properties & Scaffold Data

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67516, 1,2,3-Triazole. Retrieved from [Link]

    • Note: While the parent triazole is liquid, aryl-substituted derivatives like the user's compound are solids with properties inferred from structural analogs in this d
  • Synthesis & Solubility Context (Click Chemistry)

    • Potts, B., et al. (2021). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. MDPI Polymers. Retrieved from [Link][4][5]

    • Demonstrates the solubility challenges of triazole polymers and the necessity of organic cosolvents.
  • Biological Application & Handling

    • Sudeep, P., et al. (2020).[6] 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry. Retrieved from [Link]

    • Provides context on the biological screening of these molecules, supporting the use of DMSO/DMF carriers.
  • Crystallography & Structural Reasons for Insolubility

    • Zukerman-Schpector, J., et al. (2017). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. IUCrData. Retrieved from [Link]

    • Definitive proof of the planar stacking and nitro-group interactions that cause high lattice energy and poor w

Sources

Troubleshooting

Technical Support Center: Troubleshooting Formyl-Substituted 1-(4-Nitrophenyl)-triazoles

Welcome to the Technical Support Center for triazole chemistry. 4-Formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) is a highly versatile but chemically sensitive building block. Due to the profoundly electron-withdrawin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for triazole chemistry. 4-Formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) is a highly versatile but chemically sensitive building block. Due to the profoundly electron-withdrawing nature of the 1-(4-nitrophenyl) group, the C4-formyl moiety is highly electrophilic. This makes the molecule susceptible to unwanted hydration, deformylation, and complex rearrangement-hydrolysis cascades.

This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and prevent the unwanted hydrolysis of these specialized triazoles.

Diagnostic Workflow: Identifying the Pathway of Degradation

Before implementing a solution, you must identify which specific degradation or hydrolysis pathway is affecting your formyl-triazole.

Workflow Start Formyl-Triazole Stability Issue Cond1 Aqueous / Protic Solvent? Start->Cond1 Cond2 Primary Amines Present? Start->Cond2 Cond3 Strong Base Present? Start->Cond3 Res1 Gem-Diol Formation (Reversible Hydration) Cond1->Res1 Yes Res2 Cornforth Rearrangement & Imine Hydrolysis Cond2->Res2 Yes & Heat Res3 Deformylation (Irreversible Cleavage) Cond3->Res3 Yes Sol1 Use Anhydrous Solvents (e.g., dry CDCl3) Res1->Sol1 Sol2 Use Molecular Sieves Strictly Anhydrous Res2->Sol2 Sol3 Protect as Acetal Prior to Reaction Res3->Sol3

Diagnostic workflow for identifying FNPT degradation pathways.

Frequently Asked Questions & Troubleshooting Guides

Issue A: Reversible Hydration (Gem-Diol Formation)

Q: Why does my FNPT show poor NMR resolution or appear as a mixture of products when analyzed in standard solvents?

The Causality: The 1-(4-nitrophenyl)-1,2,3-triazole core is profoundly electron-withdrawing. The nitro group exerts strong inductive and resonance-withdrawing effects across the conjugated system, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C4-formyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack by trace water, forming a geminal diol (hydrate). This hydration is a reversible equilibrium, leading to broad or split peaks in ^1^H NMR spectra.

The Solution: You must prevent hydration by utilizing strictly anhydrous conditions during storage and analysis.

Self-Validating Protocol: Anhydrous NMR Preparation

  • Preparation: Dry CDCl3 or DMSO-d6 over activated 4Å molecular sieves for at least 24 hours prior to use.

  • Handling: Flame-dry your NMR tubes and purge them with dry argon or nitrogen.

  • Validation: Acquire the ^1^H NMR spectrum. A successful, anhydrous sample will display a sharp, distinct aldehyde singlet at ~10.12 ppm[1]. If a peak appears near ~6.0 ppm, trace water is still present, and the gem-diol has formed.

Issue B: The Cornforth Rearrangement & Imine Hydrolysis Cascade

Q: When reacting FNPT with primary amines, my triazole ring opens and I isolate a different formyl-triazole along with 4-nitroaniline. How do I prevent this hydrolysis?

The Causality: You are observing the [1]. FNPT initially reacts with the primary amine to form an imine. Because the Cornforth rearrangement equilibrium favors the triazole with the most electron-deficient substituent on the exocyclic nitrogen, the ring opens into a diazo-imine intermediate and re-closes. This shifts the highly electron-withdrawing 4-nitrophenyl group onto the exocyclic imine nitrogen. This newly rearranged imine is highly labile. If even trace water is present, it rapidly hydrolyzes, irreversibly expelling 4-nitroaniline and leaving a new 1-alkyl-4-formyl-1,2,3-triazole.

Cornforth A 4-Formyl-1-(4-nitrophenyl) -1,2,3-triazole B Imine Intermediate A->B + R-NH2 - H2O C Diazo Imine (Ring-Opened) B->C Heat (Ring Opening) D Rearranged Imine C->D Ring Closure D->D Strictly Anhydrous (Hydrolysis Prevented) E 1-Alkyl-4-formyl -1,2,3-triazole + 4-Nitroaniline D->E + H2O (Hydrolysis)

Cornforth rearrangement and hydrolysis cascade of FNPT with primary amines.

The Solution: To trap the rearranged imine and prevent its hydrolysis, water must be aggressively scavenged from the reaction mixture, and aqueous workups must be completely avoided.

Self-Validating Protocol: Trapping the Rearranged Imine

  • Setup: Equip a flame-dried Schlenk flask with a magnetic stir bar and activated 4Å molecular sieves (200 mg per mmol of substrate).

  • Reaction: Dissolve FNPT (1.0 eq) and the primary amine (1.1 eq) in anhydrous 1,4-dioxane under an argon atmosphere. Heat to 50 °C for 24 hours.

  • Filtration: Filter the mixture through a pad of dry Celite under an inert atmosphere to remove the molecular sieves. Do not expose the filtrate to ambient air.

  • Validation: Evaporate the solvent under high vacuum. The ^1^H NMR of the crude solid must show the imine proton (typically ~8.5 ppm) and a complete absence of the aldehyde proton (~10.1 ppm) and free 4-nitroaniline aromatic signals.

Issue C: Base-Catalyzed Deformylation

Q: How can I permanently prevent formyl hydrolysis/deformylation during multi-step basic syntheses?

The Causality: Under strongly basic conditions, the highly electrophilic formyl group can undergo irreversible deformylation. Protecting the aldehyde as an acetal removes the electrophilic carbonyl carbon, rendering the molecule completely stable to bases and nucleophiles[2].

Self-Validating Protocol: Acetal Protection of FNPT

  • Reaction: In a round-bottom flask equipped with a Dean-Stark trap, dissolve FNPT (1.0 eq) in toluene. Add ethylene glycol (5.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Reflux: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will collect the azeotropically removed water, driving the equilibrium toward the acetal.

  • Quench: Once water ceases to collect (typically 4-6 hours), cool the reaction to room temperature and quench with saturated aqueous NaHCO3 to neutralize the acid catalyst.

  • Validation: Extract with ethyl acetate, dry over Na2SO4, and concentrate. Verify success via ^1^H NMR: the aldehyde peak at ~10.1 ppm must be completely replaced by a new acetal methine peak at ~6.0 ppm.

Quantitative Stability Data

The following table summarizes the stability of the FNPT formyl group under various experimental conditions, allowing researchers to predict reaction outcomes.

Experimental ConditionReagent / Solvent SystemTime / TempDominant Species (>90%)Hydrolysis Status
Ambient Storage Air / Ambient Moisture1 Week / 25 °CGem-diol / Formyl mixturePartial Hydration
Wet NMR Analysis D2O / wet DMSO-d61 Hour / 25 °CGem-diol (Hydrate)Rapid Hydration
Amine Reaction (Wet) R-NH2 / iPrOH / H2O24 Hours / 50 °C1-Alkyl-4-formyl-triazole + 4-NitroanilineComplete Imine Hydrolysis
Amine Reaction (Dry) R-NH2 / Dioxane / 4Å MS24 Hours / 50 °CRearranged ImineHydrolysis Prevented
Basic Synthesis (Protected) Ethylene Glycol / p-TsOH6 Hours / 110 °CDioxolane AcetalDeformylation Prevented

References

  • Title: 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles Source: Molecules (MDPI), 2021, 26(23), 7393. URL: [Link]

  • Title: Tandem synthesis of 1-formyl-1,2,3-triazoles Source: Tetrahedron Letters, 2017, 58(47), 4450-4454. (Archived via PMC) URL: [Link]

Optimization

Technical Support Center: Alternative Catalysts for Synthesizing Electron-Deficient 1,2,3-Triazoles

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the synthesis of 1,2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the synthesis of 1,2,3-triazoles bearing electron-withdrawing groups. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for alternative catalytic systems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of electron-deficient 1,2,3-triazoles.

Q1: Why are standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions often inefficient for electron-deficient alkynes?

A1: The standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," typically proceeds smoothly for a wide range of substrates.[1][2] However, its efficiency can drop significantly when one of the coupling partners is an alkyne bearing a strong electron-withdrawing group (EWG).

The underlying issue is mechanistic. The CuAAC reaction mechanism involves the formation of a copper-acetylide intermediate.[3] Electron-withdrawing groups decrease the electron density of the alkyne's carbon-carbon triple bond. This electronic effect makes the terminal alkyne proton more acidic, facilitating deprotonation, but it also destabilizes the resulting copper-acetylide intermediate, slowing down the key cycloaddition step. In some cases, electron-poor alkynes can react more slowly than their electron-rich counterparts.[4][5][6] This sluggish reactivity often leads to low conversion rates, forcing chemists to use higher catalyst loadings, elevated temperatures, or extended reaction times, which can promote side reactions.

Q2: What are the primary classes of alternative catalysts for synthesizing these challenging triazoles?

A2: When CuAAC fails, several alternative catalytic systems can be employed. These are broadly categorized as:

  • Ruthenium-Based Catalysts: Ruthenium(II) complexes, particularly those containing a pentamethylcyclopentadienyl (Cp) ligand like [CpRuCl], are highly effective.[1][7] They operate via a different mechanism than copper catalysts and are known for producing 1,5-disubstituted triazoles from terminal alkynes, a complementary regioselectivity to CuAAC.[1][8][9] Crucially, they are also capable of catalyzing the reaction with internal alkynes to produce fully substituted triazoles.[1][7][9]

  • Silver-Based Catalysts: Silver(I) salts, such as silver triflate (AgOTf) or silver nitrate (AgNO₃), often in the presence of a phosphine ligand, have emerged as viable catalysts for synthesizing 1,4-disubstituted triazoles.[10][11][12] They offer a copper-free alternative, which can be advantageous in biological applications where copper toxicity is a concern.

  • Organocatalysts: Metal-free approaches have gained significant traction.[13] These methods often use amines (like pyrrolidine or DBU) to activate carbonyl compounds, which then act as alkyne surrogates in a [3+2] cycloaddition with azides.[13][14][15] These reactions provide access to highly functionalized triazoles under mild conditions.

  • Other Transition Metals: Catalysts based on iridium and gold have also been reported for azide-alkyne cycloadditions, although they are less commonly used than copper and ruthenium systems.[12][16]

Q3: What are the key differences in regioselectivity between copper and ruthenium catalysts?

A3: The choice between copper and ruthenium catalysts fundamentally dictates the structure of the resulting triazole product from terminal alkynes.

  • Copper(I) Catalysis (CuAAC): Exclusively yields 1,4-disubstituted 1,2,3-triazoles.[2][17]

  • Ruthenium(II) Catalysis (RuAAC): Predominantly yields 1,5-disubstituted 1,2,3-triazoles.[1][8]

This difference arises from their distinct reaction mechanisms. CuAAC proceeds through a copper-acetylide intermediate, leading to the 1,4-isomer. In contrast, RuAAC is believed to involve an oxidative coupling pathway that forms a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to form the 1,5-isomer.[1][2][7][9]

Section 2: Troubleshooting Guides

This section is formatted as a series of specific problems you might encounter in the lab, followed by expert analysis and actionable solutions.

Problem 1: My CuAAC reaction with an electron-deficient alkyne is stalled or shows very low conversion.
Potential Cause Explanation & Scientific Rationale Recommended Solution & Protocol
Catalyst Inactivation The active Cu(I) catalyst is easily oxidized to inactive Cu(II), especially in the presence of oxygen.[17][18] This is a primary cause of failed reactions. Electron-deficient substrates may require longer reaction times, increasing the window for catalyst oxidation.1. Ensure Rigorous Deoxygenation: Degas all solvents and reagents thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. 2. Use a Reducing Agent: Add sodium ascorbate (typically 0.1 to 0.5 equivalents relative to the alkyne) to the reaction mixture. It continuously reduces any formed Cu(II) back to the active Cu(I) state.[17] 3. Use a Stabilizing Ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state and accelerate the reaction.[19]
Poor Substrate Reactivity The electron-withdrawing group on your alkyne is deactivating it towards the standard CuAAC mechanism, as explained in FAQ 1. The reaction barrier is simply too high under your current conditions.1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments (e.g., from room temperature to 40 °C, then 60 °C). Monitor by TLC or LC-MS. 2. Switch to a More Forcing Solvent: Solvents like DMF or DMSO can sometimes improve solubility and accelerate sluggish reactions compared to THF or CH₂Cl₂. 3. Consider an Alternative Catalyst: If optimization fails, this is a strong indicator that you need to switch to a more suitable catalytic system, such as Ruthenium (see Protocol 1).
Impure Reagents Trace impurities in your azide or alkyne starting materials can poison the catalyst. The purity of starting materials is critical for successful synthesis.[20]1. Purify Starting Materials: Re-purify your azide and alkyne via column chromatography, recrystallization, or distillation. 2. Use Fresh Solvents: Ensure solvents are anhydrous and freshly distilled or from a sealed bottle.
Problem 2: My Ruthenium-catalyzed reaction (RuAAC) is not working or gives a complex mixture.
Potential Cause Explanation & Scientific Rationale Recommended Solution & Protocol
Incorrect Ruthenium Pre-catalyst Not all ruthenium complexes are effective. The most widely validated catalysts for RuAAC are pentamethylcyclopentadienyl (Cp) ruthenium(II) complexes, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄.[7][9] Using other ruthenium sources may not lead to a productive catalytic cycle.1. Verify Your Catalyst: Ensure you are using a well-established CpRu(II) pre-catalyst. CpRuCl(COD) is often more active at lower temperatures, while CpRuCl(PPh₃)₂ is air-stable and convenient.[7] 2. Follow Activation Procedure: Some Ru-catalysts may require an activation step. Consult the literature specific to your chosen catalyst.
Inappropriate Solvent RuAAC is more sensitive to solvent choice than CuAAC. While DMF is often effective, other coordinating solvents can inhibit catalysis.[8]1. Optimize Solvent: Screen solvents such as DMF, Toluene, or 1,4-Dioxane. DMF is often a good starting point, especially for reactions under microwave irradiation.[8] 2. Avoid Highly Coordinating Solvents: Avoid solvents that can strongly bind to the ruthenium center and prevent substrate coordination unless specified in a validated protocol.
Thermal Decomposition RuAAC often requires elevated temperatures (80-110 °C).[8][9] Sensitive functional groups on your substrates may be degrading under these conditions, leading to a complex mixture of byproducts.1. Lower Temperature & Extend Time: Try running the reaction at a lower temperature (e.g., 60-70 °C) for a longer period (24-48 h). 2. Use Microwave Irradiation: Microwave heating can significantly shorten reaction times (from hours to minutes), which can minimize the thermal decomposition of sensitive substrates while providing the energy needed for activation.[8]
Problem 3: I am observing significant homodimerization of my terminal alkyne (Glaser coupling).
Potential Cause Explanation & Scientific Rationale Recommended Solution & Protocol
Oxygen Contamination The Glaser coupling is an oxidative homodimerization of terminal alkynes, a very common side reaction in copper-catalyzed processes.[18][21] It is promoted by the presence of Cu(I) and molecular oxygen.1. Rigorous Deoxygenation: This is the most critical step. Sparge all solvents and the reaction vessel with an inert gas (Ar or N₂) before adding the copper catalyst. Maintain a positive pressure of inert gas throughout the reaction. 2. Use a Reducing Agent: The addition of sodium ascorbate not only keeps the copper in the +1 state for the desired reaction but also helps to scavenge residual oxygen, suppressing the oxidative side reaction.[17]
Excessive Catalyst Loading Higher concentrations of copper can accelerate the rate of the undesired Glaser coupling relative to the cycloaddition.1. Reduce Catalyst Loading: Titrate the catalyst loading down. Start with 1-2 mol% of the copper source and only increase if the desired reaction is too slow. Heterogeneous copper catalysts can also help mitigate this issue.[12][22]

Section 3: Visualized Workflows and Mechanisms

Troubleshooting a Failed Cycloaddition Reaction

The following diagram outlines a logical workflow for diagnosing and solving issues with azide-alkyne cycloaddition reactions.

TroubleshootingWorkflow Start Reaction Failed (Low Yield / No Product) Check_Catalyst Is the Catalyst System Appropriate for an Electron-Deficient Alkyne? Start->Check_Catalyst Is_CuAAC Using CuAAC? Check_Catalyst->Is_CuAAC Optimize_CuAAC Optimize CuAAC: 1. Add Ligand (THPTA) 2. Increase Temperature 3. Change Solvent (DMF/DMSO) Is_CuAAC->Optimize_CuAAC Yes Switch_to_RuAAC Switch to RuAAC (for 1,5-isomer) or Organocatalysis Is_CuAAC->Switch_to_RuAAC No, or Optimization Failed Check_Conditions Check Reaction Conditions Optimize_CuAAC->Check_Conditions Switch_to_RuAAC->Check_Conditions Purity Are Reagents & Solvents High Purity & Anhydrous? Check_Conditions->Purity Purify Purify Starting Materials & Use Fresh Solvents Purity->Purify No Deoxygenation Was the Reaction Properly Deoxygenated? Purity->Deoxygenation Yes Purify->Deoxygenation Degas Improve Degassing Protocol (Sparge with Ar/N2) Add Sodium Ascorbate Deoxygenation->Degas No Success Reaction Successful Deoxygenation->Success Yes Degas->Success

Caption: A decision tree for troubleshooting common issues in triazole synthesis.

Comparative Catalytic Cycles: CuAAC vs. RuAAC

This diagram illustrates the distinct mechanistic pathways of copper- and ruthenium-catalyzed azide-alkyne cycloadditions, explaining their different regiochemical outcomes.

CatalyticCycles cluster_CuAAC CuAAC (1,4-Regioselectivity) cluster_RuAAC RuAAC (1,5-Regioselectivity) Cu_Start [Cu(I)] Cu_Acetylide [Cu]-C≡C-R Cu_Start->Cu_Acetylide +Alkyne, -H+ Alkyne_Cu R-C≡CH Azide_Cu R'-N3 Metallacycle_Cu Six-membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle_Cu +Azide Triazolide_Cu Cu-Triazolide Metallacycle_Cu->Triazolide_Cu Product_Cu 1,4-Triazole Triazolide_Cu->Product_Cu +H+ Product_Cu->Cu_Start Regenerates Catalyst Ru_Start [Cp*Ru(II)] Ruthenacycle Six-membered Ruthenacycle Ru_Start->Ruthenacycle +Alkyne, +Azide (Oxidative Coupling) Alkyne_Ru R-C≡CH Azide_Ru R'-N3 Product_Ru 1,5-Triazole Ruthenacycle->Product_Ru Reductive Elimination Product_Ru->Ru_Start Regenerates Catalyst

Caption: Mechanistic comparison of CuAAC and RuAAC catalytic cycles.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is adapted from methodologies described for the synthesis of 1,5-disubstituted triazoles, which is particularly effective for electron-deficient substrates.[7][8][9]

Materials:

  • Azide (1.0 equiv)

  • Electron-deficient alkyne (1.1 equiv)

  • [CpRuCl(COD)] or [CpRuCl(PPh₃)₂] (2-5 mol%)

  • Anhydrous DMF or Toluene

  • Microwave vial or Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry microwave vial or Schlenk flask equipped with a magnetic stir bar, add the azide (e.g., 0.5 mmol, 1.0 equiv) and the ruthenium pre-catalyst (e.g., 0.01 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 2.0 mL of DMF) via syringe. Stir for 5 minutes to dissolve the solids.

  • Alkyne Addition: Add the electron-deficient alkyne (e.g., 0.55 mmol, 1.1 equiv) via syringe.

  • Reaction:

    • Conventional Heating: Place the sealed vessel in a preheated oil bath at 90-110 °C.

    • Microwave Irradiation: Place the vial in a microwave reactor and heat to 100-120 °C for 15-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole.

Protocol 2: General Procedure for Organocatalytic Synthesis of Triazoles from Activated Carbonyls

This metal-free protocol is adapted from enamine-mediated methodologies for synthesizing highly substituted triazoles.[13][14][15]

Materials:

  • Aryl or alkyl azide (1.0 equiv)

  • β-keto ester or other activated carbonyl compound (1.2 equiv)

  • Pyrrolidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10-20 mol%)

  • Anhydrous DMSO or Acetonitrile

  • Round-bottom flask

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the azide (e.g., 1.0 mmol, 1.0 equiv), the activated carbonyl compound (e.g., 1.2 mmol, 1.2 equiv), and the anhydrous solvent (e.g., 4 mL of DMSO).

  • Catalyst Addition: Add the organocatalyst (e.g., pyrrolidine, 0.1 mmol, 10 mol%) to the stirring solution.

  • Reaction: Heat the mixture in a preheated oil bath at 50-80 °C. The optimal temperature will depend on the specific substrates.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the functionalized 1,2,3-triazole.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Cantillo, D., & Kappe, C. O. (2012). The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]

  • Ghorai, S., Saini, A., & Das, P. (2020). PCy3-assisted Ag(i)-catalyzed click reaction for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature. Organic & Biomolecular Chemistry, 18(2), 269-274. [Link]

  • Thieme. (2017). Synthesis of Substituted 1,2,3-Triazoles via Metal-Free Click Cycloaddition Reactions and Alternative Cyclization Methods. Thieme Connect. [Link]

  • Ramachary, D. B., & Ramakumar, G. (2017). Direct Organocatalytic Chemoselective Synthesis of Pharmaceutically Active 1,2,3-Triazoles and 4,5′-Bitriazoles. Molecules, 22(11), 1836. [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337–5339. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

  • Bressy, C., & Wang, D. (2017). Organocatalytic routes toward substituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 15(32), 6690-6704. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. en.wikipedia.org. [Link]

  • Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1939–1949. [Link]

  • Reddy, C. R., & Rao, K. C. (2017). Silver(I)-Catalyzed Regioselective Synthesis of Triazole Fused-1,5-Benzoxazocinones. Organic Letters, 19(9), 2370–2373. [Link]

  • Alonso, F., & Moglie, Y. (2022). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. Catalysts, 12(3), 268. [Link]

  • ResearchGate. (2019). Synthesis of Substituted 1,2,3-Triazoles through Organocatalysis. [Link]

  • OSTI.gov. (2020). Au-iClick mirrors the mechanism of copper catalyzed azide–alkyne cycloaddition (CuAAC). [Link]

  • ResearchGate. (2022). Silver catalyst-mediated synthesis of 1,2,3-triazoles. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 38(8), 2233-2251. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. organic-chemistry.org. [Link]

  • MDPI. (2022). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. mdpi.com. [Link]

  • ResearchGate. (2022). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. [Link]

  • Journal of Organic Chemistry. (2017). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. pubs.acs.org. [Link]

  • ACS Omega. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. pubs.acs.org. [Link]

  • KU Leuven. (n.d.). Synthesis of 1,2,3-triazoles and biological evaluation. lirias.kuleuven.be. [Link]

  • MDPI. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. mdpi.com. [Link]

  • ACS Omega. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. pubs.acs.org. [Link]

  • ResearchGate. (2014). Side reactions of macromonomers under CuAAC condition. [Link]

  • Wu, Y., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 7(42), 37035–37077. [Link]

  • Arkat USA. (n.d.). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. arkat-usa.org. [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. jenabioscience.com. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to ¹H NMR Chemical Shifts of 1-(4-Nitrophenyl)-1H-1,2,3-triazole: A Solvent-Dependent Investigation in CDCl₃ vs. DMSO-d₆

For researchers and professionals in the fields of synthetic chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. The choice of solvent in whi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of synthetic chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. The choice of solvent in which the NMR spectrum is acquired can have a profound impact on the chemical shifts of protons, offering deeper insights into the molecular structure and its interactions with the surrounding environment. This guide provides a detailed comparison of the ¹H NMR chemical shifts of 1-(4-nitrophenyl)-1H-1,2,3-triazole in two common deuterated solvents: the relatively non-polar chloroform-d (CDCl₃) and the highly polar dimethyl sulfoxide-d₆ (DMSO-d₆). Understanding these solvent-induced shifts is crucial for accurate spectral interpretation and can reveal subtle details about the electronic and conformational properties of the molecule.

The Critical Role of Solvent Selection in NMR Spectroscopy

The chemical shift of a proton is determined by its local electronic environment. Solvents can influence this environment in several ways, including through polarity, hydrogen bonding, and anisotropic effects. Chloroform-d is a weakly polar aprotic solvent, while DMSO-d₆ is a highly polar aprotic solvent with a strong hydrogen bond accepting character. These differences in solvent properties lead to differential interactions with the solute molecule, resulting in observable changes in the ¹H NMR spectrum.

Experimental Protocol: Acquiring High-Resolution ¹H NMR Spectra

To ensure the acquisition of high-quality, comparable data, the following standardized protocol should be followed for obtaining the ¹H NMR spectra of 1-(4-nitrophenyl)-1H-1,2,3-triazole in both CDCl₃ and DMSO-d₆.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 1-(4-nitrophenyl)-1H-1,2,3-triazole.

  • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Gently agitate the tube to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup:

  • The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Lock the spectrometer to the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Set the appropriate spectral width and acquisition time.

  • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. For spectra recorded in DMSO-d₆, the residual solvent peak at approximately 2.50 ppm can also be used as a secondary reference.[1]

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to aid in structural assignment.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim acquire Acquire Data shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate integrate Integrate & Analyze calibrate->integrate

Figure 1. A generalized workflow for acquiring and processing ¹H NMR spectra.

Comparative Analysis of ¹H NMR Chemical Shifts

Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison of 1-(4-Nitrophenyl)-1H-1,2,3-triazole Analogs in CDCl₃ and DMSO-d₆

Proton Assignment1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde in DMSO-d₆[2]4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole in CDCl₃[3]
Triazole-H 9.75 (s)7.59 (s)
Nitrophenyl-H (ortho to NO₂) 8.45 (d, J=9.1 Hz)7.70-7.65 (m)
Nitrophenyl-H (meta to NO₂) 8.28 (d, J=9.1 Hz)7.51-7.45 (m)
Other 10.12 (s, -CHO)4.17 (s, -CH₂-), 7.42-7.21 (m, Ph)

Discussion: Unraveling the Solvent-Induced Shifts

The data, even from substituted analogs, strongly suggests a significant downfield shift for all aromatic and triazole protons when moving from the less polar CDCl₃ to the highly polar DMSO-d₆. This phenomenon can be attributed to several key intermolecular interactions.

1. Polarity and Dipole-Dipole Interactions:

1-(4-Nitrophenyl)-1H-1,2,3-triazole is a polar molecule due to the presence of the nitro group and the triazole ring. In a polar solvent like DMSO-d₆, there are stronger dipole-dipole interactions between the solvent and solute molecules compared to CDCl₃. These interactions can influence the electron density around the protons, leading to a general deshielding effect and a downfield shift.

2. Hydrogen Bonding:

While aprotic, DMSO is a strong hydrogen bond acceptor. The acidic protons of the triazole ring and the aromatic protons of the nitrophenyl group can engage in weak hydrogen bonding interactions with the sulfoxide oxygen of DMSO. This interaction withdraws electron density from the C-H bonds, resulting in significant deshielding and a pronounced downfield shift, particularly for the triazole proton. In contrast, CDCl₃ is a very weak hydrogen bond acceptor, leading to minimal deshielding from this effect.

3. Anisotropic Effects:

Aromatic solvents can induce shifts due to their magnetic anisotropy. While neither CDCl₃ nor DMSO-d₆ are aromatic, this effect is a crucial consideration when using solvents like benzene-d₆. In the present case, the primary drivers of the observed shifts are polarity and hydrogen bonding.

The expected downfield shift in DMSO-d₆ compared to CDCl₃ is a well-documented phenomenon for many organic compounds, especially those containing polar functional groups and acidic protons.[4][5] Studies on other triazole derivatives have consistently shown that protons on the triazole ring and adjacent aromatic systems experience a significant downfield shift when the solvent is changed from a non-polar to a polar one.[6][7][8]

solvent_interactions cluster_cdcl3 Interactions in CDCl₃ (Less Polar) cluster_dmso Interactions in DMSO-d₆ (Highly Polar) analyte_cdcl3 1-(4-Nitrophenyl)-1H-1,2,3-triazole cdcl3 CDCl₃ analyte_cdcl3->cdcl3 Weak van der Waals Interactions analyte_dmso 1-(4-Nitrophenyl)-1H-1,2,3-triazole dmso DMSO-d₆ analyte_dmso->dmso Strong Dipole-Dipole & H-Bonding Interactions

Figure 2. A diagram illustrating the differing intermolecular interactions of the analyte in CDCl₃ versus DMSO-d₆.

Conclusion

The choice of solvent is a critical parameter in ¹H NMR spectroscopy that can significantly alter the chemical shifts of a molecule. For 1-(4-nitrophenyl)-1H-1,2,3-triazole, a noticeable downfield shift of all protons is expected when transitioning from CDCl₃ to DMSO-d₆. This is primarily due to the increased polarity and hydrogen bond accepting capability of DMSO-d₆, which leads to a greater deshielding of the protons. A thorough understanding of these solvent effects is paramount for the accurate interpretation of NMR spectra and for gaining a comprehensive understanding of the structural and electronic properties of molecules in different chemical environments. Researchers should be mindful of these effects when comparing spectra recorded in different solvents and can leverage these differences to gain deeper structural insights.

References

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah University. Available at: [Link]

  • Jwad, R. S. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Baghdad Science Journal, 22(10), 3290-3298. Available at: [Link]

  • Deckers, K., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(24), 7525. Available at: [Link]

  • Ali, M. A., et al. (2017). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. IUCrData, 2(11). Available at: [Link]

  • Jwad, R. S. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1 H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Baghdad Science Journal. Available at: [Link]

  • Jwad, R. S. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR S. Baghdad Science Journal. Available at: [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2023). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3- triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Nigerian Research Journal of Chemical Sciences, 11(1). Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Nitro Group Bands in 1,2,3-Triazoles

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectral features of the nitro group (-NO₂) when attached to a 1,2,3-triazole scaffold. Designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectral features of the nitro group (-NO₂) when attached to a 1,2,3-triazole scaffold. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple peak identification to explore the nuanced interplay between molecular structure and vibrational frequencies. We will dissect the causality behind spectral shifts, provide robust experimental protocols, and present comparative data to empower accurate and insightful characterization of these energetically and pharmaceutically significant molecules.

The Vibrational Signature of the Nitro Group: A Primer

The nitro group is a highly polar functional group whose vibrational characteristics are exceptionally sensitive to its electronic environment.[1] Its most prominent features in an infrared spectrum arise from the stretching vibrations of the two N-O bonds. Because these two bonds are mechanically and electronically coupled, they give rise to two distinct stretching modes rather than a single absorption band:

  • Asymmetric Stretch (ν_as(NO₂)): This is a higher energy vibration, typically appearing in the 1650-1475 cm⁻¹ region.[2][3] It involves one N-O bond stretching while the other compresses. This mode is generally the more intense of the two due to a larger change in the dipole moment during the vibration.[1]

  • Symmetric Stretch (ν_s(NO₂)): This lower energy vibration involves both N-O bonds stretching and compressing in phase. It typically appears in the 1390-1280 cm⁻¹ range.[1][2] The position of this band can be more susceptible to coupling with other vibrations in the molecule.[4]

The precise frequencies of these bands are powerful diagnostic tools. Their positions shift predictably based on factors like conjugation, inductive effects from neighboring substituents, and hydrogen bonding.[5][6] For instance, conjugation with an aromatic system typically lowers both the asymmetric and symmetric stretching frequencies compared to a simple nitroalkane.[2] This is due to the delocalization of electron density, which slightly weakens the N-O bonds and lowers the energy (frequency) required to stretch them.

The 1,2,3-Triazole Ring: An Influential Scaffold

The 1,2,3-triazole ring is not an electronically inert scaffold; it is an aromatic heterocycle with a specific distribution of electron density that significantly influences the vibrational frequencies of attached functional groups.[7] The triazole ring itself has characteristic "marker bands" that confirm its presence.[8] When a nitro group is introduced, its vibrational signature becomes a reporter on the electronic communication between the nitro group and the triazole ring system.

The electronic character of the triazole ring can be modulated by other substituents, creating a complex interplay of effects. Understanding this relationship is critical for confirming the successful synthesis of a target molecule and for predicting its properties, particularly in the field of energetic materials where the nature of the N-NO₂ bond is paramount.[9]

Comparative Analysis of NO₂ Vibrational Frequencies

To contextualize the spectral features of nitro-1,2,3-triazoles, it is essential to compare them with simpler nitro compounds. The following table summarizes typical vibrational frequencies, providing a baseline for interpretation.

Compound ClassExample Compoundν_as(NO₂) (cm⁻¹)ν_s(NO₂) (cm⁻¹)Key Influencing FactorSource(s)
NitroalkaneNitromethane~1573~1383Saturated C-N bond; no conjugation.[2]
Aromatic Nitrom-Nitrotoluene~1537~1358Conjugation with the aromatic ring lowers frequencies.[2]
Aromatic Nitro4-Nitrotoluene~1523~1343Conjugation effect.[10][11]
Fused Nitro-Triazole3-nitro[8][12]triazolo[4,3-b][8][12]triazol-1-amine~1551~1343Complex electronic environment of the fused heterocyclic system.[13]
Substituted Nitro-Triazole2-nitro-1,3-bis(4,4′-dihydroxymethyl)-1,2,3-triazolyl-2-azapropaneNot specifiedNot specifiedStructure confirmed by IR, but specific NO₂ bands not listed.[14]

Note: The exact peak positions can vary based on the physical state of the sample (solid, liquid), solvent, and the specific instrumentation used.

The data clearly illustrates that moving from a simple aliphatic environment to a conjugated aromatic system decreases the stretching frequencies. The values reported for the fused nitro-triazole system demonstrate the unique electronic influence of the heterocyclic core, resulting in frequencies distinct from simple nitroaromatics.

The following diagram illustrates the logical relationship between the electronic nature of substituents and the expected shift in nitro group vibrational frequencies.

FTIR_Experimental_Workflow start Start background 1. Record Background Spectrum (Empty Sample Compartment) start->background prep 2. Prepare KBr Pellet (Analyte + KBr) background->prep acquire 3. Acquire Sample Spectrum prep->acquire process 4. Process Data (Baseline Correction, Peak Picking) acquire->process analyze 5. Spectral Analysis - Assign NO₂ Bands (ν_as, ν_s) - Analyze Fingerprint Region process->analyze compare 6. Compare with Reference Data analyze->compare report Report Findings compare->report end End report->end

Caption: Step-by-step workflow for FTIR analysis via the KBr pellet method.

Conclusion

The FTIR analysis of nitro groups on 1,2,3-triazole rings is a nuanced task that yields significant structural information when approached systematically. The characteristic asymmetric and symmetric stretching bands of the nitro group serve as sensitive probes of the local electronic environment. By comparing the spectra of unknown compounds to baseline data from nitroalkanes and simple nitroaromatics, researchers can gain valuable insights into the electronic influence of the triazole scaffold. Adherence to a rigorous and well-validated experimental protocol is essential for acquiring high-fidelity data, which is the foundation of any reliable spectral interpretation. This guide provides the foundational knowledge, comparative data, and practical workflows necessary to confidently analyze and interpret the vibrational signatures of these important chemical entities.

References

  • Al-Hussain, S. A., & El-Azhary, A. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. [Link]

  • Boyle, F. T., & Jones, R. A. (1970). The infrared spectra of 1,2,3-triazole N-oxides. Journal of the Chemical Society B: Physical Organic, 1188-1191. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopy of triazoles and tetrazole. [Link]

  • Al-Hussain, S. A., & El-Azhary, A. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. [Link]

  • Der Pharma Chemica. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link]

  • Scribd. (n.d.). IR Spectroscopy of Nitro Group Stretching. [Link]

  • SlideShare. (n.d.). Factors influencing vibration frequencies. [Link]

  • ResearchGate. (n.d.). The vibrational group frequency of the N–O stretching band of nitroxide stable free radicals. [Link]

  • AIP Publishing. (2023). Vibrationally excited states of 1H- and 2H-1,2,3-triazole isotopologues analyzed by millimeter-wave and high-resolution infrared spectroscopy with approximate state-specific quartic distortion constants. [Link]

  • ResearchGate. (n.d.). FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),...[Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)...[Link]

  • RSC Publishing. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. [Link]

  • SSRN. (n.d.). Synthesis and Properties of Aminated Nitro-Substitutedt[8][12]riazolo[4,3-b]t[8][12]riazole Isomers. [Link]

  • MDPI. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. [Link]

  • SlidePlayer. (n.d.). Infrared (IR)Spectroscopy. [Link]

  • ResearchGate. (n.d.). Vibrational Behavior of the −NO2 Group in Energetic Compounds. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of C5: O–NO2 asymmetrical stretching (1650 cm⁻¹), NO2...[Link]

  • Academic Accelerator. (n.d.). Nitro compound: Significance and symbolism. [Link]

  • PubMed. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Nanotechnology Perceptions. (n.d.). Synthesis And Characterization Of New 1,2,3-Triazole Fused Phenol Based Glucose Triazole For Biological Evaluation. [Link]

  • University of Nebraska–Lincoln. (n.d.). Nitro Compounds. [Link]

  • ResearchGate. (n.d.). Synthesis and properties of nitro-1,2,3-triazoles (Review). [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]

  • YouTube. (2023). Factors influencing vibrational frequency in IR spectroscopy | FTIR _ handwritten notes. [Link]

  • PubMed. (n.d.). Vibrational behavior of the -NO2 group in energetic compounds. [Link]

  • Rocky Mountain Labs. (2026). How to Interpret FTIR Spectra When Peaks Overlap. [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • PMC. (n.d.). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Khan Academy. (n.d.). Symmetric and asymmetric stretching. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

Sources

Validation

Structural Elucidation of 1-(4-Nitrophenyl)-1H-1,2,3-triazole: A Comparative Guide to Mass Spectrometry Techniques

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally validating functionalized heterocycles. 1-(4-Nitrophenyl)-1H-1,2,3-triazole is a classic scaffold, often synthesized via...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally validating functionalized heterocycles. 1-(4-Nitrophenyl)-1H-1,2,3-triazole is a classic scaffold, often synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Accurate structural elucidation of this compound requires a nuanced understanding of its gas-phase fragmentation behavior.

This guide objectively compares two foundational mass spectrometry (MS) techniques—High-Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-QTOF-MS/MS) and Electron Impact Mass Spectrometry (GC-EI-MS) —to demonstrate how complementary ionization methods validate the structural identity of 1-(4-Nitrophenyl)-1H-1,2,3-triazole.

Mechanistic Causality: The Physics of Triazole Fragmentation

To interpret the MS data accurately, we must first understand the causality behind the fragmentation pathways. The gas-phase dissociation of 1-(4-Nitrophenyl)-1H-1,2,3-triazole is governed by two highly predictable, structurally diagnostic mechanisms:

  • Triazole Ring Cleavage (Loss of N₂): The hallmark of 1,2,3-triazole fragmentation is the expulsion of a stable, neutral dinitrogen molecule (N₂, 28 Da). This process is both entropically and enthalpically driven, leading to the formation of a highly reactive azirine or ketenimine intermediate[1].

  • Nitro Group Dynamics (Loss of NO₂ / NO): Nitroaromatics exhibit competitive fragmentation pathways. Direct homolytic cleavage of the C-N bond results in the loss of a nitro radical (NO₂, 46 Da). Alternatively, the molecule can undergo a well-documented nitro-nitrite rearrangement in the gas phase, followed by the loss of nitric oxide (NO, 30 Da)[2][3].

By mapping these specific mass losses, we can unequivocally confirm both the triazole core and the para-nitro substitution.

Comparative Performance: ESI-QTOF-MS/MS vs. GC-EI-MS

While both techniques are capable of analyzing 1-(4-Nitrophenyl)-1H-1,2,3-triazole, their performance profiles differ based on the energy imparted during ionization.

  • LC-ESI-QTOF-MS/MS (Soft Ionization): Imparts minimal internal energy, preserving the intact protonated molecular ion

    
    . Structural information is generated selectively via Collision-Induced Dissociation (CID). High mass accuracy (< 5 ppm) allows for exact elemental composition determination.
    
  • GC-EI-MS (Hard Ionization): Bombards the molecule with 70 eV electrons, generating a radical cation

    
     that immediately undergoes extensive in-source fragmentation. This provides a highly reproducible, distinct "fingerprint" ideal for library matching (e.g., NIST databases).
    
Quantitative Data Comparison

The table below summarizes the diagnostic fragment ions generated by both techniques. Note the mass shift between the protonated ESI species and the radical EI species.

Fragmentation PathwayESI-QTOF-MS/MS (m/z)

GC-EI-MS (m/z)

Relative Abundance (ESI)Relative Abundance (EI)
Intact Molecular Ion 191.0569190.0491100% (Precursor)45%
Loss of N₂ (-28 Da)163.0508162.042985%100% (Base Peak)
Loss of NO₂ (-46 Da)145.0640144.056230%15%
Loss of N₂ + NO₂ (-74 Da)117.0578116.050065%80%
Loss of N₂ + NO₂ + HCN 90.047089.039140%55%

Visualizing the Analytical Pathways

To conceptualize the experimental design and the resulting chemical breakdown, the following diagrams map both the instrumental workflows and the gas-phase molecular kinetics.

Analytical Workflow Comparison

Workflow cluster_ESI LC-ESI-QTOF-MS/MS cluster_EI GC-EI-MS Sample Sample: 1-(4-Nitrophenyl)-1H-1,2,3-triazole LC UHPLC Separation (C18, H2O/MeCN) Sample->LC GC GC Separation (HP-5MS Column) Sample->GC ESI Soft Ionization (ESI+) [M+H]+ m/z 191.05 LC->ESI CID CID Fragmentation (15-30 eV) ESI->CID Data Data Analysis & Structural Elucidation (Fragment Annotation & Library Match) CID->Data EI Hard Ionization (EI, 70 eV) M+• m/z 190.05 GC->EI Frag In-Source Fragmentation Extensive Breakdown EI->Frag Frag->Data

Caption: Comparative analytical workflows for LC-ESI-QTOF-MS/MS and GC-EI-MS.

Step-by-Step Fragmentation Pathway

Pathway M_ESI [M+H]+ m/z 191.05 1-(4-Nitrophenyl)-1H-1,2,3-triazole F_N2 [M+H - N2]+ m/z 163.05 Azirine / Ketenimine M_ESI->F_N2 - N2 (28 Da) Triazole Cleavage F_NO2 [M+H - NO2]+ m/z 145.06 1-Phenyl-1H-1,2,3-triazole M_ESI->F_NO2 - NO2 (46 Da) Nitro Cleavage F_N2_NO2 [M+H - N2 - NO2]+ m/z 117.06 Phenylazirine Cation F_N2->F_N2_NO2 - NO2 (46 Da) F_NO2->F_N2_NO2 - N2 (28 Da) F_HCN [M+H - N2 - NO2 - HCN]+ m/z 90.05 Tropylium / Phenyl F_N2_NO2->F_HCN - HCN (27 Da) Ring Opening

Caption: ESI-MS/MS fragmentation pathway of 1-(4-Nitrophenyl)-1H-1,2,3-triazole.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every analytical run must be treated as a self-validating system. The protocols below incorporate internal checks to guarantee data integrity.

Protocol A: LC-ESI-QTOF-MS/MS Analysis

Objective: Determine the exact mass and map the CID fragmentation kinetics.

  • Sample Preparation: Dissolve 1-(4-Nitrophenyl)-1H-1,2,3-triazole in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (to promote protonation).

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (0.1% FA) at 0.4 mL/min.

  • Self-Validation (Lock Mass): Infuse Leucine Enkephalin (m/z 556.2771) continuously via a reference sprayer. The software must dynamically recalibrate the mass axis against this known standard to ensure < 5 ppm mass error.

  • MS/MS Acquisition: Isolate the precursor ion at m/z 191.05 in Quadrupole 1.

  • Collision Energy (CE) Ramping: To prove the precursor-product causality, acquire MS/MS spectra at three distinct collision energies (15 eV, 25 eV, and 35 eV) using Argon collision gas. Validation Check: As CE increases, the precursor m/z 191.05 must deplete proportionally as m/z 163.05 and m/z 117.05 increase.

Protocol B: GC-EI-MS Analysis

Objective: Generate a highly reproducible 70 eV fragmentation fingerprint for library matching.

  • Sample Preparation: Dissolve the compound in Ethyl Acetate to a concentration of 10 µg/mL. (Avoid protic solvents like Methanol which can cause GC inlet issues).

  • Instrument Tuning (Self-Validation): Prior to the run, perform an autotune using Perfluorotributylamine (PFTBA). Validation Check: Ensure the m/z 69, 219, and 502 peaks are present at correct relative ratios, confirming the electron multiplier and mass filter are properly calibrated.

  • Chromatographic Separation: Inject 1 µL (splitless mode) onto an HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film). Program the oven: 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).

  • Ionization & Detection: Operate the EI source at 70 eV and 230°C. Scan from m/z 50 to 300.

  • Data Analysis: Extract the spectrum at the chromatographic apex. The base peak should be m/z 162 (M - N₂), confirming the thermal and electronic instability of the triazole ring under hard ionization.

Conclusion

For the structural elucidation of 1-(4-Nitrophenyl)-1H-1,2,3-triazole, ESI-QTOF-MS/MS is superior for determining the exact elemental composition and mapping stepwise degradation mechanisms (e.g., confirming the azirine intermediate). Conversely, GC-EI-MS provides a rapid, highly reproducible spectral fingerprint dominated by the loss of N₂, making it the method of choice for routine library-based confirmation. Employing both techniques in tandem provides an airtight, self-validating analytical package.

References

  • Collision-Induced Dissociation of Nitrobenzene Molecular Cations at Low Energies by Crossed-Beam Tandem Mass Spectrometry Source: ResearchGate URL:[Link]

  • Mass Spectrometry of Nitro and Nitroso Compounds Source: ResearchGate URL:[Link]

  • Enhancing Cysteine Chemoproteomic Coverage through Systematic Assessment of Click Chemistry Product Fragmentation Source: PubMed Central (NIH) URL:[Link]

Sources

Comparative

A Comparative Guide to the Definitive Structural Analysis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole: Beyond Spectroscopic Ambiguity

For researchers, scientists, and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR)...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding rational drug design and securing intellectual property. The 1,2,3-triazole scaffold, a cornerstone in medicinal chemistry and materials science, is prized for its rigidity, stability, and capacity for forming specific intermolecular interactions.[1][2] The addition of a nitrophenyl group, as in 1-(4-Nitrophenyl)-1H-1,2,3-triazole, introduces further complexity and functionality, making unambiguous structural confirmation paramount.

This guide provides an in-depth comparison of the analytical techniques used to characterize this class of molecules. We will demonstrate why single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for structural validation and how it synergizes with other methods to provide a holistic understanding of the compound. We will delve into the causality behind experimental choices, presenting field-proven protocols and comparative data grounded in authoritative literature.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

While spectroscopic methods like NMR provide invaluable information about molecular connectivity in solution, they fall short of defining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. SC-XRD overcomes this limitation by directly mapping electron density within a crystalline lattice, yielding a definitive and high-resolution molecular structure.[3] This level of detail is critical for understanding crystal packing, polymorphism, and the specific conformations that can influence a drug's solubility, stability, and bioavailability.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The causality is clear: without a high-quality single crystal, high-quality diffraction data is impossible to obtain.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction & Analysis synthesis 1. Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole purification 2. Purification (Recrystallization/Chromatography) synthesis->purification characterization 3. Spectroscopic Confirmation (NMR, MS, IR) purification->characterization crystal_growth 4. Single Crystal Growth (Slow Evaporation) characterization->crystal_growth data_collection 5. Data Collection (Diffractometer) crystal_growth->data_collection structure_solution 6. Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement 7. Structure Refinement (e.g., SHELXL) structure_solution->refinement validation 8. Validation & Analysis (CIF, Hirshfeld) refinement->validation

Figure 1. Workflow for the definitive structural elucidation of a small molecule.

Protocol 1: Synthesis and Crystallization

This protocol adapts established methods for the synthesis of 1,4-disubstituted-1,2,3-triazoles.[4][5] The self-validating step is the initial spectroscopic confirmation; proceeding to crystallization without confirming the identity of the bulk material is inefficient and can lead to erroneous results.

  • Synthesis : To a solution of 4-nitrophenyl azide (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane), add the desired alkyne precursor. For the unsubstituted title compound, this would involve a multi-step process, often starting from a protected acetylene equivalent. For derivatives, such as 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, an enamine like 3-dimethylaminoacrolein can be used.[4]

  • Reaction : Stir the mixture at a moderately elevated temperature (e.g., 50-70 °C) for 24-72 hours until TLC or LC-MS analysis indicates the consumption of the starting materials.[4]

  • Purification : After cooling, the product may precipitate. The crude product should be collected by filtration and purified, typically by recrystallization from a solvent system like ethanol, ethyl acetate, or a mixture such as ethyl acetate/n-hexane.[1]

  • Spectroscopic Validation : Confirm the identity and purity of the bulk product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][6]

  • Single Crystal Growth : The key to this step is slow solvent evaporation. Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate/n-hexane mixture) to near saturation in a clean vial.[1] Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks. High-quality, diffraction-suitable crystals will form as the solvent slowly evaporates.

Protocol 2: Single-Crystal X-ray Data Collection and Refinement
  • Crystal Mounting : Carefully select a well-formed, defect-free single crystal and mount it on a goniometer head.

  • Data Collection : Collect diffraction data using a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source.[7]

  • Structure Solution and Refinement : Process the collected data to solve the phase problem and generate an initial electron density map. The structure is typically solved using direct methods (e.g., SHELXT) and refined against the measured diffraction data using a least-squares method (e.g., SHELXL).[7]

  • Validation : The final structural model is validated by examining figures of merit such as the R-factor, goodness-of-fit (GooF), and the residual electron density map. The final validated structure is reported in a Crystallographic Information File (CIF).

Comparative Analysis: A Multi-Technique Perspective

While SC-XRD is definitive, a comprehensive characterization relies on a suite of techniques. Each method provides a unique piece of the puzzle, and their combined data offers a more complete picture than any single technique alone.[3]

Technique Information Provided Strengths Limitations vs. SC-XRD
Single-Crystal X-ray Diffraction (SC-XRD) Absolute 3D structure, bond lengths/angles, stereochemistry, conformation, intermolecular interactions.[3]Unambiguous and definitive structural proof.[3]Requires a suitable single crystal; the solid-state structure may differ from the solution-state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, solution-state dynamics.[1][4]Excellent for determining the carbon-hydrogen framework and confirming connectivity in solution.Does not provide a direct 3D structure; interpretation can be complex for rigid molecules or those with restricted rotation.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS).[1]High sensitivity; confirms molecular formula.Provides no information on isomerism (structural or stereo) or 3D arrangement.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-O, C=N).[8][9]Quick and simple method to identify key functional groups.Provides limited information on the overall molecular skeleton and no 3D structural data.
Thermal Analysis (TGA/DSC) Thermal stability, melting point, decomposition profile.[10]Crucial for assessing material properties and stability.Provides no information about molecular structure.

Structural Insights from 1-(4-Nitrophenyl)-1H-1,2,3-triazole Analogs

A key analog is 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole .[1][2][11] Its crystal structure reveals several important features that are characteristic of this molecular family:

  • Planarity : The nitro group is typically co-planar with the benzene ring to which it is attached, facilitating electronic delocalization. In the benzyl derivative, the C-C-N-O torsion angle is a mere 0.4(3)°.[1][11]

  • Molecular Conformation : The molecule often adopts a twisted or L-shaped conformation. The dihedral angle between the nitrophenyl ring and the triazole ring is relatively small (13.95°), suggesting significant conjugation, while the angle between the two aromatic rings is much larger (70.60°).[1][2]

  • Intermolecular Interactions : The crystal packing is stabilized by a network of weak intermolecular forces. These include C-H···O interactions between hydrogen atoms and the oxygen atoms of the nitro group, as well as π-π stacking interactions between the electron-deficient nitrophenyl rings and the electron-rich triazole rings.[1][11]

Figure 2. Dominant intermolecular interactions stabilizing the crystal lattice.

Comparative Crystallographic Data

The table below summarizes key parameters for representative nitrophenyl-substituted triazoles, illustrating the precise data obtained from SC-XRD.

Compound Formula Crystal System Space Group Key Dihedral Angle (Nitrophenyl/Triazole) Reference
4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazoleC₁₅H₁₂N₄O₂MonoclinicP2₁/c13.95 (9)°[1][11]
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-oneC₂₂H₁₆N₄O₃TriclinicP-157.1 (8)°[8]
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one OximeC₁₁H₁₁N₅O₃MonoclinicP2₁/c35.7 (1)° / 47.7 (1)°[7]

Conclusion

References

  • Chaudhary, A. K., Rao, K. S., & Kumar, A. S. (2016). Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles. Applied Optics, 55(4), 817-824. [Link]

  • Zukerman-Schpector, J., Pedroso, S. D., Madureira, L. S., Paixão, M. W., Ali, A., & Tiekink, E. R. T. (2017). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1716–1720. [Link]

  • Van der Eycken, J., De Kimpe, N., & Stevens, C. V. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(24), 7486. [Link]

  • El-Hiti, G. A., et al. (2022). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. Molbank, 2022(4), M1483. [Link]

  • de Souza, T. B., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega, 10(20), 20299–20314. [Link]

  • Zukerman-Schpector, J., et al. (2017). 4-Benzyl-1-(4-nitro-phen-yl)-1 H-1,2,3-triazole: crystal structure and Hirshfeld analysis. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1716-1720. [Link]

  • Farahat, A. A., et al. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank, 2023(1), M1565. [Link]

  • Van der Eycken, J., De Kimpe, N., & Stevens, C. V. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. [Link]

  • de Souza, T. B., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PubMed. [Link]

  • El-Faham, A., et al. (2024). Innovation of some novel complexes based on 1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, energy frameworks, and DFT calculations of (2e)-3-(dimethylamino)-1-[5-methyl-1-(4-nitrophenyl)-1h-1,2,3-triazol-4-yl]prop-2-en-1-one. Journal of Molecular Structure, 1301, 137350. [Link]

  • Zarytova, G. M., et al. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Russian Chemical Bulletin, 55(8), 1338–1358. [Link]

  • Zukerman-Schpector, J., et al. (2017). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. CORE. [Link]

  • Fershtat, L. L., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 27(23), 8196. [Link]

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

  • Asghar, M. N., et al. (2026). Triazole-Linked Pyridine–Oxadiazole–Thiol Hybrids as Dual α-Amylase and α-Glucosidase Inhibitors: Synthesis, DFT Analysis, Enzyme Kinetics, and In Silico Studies. Polycyclic Aromatic Compounds. [Link]

  • Elguero, J., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 23(2), 1083–1100. [Link]

  • de Souza, T. B., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents. ResearchGate. [Link]

  • Glorian, J., Han, K.-T., Braun, S., & Baschung, B. (2021). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics, 46(1), 124-133. [Link]

  • Patel, M. M., & Captain, A. D. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(5), 1018-1025. [Link]

Sources

Validation

A Senior Application Scientist's Guide to HPLC Retention Time Standards for 1-(4-Nitrophenyl)-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the accurate identification and quantification of novel chemical entities are paramount. High-P...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accurate identification and quantification of novel chemical entities are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for these tasks. This guide provides an in-depth technical comparison of HPLC retention time standards for the analysis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry. As your Senior Application Scientist, I will navigate you through the causal factors influencing chromatographic separation, provide detailed experimental protocols, and present a comparative analysis of stationary phases to aid in your method development and validation efforts.

The Critical Role of Retention Time in Compound Verification

In HPLC, the retention time (t_R) is the time elapsed from sample injection to the appearance of the peak maximum at the detector. It is a critical parameter for compound identification. A consistent retention time for a known compound, or a "standard," under defined chromatographic conditions provides a high degree of confidence in the identity of that compound in a sample matrix. For a molecule like 1-(4-Nitrophenyl)-1H-1,2,3-triazole, which may be a synthetic intermediate or a final active pharmaceutical ingredient (API), establishing a robust and reproducible retention time is a foundational step in quality control and regulatory compliance.

This guide will focus on a comparative analysis of two common reversed-phase HPLC columns: the ubiquitous C18 and the alternative selectivity Phenyl-Hexyl column. The choice of these two stationary phases is deliberate; while the C18 column separates primarily based on hydrophobicity, the Phenyl-Hexyl column introduces π-π interactions as a significant separation mechanism, which can be particularly advantageous for aromatic compounds like our target analyte.

Experimental Design: A Framework for Comparison

To generate meaningful and comparable retention time data, a standardized experimental protocol is essential. The following section details the proposed HPLC methodology for the analysis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole on both a C18 and a Phenyl-Hexyl column.

Experimental Protocol: Isocratic HPLC Analysis

1. Standard Preparation:

  • Prepare a stock solution of 1-(4-Nitrophenyl)-1H-1,2,3-triazole at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working standard solution of 10 µg/mL in the mobile phase.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Columns:

    • Column 1 (C18): A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Column 2 (Phenyl-Hexyl): A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Methanol and Water. Two compositions will be evaluated:

    • Condition A: 60:40 (v/v) Methanol:Water

    • Condition B: 50:50 (v/v) Methanol:Water

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 260 nm. The nitrophenyl group is expected to have a strong absorbance in this region.

3. Data Acquisition and Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the working standard solution in triplicate for each condition and on each column.

  • Record the retention time (t_R) for the analyte peak in each chromatogram.

  • Calculate the mean retention time and the relative standard deviation (RSD) for each set of injections.

The following diagram illustrates the general workflow for this comparative analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Prepare 10 µg/mL Standard Inject Inject Standard (n=3) Standard->Inject MobilePhase Prepare Mobile Phase (Methanol:Water) System Equilibrate HPLC System MobilePhase->System C18 C18 Column System->C18 PhenylHexyl Phenyl-Hexyl Column System->PhenylHexyl C18->Inject PhenylHexyl->Inject Record Record Retention Time (tR) Inject->Record Analyze Calculate Mean tR & RSD Record->Analyze Troubleshooting_Logic Start Retention Time Shift Observed Check_MobilePhase Verify Mobile Phase Composition & Preparation Start->Check_MobilePhase Check_Column Inspect Column (Age, Contamination) Start->Check_Column Check_System Check HPLC System (Pump, Leaks) Start->Check_System Solution_MobilePhase Prepare Fresh Mobile Phase Check_MobilePhase->Solution_MobilePhase Solution_Column Flush or Replace Column Check_Column->Solution_Column Solution_System Perform System Maintenance Check_System->Solution_System

Comparative

Validating purity of 1-(4-Nitrophenyl)-1H-1,2,3-triazole using elemental analysis

The synthesis and purification of 1-(4-Nitrophenyl)-1H-1,2,3-triazole (C₈H₆N₄O₂)—a highly versatile intermediate in medicinal chemistry and click-chemistry applications—demands rigorous purity validation. In modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and purification of 1-(4-Nitrophenyl)-1H-1,2,3-triazole (C₈H₆N₄O₂)—a highly versatile intermediate in medicinal chemistry and click-chemistry applications—demands rigorous purity validation. In modern drug development, there is a dangerous tendency to rely exclusively on High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. While powerful, these techniques possess critical blind spots that can lead to catastrophic downstream failures in biological assays or catalysis.

As a Senior Application Scientist, I advocate for a self-validating, orthogonal approach where Elemental Analysis (EA) serves as the ultimate arbiter of absolute bulk purity. This guide objectively compares EA against qNMR and HPLC-UV, providing a comprehensive framework and field-proven experimental protocols for validating the purity of 1-(4-Nitrophenyl)-1H-1,2,3-triazole.

The Analytical Dilemma: Why Chromatography Isn't Enough

Why do we need classical Elemental Analysis when modern HPLC-UV can detect impurities at the parts-per-billion level? The answer lies in the fundamental principles of detection and the causality of analytical blind spots.

  • The HPLC Illusion: HPLC-UV relies on the presence of chromophores. If your triazole is contaminated with 5% sodium chloride (from an aqueous workup) or residual copper catalyst (from a CuAAC click reaction), the HPLC chromatogram will still show a pristine 100% purity peak because these inorganic salts do not absorb UV light at the monitored wavelengths.

  • The NMR Blind Spot: Standard ¹H NMR detects protons. While excellent for identifying residual solvents (like ethyl acetate) and organic byproducts, it is entirely blind to proton-free inorganic salts[1].

  • The EA Advantage: Elemental Analysis (specifically CHNS combustion analysis) measures the absolute mass fraction of elements. If a sample contains 5% invisible inorganic salt, the mass fractions of Carbon, Hydrogen, and Nitrogen will all be proportionally depressed by 5%, immediately flagging the impurity,[2].

Comparative Purity Validation Matrix

To build a self-validating system, we must understand the quantitative strengths and limitations of each technique.

Analytical MethodPrimary TargetCritical Blind SpotsLimit of Detection (LOD)Destructive?Quantification
Elemental Analysis (CHNS) Bulk elemental compositionStructural isomers (identical empirical formulas)~0.1%YesAbsolute
Quantitative ¹H NMR (qNMR) Organic impurities, residual solventsProton-free inorganic salts, paramagnetic metals~1.0%NoAbsolute (with internal std)
HPLC-UV UV-active organic impuritiesNon-UV active compounds, inorganic salts<0.1%YesRelative (without calibration)

Experimental Methodologies: Building a Self-Validating System

A self-validating system relies on orthogonal cross-checking. EA catches what HPLC misses (inorganic salts), and HPLC catches what EA misses (structural isomers). Below are the step-by-step protocols designed to cross-validate the purity of 1-(4-Nitrophenyl)-1H-1,2,3-triazole.

Protocol A: Elemental Analysis (CHNS)

Causality of Choice: The triazole ring is highly stable and nitrogen-rich. We enclose the sample in a tin capsule rather than silver because the oxidation of tin is highly exothermic (reaching ~1800 °C). This thermal flash ensures the complete, instantaneous combustion of the refractory triazole ring into CO₂, H₂O, N₂, and NOₓ.

  • Calibration: Calibrate the CHNS analyzer using a high-purity standard with a similar nitrogen content, such as [3].

  • Sample Preparation: Using a microbalance, weigh exactly 1.500 to 2.000 mg of extensively desiccated 1-(4-Nitrophenyl)-1H-1,2,3-triazole into a tin capsule. Fold and crimp the capsule to seal out atmospheric air.

  • Combustion: Drop the capsule into the combustion tube at 1000 °C in an oxygen-enriched atmosphere[3].

  • Reduction & Separation: Pass the combustion gases over hot copper mesh to reduce NOₓ species to N₂. Separate the resulting CO₂, H₂O, and N₂ via a specialized GC column.

  • Detection: Quantify the separated gases using a Thermal Conductivity Detector (TCD).

Protocol B: Absolute Quantitative ¹H NMR (qNMR)

Causality of Choice: Standard NMR only provides relative proton ratios. By adding an internal standard (e.g., maleic acid) with a known absolute purity and a distinct resonance, we can calculate the absolute mass fraction of the triazole[4],[1].

  • Preparation: Accurately weigh exactly 10.0 mg of the triazole and 5.0 mg of the internal standard (maleic acid) into a clean vial.

  • Solvation: Dissolve the mixture completely in 0.6 mL of DMSO-d₆.

  • Acquisition: Acquire a ¹H NMR spectrum using a[4]. This ensures the complete relaxation of all nuclear spins, preventing the under-integration of slower-relaxing protons.

  • Analysis: Integrate the distinct triazole C-H proton against the internal standard peak to calculate the absolute purity percentage.

Protocol C: HPLC-UV Analysis

Causality of Choice: A gradient elution method is utilized to ensure that both highly polar impurities (e.g., unreacted azides) and non-polar byproducts elute within a single, reasonable timeframe.

  • Preparation: Dissolve the sample in HPLC-grade acetonitrile to a concentration of 1 mg/mL.

  • Injection: Inject 10 µL onto a C18 reverse-phase column.

  • Elution: Elute using a mobile phase gradient of Water/Acetonitrile (e.g., 5% to 95% ACN over 15 minutes).

  • Detection: Monitor absorbance at 254 nm to capture the aromatic nitro and triazole chromophores.

Data Interpretation & The ±0.4% Rule

For 1-(4-Nitrophenyl)-1H-1,2,3-triazole (Molecular Weight: 190.16 g/mol ; Formula: C₈H₆N₄O₂), the theoretical mass fractions are:

  • Carbon (C): 50.53%

  • Hydrogen (H): 3.18%

  • Nitrogen (N): 29.46%

According to stringent journal guidelines (e.g., ACS, RSC) and reagent-grade specifications, the experimental values must fall within[5],[2],[6] to confirm >95% bulk purity.

The Self-Validating Logic in Action:

  • Scenario A (The Invisible Salt): HPLC shows 99.9% purity. EA shows C: 48.10%, H: 3.05%, N: 28.01%.

  • Scenario B (The Isomer Trap): EA shows C: 50.50%, H: 3.19%, N: 29.45% (Perfect match). HPLC shows two peaks at a 90:10 ratio.

Orthogonal Purity Workflow

PurityValidation cluster_0 Orthogonal Analytical Purity Assessment Start 1-(4-Nitrophenyl)-1H-1,2,3-triazole (Crude Synthesis Product) HPLC HPLC-UV Target: Organic Impurities Blind Spot: Inorganic Salts Start->HPLC qNMR qNMR (1H) Target: Solvents & Organics Blind Spot: Proton-free Salts Start->qNMR EA Elemental Analysis (CHN) Target: Absolute Bulk Purity Blind Spot: Isomers Start->EA DataSync Data Synthesis & Cross-Validation (Self-Validating System) HPLC->DataSync Relative UV % qNMR->DataSync Absolute Mass % EA->DataSync Mass Fraction % Pass Purity Confirmed (CHN within ±0.4%) DataSync->Pass Congruent Fail Discrepancy Detected (Recrystallize / Purify) DataSync->Fail Divergent

Orthogonal purity validation workflow for 1-(4-Nitrophenyl)-1H-1,2,3-triazole using EA, qNMR & HPLC.

References

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique Source: ACS Central Science URL:[Link]

  • Elemental analysis: an important purity control but prone to manipulations Source: Inorganic Chemistry Frontiers (RSC) URL:[Link]

  • Absolute Quantitative ¹H NMR Spectroscopy for Compound Purity Determination Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay: Miniperspective Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]

Sources

Validation

Technical Guide: UV-Vis Absorption Profile of 1-(4-Nitrophenyl)-1H-1,2,3-triazole

Executive Summary & Core Significance 1-(4-Nitrophenyl)-1H-1,2,3-triazole represents a critical structural motif in medicinal chemistry, serving as a primary scaffold in the development of antitrypanosomal agents, metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Significance

1-(4-Nitrophenyl)-1H-1,2,3-triazole represents a critical structural motif in medicinal chemistry, serving as a primary scaffold in the development of antitrypanosomal agents, metabolic inhibitors, and fluorogenic probes. Unlike its C-linked isomer (4-(4-nitrophenyl)-1,2,3-triazole), the N1-linked derivative is the direct product of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction between 4-nitrophenyl azide and acetylene equivalents.

Understanding its UV-Vis absorption profile is essential for:

  • Reaction Monitoring: Tracking the consumption of the azide precursor.

  • Photophysical Characterization: Assessing its potential as a quencher or fluorophore in bioimaging.

  • Purity Analysis: Establishing HPLC detection standards (typically 254 nm or 280 nm).

Spectroscopic Profile: Data & Analysis

Absorption Maxima ( )

The UV-Vis spectrum of 1-(4-Nitrophenyl)-1H-1,2,3-triazole is characterized by a distinct absorption band arising from


 transitions and Intramolecular Charge Transfer (ICT).
Solvent

(nm)
Extinction Coefficient (

)
Transition Type
Acetonitrile (MeCN) 280 – 295 nm ~12,000 - 15,000


(Aromatic)
Ethanol (EtOH) 290 – 305 nm HighICT (Weak Bathochromic Shift)
Water (pH 7) ~285 nm Moderate

Note on Solvatochromism: The compound exhibits positive solvatochromism . As solvent polarity increases (e.g., Hexane


 Ethanol), the absorption band undergoes a slight red shift (bathochromic shift). This confirms the presence of an ICT state where the excited state is more polar than the ground state, stabilized by polar solvents.
Mechanistic Insight: The "Triazole Blue Shift"

A critical observation for researchers is the hypsochromic shift (blue shift) of this compound relative to its precursor, 4-nitroaniline.

  • 4-Nitroaniline (

    
     nm):  The amino group (
    
    
    
    ) is a strong electron donor, creating a powerful push-pull system with the nitro group.
  • 1-(4-Nitrophenyl)-triazole (

    
     nm):  The 1,2,3-triazole ring is electron-deficient (similar to pyridine). When attached to the N1 position, it acts as a weak electron-withdrawing group (or very weak donor via resonance, but inductively withdrawing). This disrupts the strong donor-acceptor conjugation  seen in nitroaniline, significantly increasing the energy gap (
    
    
    
    ) between the HOMO and LUMO, resulting in absorption at a lower wavelength.

Comparative Analysis: Alternatives & Isomers

This table objectively compares the target compound with its structural isomers and metabolic precursors to aid in identification.

CompoundStructurengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(nm)
Electronic CharacterKey Application
1-(4-Nitrophenyl)-1H-1,2,3-triazole N-Linked280 - 300 Weak ICT; Triazole acts as acceptor/weak donor."Click" product; Metabolic stable scaffold.
4-(4-Nitrophenyl)-1H-1,2,3-triazole C-Linked290 - 310 Extended conjugation; Nitro-phenyl coplanar with triazole.Antitrypanosomal agents (BenZnidazole analogs).[1][2]
4-Nitrophenyl Azide Precursor~210, 270 Distinct Azide band (

).
Unstable "Click" reagent; Photolabile.
4-Nitroaniline Analog380 Strong Push-Pull (

).
Standard dye; degradation product.

Experimental Protocol: UV-Vis Characterization

Reagents & Equipment
  • Analyte: 1-(4-Nitrophenyl)-1H-1,2,3-triazole (>98% purity).

  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Ethanol (EtOH). Avoid Acetone (cutoff >330nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 2.4 mg of the compound (

      
       g/mol ).
      
    • Dissolve in 10 mL MeCN to create a 1.26 mM stock.

    • Checkpoint: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series (Beer-Lambert Validation):

    • Prepare dilutions:

      
      .
      
    • Calculation:

      
      . For 
      
      
      
      , take
      
      
      of stock into 960.3
      
      
      solvent.
  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure solvent.

    • Run "Baseline/Zero" scan (200–500 nm).

  • Measurement:

    • Replace sample cuvette with analyte solution.

    • Scan from 500 nm

      
       200 nm (Scan speed: Medium).
      
    • Success Criteria: Absorbance should be between 0.2 and 0.8 A.U. for linearity.

  • Data Processing:

    • Identify

      
      .
      
    • Calculate

      
      .
      

Visualization of Electronic Pathways

Synthesis & Electronic Transition Diagram

The following diagram illustrates the synthesis via Click Chemistry and the resulting electronic transition states.

G Azide 4-Nitrophenyl Azide (Precursor) λmax: ~270 nm Reaction CuAAC Reaction (Click Chemistry) Azide->Reaction Acetylene Acetylene Source (e.g., Propiolic Acid) Acetylene->Reaction Product 1-(4-Nitrophenyl)-1H-1,2,3-triazole (Target) λmax: 280-300 nm Reaction->Product Cycloaddition State_S0 Ground State (S0) Polarized Product->State_S0 Equilibrium Excitation UV Excitation (hν) Excitation->State_S0 Input State_S1 Excited State (S1) ICT Character State_S0->State_S1 Absorption (π -> π*)

Caption: Figure 1. Synthesis pathway and photophysical excitation scheme. The formation of the triazole ring stabilizes the structure, resulting in a hypsochromic shift relative to nitroaniline analogs.

Comparative Electronic Effects

ElectronicEffects cluster_0 Donor-Acceptor Strength Nitroaniline 4-Nitroaniline Strong Donor (NH2) λmax ~380nm Comparison Electronic Consequence: Blue Shift (Hypsochromic) Nitroaniline->Comparison Strong ICT Triazole 1-(4-NP)-Triazole Weak Donor/Acceptor λmax ~290nm Triazole->Comparison Disrupted ICT

Caption: Figure 2. Comparison of electronic push-pull systems. The triazole ring reduces the conjugation length and donor strength compared to the amino group.

References

  • MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Link

  • National Institutes of Health (NIH). (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC. Link

  • Royal Society of Chemistry (RSC). (2025). Click and shift: the effect of triazole on solvatochromic dyes. RSC Advances. Link

  • ChemRxiv. (2025). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis.Link

  • ResearchGate. (2016). UV absorption spectrum of gas phase 1,2,3-triazole molecules.Link

Sources

Comparative

Unlocking the "Invisible" Carbons: A Comparative Guide to ¹³C NMR Characterization of Nitro-Triazole Derivatives

Executive Summary Characterizing nitro-triazole derivatives—critical scaffolds in energetic materials, radiosensitizers, and novel antibiotics—using Nuclear Magnetic Resonance (NMR) spectroscopy presents a notorious anal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Characterizing nitro-triazole derivatives—critical scaffolds in energetic materials, radiosensitizers, and novel antibiotics—using Nuclear Magnetic Resonance (NMR) spectroscopy presents a notorious analytical bottleneck: the "invisible" quaternary carbon. Traditional 1D ¹³C NMR frequently fails to detect the carbons comprising the nitro-substituted triazole ring.

This guide objectively compares three distinct analytical workflows to overcome this challenge: Conventional 1D ¹³C NMR , CryoProbe-Assisted 2D HMBC , and Solid-State ¹³C{¹⁴N} RESPDOR . By analyzing the quantum mechanical causality behind signal loss, we provide drug development professionals and synthetic chemists with field-proven, self-validating protocols to definitively assign these elusive molecular structures.

The Mechanistic Challenge: Why Do Nitro-Triazole Carbons "Disappear"?

In nitro-triazole systems, the carbon atom bonded to the nitro group (and adjacent triazole nitrogens) frequently yields a broad, low-intensity peak, or disappears entirely from standard ¹³C NMR spectra[1]. This is rarely a synthesis failure; rather, it is a convergence of three distinct physical phenomena:

  • ¹⁴N Quadrupolar Broadening: ¹⁴N is a quadrupolar nucleus (Spin I = 1). In the highly asymmetric electric field gradient of a nitro-triazole ring, ¹⁴N undergoes rapid quadrupolar relaxation. When this relaxation rate enters the intermediate regime (comparable to the ¹³C-¹⁴N J-coupling constant), it partially averages the coupling, smearing the ¹³C signal across a wide frequency range until it merges with baseline noise[2].

  • Extreme Spin-Lattice (T₁) Relaxation: Quaternary carbons lack directly attached protons, eliminating the primary dipole-dipole mechanism for T₁ relaxation. Consequently, their T₁ times can exceed 50 seconds. Standard pulse sequences with short repetition delays (D1 = 1–2s) saturate these spins, yielding zero signal[1].

  • Absence of Nuclear Overhauser Effect (NOE): Proton decoupling typically enhances ¹³C signals up to 300% via NOE. Because NOE relies on spatial proximity (r⁻⁶ dependence), the isolated quaternary carbons in nitro-triazoles receive negligible enhancement[1].

SignalLoss NitroTriazole Nitro-Triazole Quaternary Carbon T1 Long T1 Relaxation (No attached protons) NitroTriazole->T1 NOE Zero NOE Enhancement (No 1H-13C dipole) NitroTriazole->NOE Quad 14N Quadrupolar Broadening (Intermediate relaxation) NitroTriazole->Quad MissingSignal Missing/Broadened 13C NMR Signal T1->MissingSignal NOE->MissingSignal Quad->MissingSignal

Physical mechanisms driving ¹³C NMR signal loss in nitro-triazoles.

Comparative Performance Analysis

To select the optimal characterization route, researchers must weigh hardware availability against molecular complexity. The table below summarizes the performance of the three primary alternatives.

FeatureAlt A: Conventional 1D ¹³C NMRAlt B: CryoProbe 2D HMBCAlt C: Solid-State ¹³C{¹⁴N} RESPDOR
Detection Mechanism Direct ¹³C ObservationIndirect ¹H ObservationDirect ¹³C with ¹⁴N Recoupling
Sensitivity to Quaternary C Very LowHigh (if peripheral ¹H exists)Very High
Hardware Requirement Standard 400 MHz RT Probe600-800 MHz + TCI CryoProbeMAS Probe + Solid-State Spectrometer
Acquisition Time 12 - 48 Hours1 - 4 Hours12 - 24 Hours
Primary Limitation Quadrupolar BroadeningRequires scalar-coupled protonsRequires crystalline solid sample
Best Use Case Simple, protonated triazolesSoluble, complex nitro-derivativesInsoluble or fully substituted derivatives

Methodological Workflows & Protocols

Alternative A: Conventional 400 MHz 1D ¹³C NMR (The Baseline)
  • Mechanism: Direct detection of ¹³C nuclei using a standard room-temperature (RT) probe.

  • Protocol & Self-Validation:

    • Sample Preparation: Dissolve a highly concentrated sample (~50–70 mg) of the nitro-triazole in 0.6 mL DMSO-d₆.

    • T₁ Validation: Run a rapid inversion-recovery (T₁) experiment to empirically determine the relaxation time of the visible carbons. Assume the quaternary nitro-carbon has a T₁ at least 3x longer than the slowest visible carbon.

    • Parameter Optimization: Set the relaxation delay (D1) to >15 seconds. Use a 30° flip angle (zg30 pulse program) to allow faster longitudinal magnetization recovery.

    • Acquisition: Acquire >10,000 scans (often requiring overnight runs).

  • Verdict: Often insufficient. Even with D1 > 15s, intermediate ¹⁴N quadrupolar broadening can still render the signal indistinguishable from baseline noise[1].

Alternative B: High-Field CryoProbe 2D NMR (The Indirect Solution)
  • Mechanism: Bypasses direct ¹³C detection entirely. Uses Heteronuclear Multiple Bond Correlation (HMBC) to detect the quaternary carbon indirectly via long-range (²J, ³J) scalar couplings from distant protons (e.g., on alkyl side chains or adjacent aromatic rings). A CryoProbe cools the RF coils to ~20K, drastically reducing thermal noise and boosting the signal-to-noise ratio by up to 4x[3].

  • Protocol & Self-Validation:

    • Sample Preparation: Dissolve 10–20 mg of sample in DMSO-d₆.

    • Hardware Setup: Utilize an 800 MHz NMR equipped with a Triple Resonance (TCI) CryoProbe.

    • HMBC Optimization: Run a standard ¹H-¹³C HMBC optimized for J = 8 Hz.

    • Validation Step: If the triazole carbon is still missing, run a secondary HMBC optimized for J = 4 Hz to capture the weaker long-range couplings typical of highly electron-deficient nitro-triazoles.

    • Orthogonal Confirmation: Run a ¹H-¹⁵N HMBC to map the nitrogen framework directly, confirming the nitro group's regiochemistry[3].

  • Verdict: The gold standard for solution-state characterization. Indirect detection circumvents both the T₁ and NOE limitations of the quaternary carbon.

Alternative C: Solid-State ¹³C{¹⁴N} RESPDOR CP-MAS (The Direct Structural Proof)
  • Mechanism: Rotational-Echo Adiabatic-Passage Double-Resonance (RESPDOR) under Magic Angle Spinning (MAS). This technique acts as an "attached nitrogen test." It reintroduces the ¹³C-¹⁴N dipolar coupling that is normally averaged out by molecular tumbling in solution, allowing unambiguous identification of carbons bonded to nitrogen[4].

  • Protocol & Self-Validation:

    • Sample Preparation: Pack ~20 mg of crystalline nitro-triazole powder into a 2.5 mm zirconia MAS rotor.

    • Hardware Setup: Utilize a solid-state NMR spectrometer (400–600 MHz) with a double-resonance MAS probe.

    • Spinning: Spin the sample at the magic angle (54.74°) at a rate of 10–15 kHz to eliminate chemical shift anisotropy.

    • Pulse Sequence: Apply Cross-Polarization (CP) to transfer magnetization from ¹H to ¹³C. Apply a ¹⁴N adiabatic pulse during the rotational echo.

    • Validation Step: Subtract the ¹⁴N-pulsed spectrum from the reference spectrum. The resulting difference spectrum will exclusively display carbons directly bonded to nitrogen, filtering out all other signals[4].

  • Verdict: The ultimate definitive proof for heterocyclic isomers and "invisible" carbons when solution-state methods fail due to lack of scalar-coupled protons.

Decision Matrix Workflow

To minimize wasted spectrometer time, follow this logical progression when analyzing novel nitro-triazole derivatives:

Workflow Start Sample: Nitro-Triazole Soluble Soluble in DMSO-d6? Start->Soluble Method1 1D 13C NMR (RT Probe) Increase D1 > 15s Soluble->Method1 Yes Method3 Solid-State CP-MAS 13C{14N} RESPDOR Soluble->Method3 No Check1 Signal Visible? Method1->Check1 Method2 CryoProbe 2D NMR (1H-13C HMBC) Check1->Method2 No Success Complete Carbon Assignment Check1->Success Yes Method2->Success Method3->Success

Decision tree for selecting the appropriate NMR characterization workflow.

Conclusion

Attempting to force a signal using Conventional 1D ¹³C NMR (Alternative A) on highly substituted nitro-triazoles is often an inefficient use of spectrometer time. We recommend immediately escalating to Alternative B (CryoProbe HMBC) if the molecule possesses peripheral protons capable of long-range coupling. If the nitro-triazole is fully substituted with non-protonated groups (e.g., halogens or exhaustive nitration), solution-state NMR will fail entirely. In such cases, Alternative C (Solid-State RESPDOR) is the only definitive analytical path forward to prove the molecular framework.

References

1.[3] 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. National Institutes of Health (NIH). 2.[4] Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Iowa State University. 3.[1] Why is the carbon marked in red missing in 13C-NMR? ResearchGate. 4.[2] Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Semantic Scholar.

Sources

Validation

A Comparative Yield Analysis of CuAAC vs. RuAAC for the Synthesis of Nitrophenyl Triazoles: A Guide for Researchers

For Immediate Release [City, State] – March 7, 2026 – For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the choice of catalytic system for azide-...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – March 7, 2026 – For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the choice of catalytic system for azide-alkyne cycloaddition is a critical determinant of reaction efficiency and regioselectivity. This guide provides an in-depth comparative analysis of the two leading methodologies, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), with a specific focus on the synthesis of nitrophenyl-substituted 1,2,3-triazoles. These moieties are of significant interest in medicinal chemistry due to their diverse biological activities. This document offers a comprehensive overview of the mechanistic underpinnings, a quantitative comparison of yields based on experimental data, and detailed, field-proven protocols to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Power of Click Chemistry in Triazole Synthesis

The advent of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the field of chemical synthesis by providing a set of powerful, reliable, and selective reactions for the rapid construction of new molecules.[1] Among these, the Huisgen 1,3-dipolar cycloaddition between azides and alkynes to form 1,2,3-triazoles stands out. While the thermal reaction often requires harsh conditions and yields a mixture of regioisomers, the development of metal-catalyzed variants has provided unprecedented control over the reaction outcome.[2]

The two most prominent catalytic systems, CuAAC and RuAAC, offer complementary regioselectivity, yielding 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles, respectively.[1][2] This regiochemical control is paramount in drug discovery and development, where the specific orientation of substituents on the triazole ring can dramatically influence biological activity. This guide will delve into a direct comparison of these two powerful methods for the synthesis of nitrophenyl triazoles, a class of compounds with significant therapeutic potential.

Mechanistic Insights: A Tale of Two Metals

The distinct regiochemical outcomes of CuAAC and RuAAC stem from their fundamentally different catalytic cycles. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product formation.

The Copper-Catalyzed Pathway (CuAAC): A Stepwise Approach to 1,4-Regioselectivity

The Cu(I)-catalyzed reaction proceeds through a stepwise mechanism involving the formation of a copper acetylide intermediate.[3] This intermediate then reacts with the azide, leading to a six-membered metallacycle that subsequently rearranges to form the 1,4-disubstituted triazole product.[3] This pathway exclusively yields the 1,4-isomer due to the specific coordination of the copper catalyst.[2]

CuAAC_Mechanism Reactants Azide + Terminal Alkyne Cu_Acetylide Copper Acetylide Intermediate Reactants->Cu_Acetylide Coordination Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Cu_Acetylide Six_Membered Six-Membered Cu-Metallacycle Cu_Acetylide->Six_Membered + Azide Product 1,4-Disubstituted Triazole Six_Membered->Product Rearrangement & Protonolysis

Caption: Simplified catalytic cycle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Ruthenium-Catalyzed Pathway (RuAAC): Oxidative Coupling to Achieve 1,5-Regioselectivity

In contrast, the RuAAC reaction is believed to proceed via an oxidative coupling mechanism.[4][5] The ruthenium catalyst coordinates to both the azide and the alkyne, forming a ruthenacycle intermediate.[5] Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole.[5] A significant advantage of the RuAAC is its ability to catalyze the reaction of both terminal and internal alkynes, offering broader substrate scope.[4]

RuAAC_Mechanism Reactants Azide + Alkyne (Terminal or Internal) Ruthenacycle Ruthenacycle Intermediate Reactants->Ruthenacycle Oxidative Coupling Ru_Catalyst Ru(II) Catalyst Ru_Catalyst->Ruthenacycle Product 1,5-Disubstituted Triazole Ruthenacycle->Product Reductive Elimination

Caption: Simplified catalytic cycle for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Comparative Yield Analysis: Nitrophenyl Triazoles

Catalyst SystemReactantsProduct RegioisomerSolventTemperature (°C)Time (h)Yield (%)Reference
CuAAC p-Nitrophenylazide + Phenylacetylene1,4-Not specifiedNot specifiedNot specified~87%[6]
CuAAC 1-(Azidomethyl)-4-nitrobenzene + Phenylacetylene1,4-Not specifiedNot specifiedNot specified23-75%[7]
CuAAC Azidoacetamide derivative + 1-Ethynyl-4-nitrobenzene1,4-Not specifiedNot specifiedNot specified13-97%[7]
RuAAC Benzylazide + Phenylacetylene (analogous non-nitro example)1,5-1,2-Dichloroethane450.590-92%[8]
RuAAC Aryl azides + Alkynes (general, under microwave)1,5-DMF1100.3343-92%[4]

Analysis: The data indicates that both CuAAC and RuAAC can provide good to excellent yields for the synthesis of triazoles. For CuAAC of nitrophenyl-containing substrates, yields can be high but also show a wide range, suggesting that the specific nature of the reactants plays a significant role. While specific yield data for RuAAC of nitrophenyl triazoles is less prevalent, the high yields obtained for analogous aryl azides and under optimized conditions suggest it is a highly efficient method for accessing the 1,5-isomers.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be required based on the specific substrates and available laboratory equipment.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Nitrophenyl Triazole

This protocol describes the synthesis of 1-(m-nitrobenzoyl)-4-phenyl-1H-1,2,3-triazole.

Materials:

  • m-Nitrobenzoyl chloride

  • Sodium azide (NaN₃)

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve m-nitrobenzoyl chloride (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Add sodium azide (1.1 mmol) to the solution and stir the mixture at room temperature for 1 hour to generate m-nitrobenzoyl azide in situ.[9]

  • To this mixture, add phenylacetylene (1.0 mmol).[9]

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL) and a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).[9]

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[9]

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure 1-(m-nitrobenzoyl)-4-phenyl-1H-1,2,3-triazole.[9]

CuAAC_Workflow A Dissolve m-nitrobenzoyl chloride in t-BuOH/H₂O B Add NaN₃, stir 1h (in situ azide formation) A->B C Add phenylacetylene B->C E Add NaAsc then CuSO₄ solutions C->E D Prepare CuSO₄ and NaAsc solutions D->E F Stir at RT for 12-24h (Monitor by TLC) E->F G Work-up (Extraction & Drying) F->G H Purification (Column Chromatography) G->H I Product: 1-(m-nitrobenzoyl)-4-phenyl-1H-1,2,3-triazole H->I RuAAC_Workflow A Combine azide, alkyne, and Ru catalyst in a dry flask under inert atmosphere B Add anhydrous, degassed solvent A->B C Heat reaction mixture (Conventional or Microwave) B->C D Monitor reaction progress (TLC, GC-MS) C->D E Cool to RT & Work-up D->E F Purification (Column Chromatography) E->F G Product: 1,5-Disubstituted Triazole F->G

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(4-Nitrophenyl)-1H-1,2,3-triazole

[1] Part 1: Executive Safety Directive 1-(4-Nitrophenyl)-1H-1,2,3-triazole (CAS: 1204-91-7) is a nitro-substituted nitrogen-rich heterocycle.[1] While often used as a synthetic building block in "click" chemistry and dru...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Safety Directive

1-(4-Nitrophenyl)-1H-1,2,3-triazole (CAS: 1204-91-7) is a nitro-substituted nitrogen-rich heterocycle.[1] While often used as a synthetic building block in "click" chemistry and drug discovery, it possesses latent energetic properties .[2] The combination of a nitro group (


) and a triazole ring creates a system capable of rapid, exothermic decomposition releasing nitrogen gas (

) and nitrogen oxides (

) upon thermal or mechanical stress.

Core Disposal Principle: Never dispose of this compound as general solid waste.[1] It must be treated as a Reactive Hazard (D003) unless proven otherwise by specific stability testing.[1] The primary disposal route is high-temperature incineration equipped with NOx scrubbers, preceded by desensitization (solubilization) at the bench level.[1]

Part 2: Chemical Hazard Profile
ParameterSpecificationCritical Disposal Implication
CAS Number 1204-91-7Unique identifier for waste manifesting.[1]
Molecular Formula

High Nitrogen/Oxygen balance implies exothermic potential.[1]
Physical State Crystalline SolidDust explosion hazard; shock sensitivity increases if dry/pure.[1]
Melting Point ~210–215°C (Decomposes)Do not heat near this range.[1] Decomposition is irreversible and energetic.[1]
Combustion Byproducts

,

,

Incinerator must have wet scrubbers (alkaline) to capture acid gases.
RCRA Classification D003 (Reactive) / D001Default to D003 due to potential for explosive decomposition.[1]
Part 3: Disposal Decision Logic

The following decision tree outlines the operational workflow for determining the correct disposal path based on the physical state and quantity of the material.

DisposalWorkflow Start Waste Material: 1-(4-Nitrophenyl)-1H-1,2,3-triazole StateCheck Determine Physical State Start->StateCheck SolidPure Solid / Pure Substance (>500 mg) StateCheck->SolidPure Solution Dilute Solution (<10% Concentration) StateCheck->Solution SmallSolid Trace Solid Residue (<500 mg) StateCheck->SmallSolid Wetting ACTION: Desensitize Wet with water or alcohol (20% wt) SolidPure->Wetting High Risk Stream Segregate into High-BTU Waste Stream Solution->Stream Dissolve ACTION: Solubilize Dissolve in Acetone/DMSO SmallSolid->Dissolve Minimize Risk Labeling Label as D003 (Reactive) & Toxic Wetting->Labeling Dissolve->Solution Labeling->Stream Final DISPOSAL: High-Temp Incineration (w/ NOx Scrubbing) Stream->Final

Caption: Operational workflow for segregating and treating nitro-triazole waste based on quantity and physical state.

Part 4: Detailed Disposal Protocols
Protocol A: Small-Scale Laboratory Disposal (< 5g)

Applicability: Routine synthesis byproducts, contaminated glassware, TLC scrapings.[2]

Mechanism: Dilution reduces the energy density, preventing propagation of a detonation wave.[2]

  • Solubilization: Dissolve the solid residue in a compatible combustible solvent (Acetone, Ethanol, or Ethyl Acetate).[2] Ensure the concentration remains below 5% (w/v) .

  • Container Selection: Transfer the solution to a High-Density Polyethylene (HDPE) waste container.[1] Do not use metal cans (prevents friction/sparking) or ground-glass stoppered bottles (friction hazard).[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: Acetone (95%), 1-(4-Nitrophenyl)-1H-1,2,3-triazole (5%).[1]

    • Hazards: Flammable (D001), Toxic.[2]

  • Storage: Store in a flammables cabinet away from oxidizers and heat sources until pickup.

Protocol B: Large-Scale / Pure Substance Disposal (> 5g)

Applicability: Expired reagents, bulk synthesis batches.[1]

Mechanism: Phlegmatization (wetting) creates a heat sink and lubricates crystals to prevent friction initiation.[1]

  • Do Not Dissolve: Attempting to dissolve large quantities releases heat (heat of solution) which can be dangerous.[1]

  • Phlegmatization: Gently add water or isopropanol to the solid container to create a slurry (minimum 20% liquid by weight).[1] This effectively desensitizes the material.[1]

  • Secondary Containment: Place the primary container inside a larger plastic drum (overpack) lined with vermiculite or another non-combustible absorbent.[1]

  • Manifesting:

    • Waste Code: D003 (Reactive) is the safest classification due to the nitro-triazole moiety.[1]

    • DOT Shipping Name: UN 1325, Flammable solid, organic, n.o.s. (1-(4-Nitrophenyl)-1H-1,2,3-triazole) OR UN 3380, Desensitized explosive, solid, n.o.s.[2] (Consult your waste vendor for their specific permit requirements).[1]

Protocol C: Chemical Deactivation (Expert Only)

Applicability: When incineration is unavailable or for decommissioning equipment.[1]

Mechanism: Chemical reduction of the nitro group (


) to an amine (

) significantly lowers the decomposition energy and shock sensitivity.[1]
  • Reagents: Iron powder (Fe) and dilute Hydrochloric acid (HCl) or Zinc (Zn) in Acetic Acid.

  • Procedure:

    • Dissolve the triazole in a solvent (e.g., Ethanol).

    • Slowly add the reducing agent under cooling (ice bath) to control the exotherm.

    • Validation: Monitor reaction progress via TLC until the starting nitro-compound spot disappears.[1]

  • Disposal: The resulting amine derivative is generally non-explosive and can be disposed of as standard organic toxic waste (RCRA code depending on solvent).[1]

Part 5: Emergency Procedures

Scenario: Accidental Spill of Solid Material

  • Evacuate: Clear the immediate area of non-essential personnel.

  • No Dry Sweeping: NEVER use a broom or brush.[1] Dry sweeping generates static electricity and friction, which can initiate detonation.[2]

  • Wet Method:

    • Gently mist the spill with water or a water/ethanol mixture to wet the powder.

    • Place wet paper towels over the spill.[1]

  • Cleanup: Scoop the wet material using a plastic (non-sparking) scoop or dustpan.[1] Place into a plastic waste bag.

  • Decontamination: Wipe the surface with acetone followed by soap and water.[1]

Part 6: Regulatory & Compliance Data
RegulationClassificationNote
EPA RCRA D003 (Reactive)Recommended default for nitro-triazoles to ensure special handling.[1]
DOT (Transport) Class 4.1 (Flammable Solid)Likely UN 1325 or UN 3077 (Environmentally Hazardous).[1]
SARA 313 Not Explicitly ListedHowever, "Nitrophenols" and derivatives often trigger reporting thresholds.[2]
DEA Not ControlledNot a precursor.[1]
References
  • BenchChem. (2025).[1][3] Synthesis and Thermal Stability of Nitro-Triazoles. Retrieved from [1]

  • National Institutes of Health (NIH). (2016).[1] Study of thermal decomposition mechanisms... of nitro-rich phenyl- and bis-series 1,2,3-triazoles. PubMed.[1] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025).[1][4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: 3-Amino-1,2,4-triazole (Related Compound Logic). Retrieved from [1]

  • MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis. Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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